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Foundational

An In-depth Technical Guide to (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a chiral amino alcohol of significant interest as a building block in medicinal and pharmaceutical c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a chiral amino alcohol of significant interest as a building block in medicinal and pharmaceutical chemistry. Its stereochemistry and the presence of the methoxyphenyl group make it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and analytical methodologies for its characterization. While specific experimental data for this exact compound is limited, this document consolidates available information and provides insights based on structurally related analogs to offer a robust framework for its application in research and development.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a pivotal class of organic compounds in modern drug discovery.[1] Their inherent stereochemistry is often a critical determinant of their pharmacological activity, with different enantiomers potentially exhibiting vastly different potencies and physiological effects.[1] A classic illustration of this principle is the beta-blocker propranolol, where the (S)-(-)-enantiomer has approximately 100 times the binding affinity for beta-adrenergic receptors compared to its (R)-(+)-counterpart.[1] This underscores the importance of enantiomerically pure compounds in drug development to ensure both efficacy and safety.[1]

The molecule (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol belongs to the broader family of 3-amino-3-arylpropan-1-ol derivatives. These structures are recognized as key intermediates in the synthesis of various pharmaceuticals.[2][3] The specific combination of the chiral amino alcohol backbone and the 3-methoxyphenyl substituent in the (3S) configuration presents a unique scaffold for interaction with biological targets.

Physicochemical Properties

PropertyValue/InformationSource
Molecular Formula C10H15NO2[4]
Molecular Weight 181.23 g/mol [4]
CAS Number 1213851-70-7[4]
Physical Form Expected to be a liquid or low melting point solid
Purity Commercially available at ≥95%
Storage Room Temperature

InChI and SMILES Identifiers:

  • InChI Key: LZAZWHZPRDEQQK-UHFFFAOYSA-N

  • SMILES: OCCN[4]

Synthesis and Reactivity

The synthesis of chiral 3-amino-3-arylpropan-1-ol derivatives is a well-explored area of organic chemistry. A common and effective approach involves the asymmetric reduction of a corresponding β-aminoketone or β-haloketone.

A generalized synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product 3-methoxyacetophenone 3-methoxyacetophenone Mannich_Reaction Mannich Reaction (or equivalent) 3-methoxyacetophenone->Mannich_Reaction beta_aminoketone β-aminoketone Mannich_Reaction->beta_aminoketone Asymmetric_Reduction Asymmetric Reduction Final_Product (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol Asymmetric_Reduction->Final_Product beta_aminoketone->Asymmetric_Reduction

Caption: Generalized synthetic workflow for chiral amino alcohols.

This process often utilizes chiral catalysts, such as those based on oxazaborolidine or spiroborate esters, in the presence of a hydrogen donor to achieve high enantiomeric excess.[3][5] The development of efficient and scalable methods for producing optically active 3-amino-1-phenylpropanol derivatives is crucial for their application as pharmaceutical intermediates.[3][5]

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Spectroscopic Analysis

While specific spectra for the title compound are not widely published, the expected spectroscopic features can be predicted based on its structural motifs and data from analogous compounds like 3-amino-1-propanol.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: One would expect to see signals corresponding to the aromatic protons of the 3-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the protons of the propanol backbone. The chiral center at C3 would likely result in complex splitting patterns for the adjacent methylene protons. The protons of the amino and hydroxyl groups may appear as broad singlets.

  • ¹³C NMR: The spectrum should show distinct signals for the aromatic carbons (with the carbon attached to the methoxy group shifted downfield), the methoxy carbon, the three carbons of the propanol chain (including the chiral carbon bearing the amino group), and the carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

  • O-H stretching of the alcohol group (broad band around 3300-3400 cm⁻¹)

  • N-H stretching of the primary amine (medium bands around 3300-3500 cm⁻¹)

  • C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)

  • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)

  • C-O stretching of the alcohol and ether (around 1050-1250 cm⁻¹)

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (181.23 g/mol ).[4] Electron ionization (EI) or electrospray ionization (ESI) techniques would likely reveal the molecular ion peak and characteristic fragmentation patterns.

Chiral Analysis

Confirming the enantiomeric purity is of paramount importance for any chiral compound intended for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this purpose.[1]

Generalized HPLC Protocol for Chiral Amino Alcohols:

  • Column Selection: A chiral stationary phase, such as one based on acetylated β-cyclodextrin, is often effective for separating enantiomers of chiral amines and amino alcohols in reversed-phase mode.[7]

  • Mobile Phase: A typical mobile phase would consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile.[7][8]

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the phenyl group (e.g., ~250 nm).[1]

  • Analysis: The two enantiomers will elute at different retention times, allowing for the determination of the enantiomeric excess (ee) by comparing the peak areas.[1]

An alternative approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[9]

G Sample Chiral Amino Alcohol Sample HPLC Chiral HPLC System Sample->HPLC Injection Detector UV Detector HPLC->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration) Chromatogram->Data_Analysis Result Enantiomeric Excess (ee) Data_Analysis->Result

Caption: Workflow for chiral purity analysis by HPLC.

Potential Applications in Drug Development

The 3-amino-3-arylpropan-1-ol scaffold is a key structural motif in a variety of pharmacologically active compounds. For instance, derivatives of 3-amino-1-phenylpropanol are core intermediates for drugs like Fluoxetine, Nisoxetine, and Tomoxetine.[3] The presence of the methoxy group on the phenyl ring can influence the compound's electronic properties and its ability to interact with biological targets.

Compounds with similar structures have been investigated for a range of activities, including:

  • Central Nervous System (CNS) Activity: 1-aryl-3-amino-propanes have shown significant CNS activity.[10]

  • Opioid Receptor Ligands: 3-Amino-3-phenylpropionamide derivatives have been developed as ligands for the mu opioid receptor.[11]

The (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol molecule is a valuable starting material for creating libraries of novel compounds to be screened for various therapeutic targets. Its primary amine and hydroxyl groups provide reactive handles for further chemical modification and elaboration.

Safety and Handling

Based on the hazard statements for the racemate, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol should be handled with care. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a chiral building block with considerable potential in the field of drug discovery and development. While detailed characterization data for this specific molecule is sparse in the public domain, its structural similarity to well-studied classes of compounds allows for a confident prediction of its chemical properties and reactivity. The methodologies for its synthesis and analysis are well-established, providing a clear path for its utilization in the creation of novel and enantiomerically pure pharmaceutical agents. A thorough understanding of its properties, grounded in the principles of stereochemistry and structure-activity relationships, is crucial for unlocking its full potential in the rational design of new therapeutics.

References

  • The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols. Benchchem.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • 3-Amino-3-(3-methoxyphenyl)propan-1-ol | 22490-86-4. Sigma-Aldrich.
  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chrom
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • (3S)-3-AMINO-3-(3-METHOXYPHENYL)PROPAN-1-OL | 1213851-70-7 | C10H15NO2. Appchem.
  • 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some rel
  • Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. PubMed.
  • EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • (S)-3-Amino-3-(3-methoxyphenyl)propionic acid. Chem-Impex.
  • SUPPORTING INFORMATION: Contents. The Royal Society of Chemistry.
  • (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4. TCI Chemicals.
  • (S)-3-AMINO-3-(3,4-DIMETHOXY-PHENYL)-PROPAN-1-OL. NextSDS.
  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • 3-(3-Methoxyphenoxy)propan-1-amine - Optional[13C NMR]. SpectraBase.
  • (3S)-3-AMINO-3-(3-METHOXY(4-PYRIDYL))PROPAN-1-OL | 1344457-77-7. ChemicalBook.
  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evalu
  • 3-Amino-1-propanol - Optional[1H NMR] - Spectrum. SpectraBase.
  • 1-Propanol, 3-amino-. NIST WebBook.
  • Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry. Benchchem.
  • Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. Benchchem.
  • Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Benchchem.
  • 3-Amino-3-(3-methoxyphenyl)propan-1-ol 100mg. Dana Bioscience.
  • 3-Amino-1-propanol. Wikipedia.
  • 2026-03-24T06:10+00:00; bvseo_fps, prod_bvrr, vn_firebird_3.1.50; cp_1, bvpage1; loc_ja_JP, 239844ALDRICH, prd, sort_relevancy;.
  • 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL | 68208-24-2. ChemicalBook.
  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • 3-アミノプロパン-1-オール及びこれを含有する製剤(ただし.

Sources

Exploratory

Stereoselective Synthesis and Application of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol: A Technical Whitepaper

Executive Summary (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly specialized chiral 1,3-amino alcohol. While its racemic counterpart is widely cataloged under CAS number 22490-86-4[1], the isolated (3S) enantiom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly specialized chiral 1,3-amino alcohol. While its racemic counterpart is widely cataloged under CAS number 22490-86-4[1], the isolated (3S) enantiomer serves as a critical, stereochemically pure building block in modern drug discovery. The 1,3-amino alcohol motif is a privileged scaffold, frequently utilized as a precursor for chiral azetidines, 1,3-oxazines, and complex monoamine reuptake inhibitors.

This guide details the physicochemical properties, enantioselective synthesis, and analytical validation of the (3S) enantiomer, providing a robust, self-validating framework for application scientists and process chemists.

Physicochemical Properties & Molecular Descriptors

Understanding the baseline descriptors of 3-amino-3-(3-methoxyphenyl)propan-1-ol is essential for predicting its behavior in organic synthesis and its pharmacokinetic potential as an API fragment. The presence of the 3-methoxyphenyl group provides a versatile handle for downstream functionalization, such as ether cleavage to yield a phenolic derivative.

PropertyValueCausality / Significance
CAS Number 22490-86-4 (Racemate)[2]Primary identifier for sourcing the racemic precursor[3].
Molecular Formula C10H15NO2[4]Defines the exact mass for MS validation.
Molecular Weight 181.23 g/mol [4]Low MW ensures high ligand efficiency when incorporated into larger APIs.
TPSA 55.48 Ų[4]Favorable for Blood-Brain Barrier (BBB) penetration in CNS drugs.
LogP (Consensus) 1.07[4]Optimal lipophilicity for aqueous solubility and organic extraction.
H-Bond Donors 2[4]Primary amine and primary alcohol provide dual hydrogen-bonding sites.
H-Bond Acceptors 3[4]Includes the methoxy ether oxygen, enhancing target binding affinity.

Mechanistic Pathways & Pharmacological Relevance

The stereochemistry at the C3 position is functionally deterministic. In pharmacological applications, the (3S) absolute configuration dictates the spatial orientation of the aromatic ring within a target protein's hydrophobic pocket, directly impacting binding affinity.

When utilized as a precursor, the primary alcohol can be selectively activated while the amine is protected. Subsequent intramolecular cyclization yields chiral azetidines. The (3S) configuration of the linear precursor directly translates to the stereocenter of the resulting heterocycle, making enantiomeric purity paramount.

G A (3S)-3-Amino-3-(3-methoxyphenyl) propan-1-ol B Selective N-Boc Protection (Steric Shielding) A->B Boc2O, NEt3 C O-Mesylation (Activation of primary alcohol) B->C MsCl, Pyridine D Intramolecular Cyclization (Base Promoted) C->D t-BuOK, THF E (2S)-2-(3-Methoxyphenyl)azetidine (API Scaffold) D->E Deprotection

Synthetic pathway utilizing the (3S)-1,3-amino alcohol to generate chiral azetidine scaffolds.

Asymmetric Synthesis Protocol: Ru-Catalyzed Transfer Hydrogenation

To bypass the inefficiencies of classical chiral resolution (which inherently caps yield at 50%), an Asymmetric Transfer Hydrogenation (ATH) of the corresponding β-amino ketone precursor is the most robust method to obtain the (3S) enantiomer.

Self-Validating System Design: This protocol incorporates strict in-process controls (IPCs). The reduction of the ketone to the alcohol is continuously monitored via LC-MS, ensuring the reaction does not proceed to workup until >99% conversion is achieved. This prevents the challenging downstream separation of the product from unreacted starting material.

Step-by-Step Methodology:

  • Precursor Preparation : Dissolve 1.0 eq of 3-amino-1-(3-methoxyphenyl)propan-1-one hydrochloride in a degassed mixture of DMF and water (5:1 v/v).

    • Causality: Degassing the solvent prevents the oxidative deactivation of the highly sensitive Ruthenium catalyst, ensuring turnover numbers remain high.

    • Causality: The (S,S)-TsDPEN ligand creates a rigid, chiral steric environment. The hydride from the formate donor is delivered exclusively to the Re-face of the ketone, strictly enforcing the formation of the (3S) stereocenter.

  • Hydride Source Addition : Add 5.0 eq of Sodium Formate (HCOONa) as the hydrogen donor. Stir at 40°C for 12 hours.

    • Causality: Sodium formate is chosen over direct H2 gas as it operates under mild, ambient pressure conditions and drives the equilibrium forward via the irreversible release of CO2 gas.

  • In-Process Validation : Sample 10 µL of the reaction mixture, quench with methanol, and analyze via LC-MS. The system validates completion when the ketone mass[M+H]+ is completely replaced by the alcohol mass (m/z 182.2)[4].

  • Workup & Isolation : Adjust the pH to 10 using 1M NaOH to free-base the amine, extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure.

Analytical Validation: Chiral HPLC Protocol

Determining the enantiomeric excess (ee) is critical. A standard achiral assay cannot differentiate between the (3S) and (3R) forms. The following self-validating Chiral HPLC method ensures the optical purity of the synthesized batch.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 1 mg of the isolated (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol in 1 mL of HPLC-grade Isopropanol (IPA).

  • Column Selection : Utilize a (250 x 4.6 mm, 5 µm).

    • Causality: The cellulose-based chiral stationary phase provides distinct hydrogen-bonding and pi-pi stacking interactions, which differentially retain the (3S) and (3R) enantiomers.

  • Mobile Phase Configuration : Isocratic flow of Hexane / IPA / Diethylamine (DEA) at a ratio of 85:15:0.1 (v/v/v). Flow rate: 1.0 mL/min.

    • Causality: The addition of 0.1% DEA is a critical experimental choice. As a basic modifier, DEA masks the residual silanol groups on the silica support of the column, preventing secondary ionic interactions that cause severe peak tailing for primary amines.

  • Detection & Validation : Monitor UV absorbance at 254 nm. The system is self-validating: a racemic reference standard must be injected first to prove baseline resolution (Rs > 1.5) between the (3S) and (3R) peaks. Only after resolution is confirmed is the synthetic batch injected to calculate the ee (Target: >99% ee).

G A β-Amino Ketone Precursor B Ru(II)-(S,S)-TsDPEN Asymmetric Reduction A->B HCOONa / H2O (Hydride Transfer) C (3S)-3-Amino-3-(3-methoxyphenyl) propan-1-ol B->C Enantioselective Face Attack D Chiral HPLC Validation (Chiralcel OD-H) C->D Aliquot Sampling (Hexane/IPA/DEA) E ee > 99% Self-Validating Output D->E Baseline Resolution Confirmed vs Racemate

Workflow for Asymmetric Synthesis and Chiral Validation of the (3S) Enantiomer.

References

  • ChemBK Chemical Database . "3-Amino-3-(3-methoxyphenyl)propan-1-ol." ChemBK. URL:[Link]

  • APIChina Database . "3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS 22490-86-4) Physicochemical Properties." APIChina. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol

Abstract In modern drug discovery, chiral amino alcohols serve as foundational building blocks for synthesizing complex, neurologically active therapeutics and targeted antimicrobial agents. This whitepaper provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In modern drug discovery, chiral amino alcohols serve as foundational building blocks for synthesizing complex, neurologically active therapeutics and targeted antimicrobial agents. This whitepaper provides an in-depth technical analysis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , detailing its physicochemical properties, stereoselective synthesis, and analytical validation. As a Senior Application Scientist, I have structured this guide to move beyond basic methodologies, focusing instead on the causality behind synthetic choices and the implementation of self-validating analytical systems to ensure absolute stereochemical and structural fidelity.

Physicochemical and Structural Profiling

The compound (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile chiral intermediate. The presence of the meta-methoxy group on the phenyl ring alters the electron density and lipophilicity of the molecule, which is critical for downstream receptor binding and blood-brain barrier (BBB) permeation.

The exact molecular weight is strictly established at 181.23 g/mol , corresponding to the empirical formula C10H15NO2 [1]. Understanding these precise quantitative metrics is non-negotiable for stoichiometric calculations during multi-step API (Active Pharmaceutical Ingredient) synthesis.

Table 1: Quantitative Physicochemical and Pharmacokinetic Profile

PropertyValueCausality / Significance
Molecular Formula C10H15NO2Defines the atomic composition for mass spectrometry[1].
Molecular Weight 181.23 g/mol Critical for exact molarity calculations in synthesis[1].
Monoisotopic Mass 181.1103 DaTarget mass for high-resolution LC-MS validation.
Hydrogen Bond Donors 2 (-NH2, -OH)Facilitates target protein interaction and solubility[1].
Hydrogen Bond Acceptors 3 (N, O, O)Enhances binding affinity in enzymatic pockets[1].
Rotatable Bonds 4Provides conformational flexibility for induced-fit binding[1].
TPSA 55.48 ŲOptimal for membrane permeability and BBB crossing[1].
Mechanistic Synthesis & Stereocontrol

The synthesis of chiral amino alcohols often relies on the classical resolution of racemic mixtures. However, this approach is fundamentally flawed for industrial scale-up due to a maximum theoretical yield of 50% and excessive chemical waste. Instead, we employ Asymmetric Transfer Hydrogenation (ATH) followed by selective reduction. This choice is driven by causality: ATH dynamically establishes the (3S) stereocenter with >99% enantiomeric excess (ee) directly from a prochiral ketone, ensuring maximum atom economy.

Synthesis A 3-(3-methoxyphenyl) -3-oxopropanenitrile B Asymmetric Transfer Hydrogenation (ATH) A->B C (3S)-3-hydroxy-3- (3-methoxyphenyl) propanenitrile B->C D Nitrile Reduction (LiAlH4) C->D E (3S)-3-amino-3- (3-methoxyphenyl) propan-1-ol D->E

Caption: Stereoselective synthetic pathway for the (3S)-amino alcohol.

Protocol 1: Stereoselective Synthesis Workflow

This protocol is designed as a self-validating system; step 2 contains an In-Process Control (IPC) to prevent the progression of failed intermediates.

  • Precursor Preparation: Dissolve 3-(3-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Asymmetric Transfer Hydrogenation (ATH):

    • Action: Introduce 0.5 mol% of a chiral Ruthenium catalyst, such as RuCl(p-cymene)[(S,S)-TsDPEN], alongside a formic acid/triethylamine azeotrope.

    • Causality: The (S,S)-ligand directs the hydride transfer exclusively to one face of the ketone, establishing the (3S) configuration.

    • IPC Check: Halt the reaction after 12 hours and run a rapid TLC/Chiral GC. Proceed only if conversion is >95% and ee is >98%.

  • Nitrile Reduction:

    • Action: Transfer the isolated (3S)-hydroxynitrile intermediate to a suspension of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C. Reflux for 4 hours.

    • Causality: LiAlH4 is a powerful reducing agent required to fully reduce the nitrile group to a primary amine without racemizing the established stereocenter.

  • Workup and Isolation: Quench the reaction strictly using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to prevent the formation of unfilterable aluminum emulsions. Extract the organic layer, dry over Na2SO4, and concentrate in vacuo to yield the target compound (MW: 181.23 g/mol ).

Self-Validating Analytical Quality Control

A synthesized compound is only as reliable as the analytical data proving its identity. To ensure trustworthiness, we do not rely on a single analytical method. Instead, we utilize an orthogonal, self-validating workflow. LC-MS confirms the exact molecular weight but is blind to stereochemistry. Chiral HPLC confirms the enantiomeric excess but cannot definitively prove the mass. Together, they form an impenetrable validation matrix.

Validation Start Synthesized (3S)-Isomer Batch LCMS LC-MS Analysis Target MW: 181.23 g/mol Start->LCMS HPLC Chiral HPLC Target ee > 99% Start->HPLC NMR 1H/13C NMR Structural Verification Start->NMR Pass Validated Pharmaceutical Building Block LCMS->Pass HPLC->Pass NMR->Pass

Caption: Self-validating analytical workflow for molecular weight and purity.

Protocol 2: Analytical Validation Workflow
  • Molecular Weight Confirmation (LC-MS):

    • Action: Inject a 1 mg/mL sample into an ESI-LC-MS system operating in positive ion mode.

    • Validation: The system must detect a dominant [M+H]+ pseudo-molecular ion peak at m/z 182.24 . The presence of this specific peak validates that the empirical formula (C10H15NO2) and molecular weight (181.23 g/mol ) have been achieved without over-reduction.

  • Stereochemical Validation (Chiral HPLC):

    • Action: Analyze the sample using a Chiralcel OD-H column with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Validation: The (3S) enantiomer must elute as a single sharp peak. Any trace of the (3R) enantiomer will appear at a distinct retention time. The calculated area under the curve (AUC) must demonstrate an ee of >99%.

  • Structural Integrity (NMR Spectroscopy):

    • Action: Dissolve the sample in CDCl3 and acquire 1H and 13C NMR spectra.

    • Validation: Confirm the singlet integration for the methoxy group (-OCH3) at ~3.8 ppm and the characteristic splitting pattern of the meta-substituted aromatic ring. This ensures no unexpected structural rearrangements occurred during the LiAlH4 reduction.

Applications in Advanced Therapeutics

Derivatives of the 3-amino-3-arylpropan-1-ol class are not mere academic curiosities; they are heavily utilized in the synthesis of advanced pharmaceutical formulations[2]. Specifically, these chiral amino alcohols have demonstrated significant efficacy as core scaffolds in the development of novel antimalarial drugs, showing potent inhibitory activity against Plasmodium falciparum[3]. The precise (3S) stereochemistry ensures that the resulting drug molecules interact optimally with their target biological receptors, minimizing off-target toxicity while maximizing therapeutic index.

References
  • [1] 3-Amino-3-(3-methoxyphenyl)propan-1-ol - APIChina. APIChina. Available at:

  • [3] The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. Available at:

  • [2] EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. Google Patents. Available at:

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Chiral 3-Amino-3-Phenylpropan-1-ol Derivatives

Abstract Chiral 3-amino-3-phenylpropan-1-ol and its derivatives are pivotal structural motifs in a multitude of biologically active compounds and pharmaceutical agents. Their specific stereochemistry is a critical determ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral 3-amino-3-phenylpropan-1-ol and its derivatives are pivotal structural motifs in a multitude of biologically active compounds and pharmaceutical agents. Their specific stereochemistry is a critical determinant of pharmacological activity, making the development of efficient and stereoselective synthetic methodologies a primary objective in medicinal and organic chemistry. This in-depth guide explores the core strategies for synthesizing these valuable chiral building blocks. We will examine the mechanistic details of various asymmetric approaches, offering field-proven insights and detailed, validated protocols. The discussion will cover asymmetric reduction of β-amino ketones, the application of chiral auxiliaries, and innovative biocatalytic methods, providing researchers and drug development professionals with a comprehensive and practical resource for accessing these enantiomerically pure compounds.

Introduction: The Significance of the 3-Amino-3-Phenylpropan-1-ol Scaffold

The 3-amino-3-phenylpropan-1-ol framework is a privileged scaffold in drug discovery. Its presence in molecules like fluoxetine (Prozac), a selective serotonin reuptake inhibitor, and atomoxetine, a norepinephrine reuptake inhibitor, highlights its therapeutic importance.[1] The precise three-dimensional arrangement of the amino and hydroxyl groups, dictated by the stereocenter, is crucial for specific binding to biological targets and, consequently, for therapeutic efficacy and safety.[2][3] The synthesis of enantiomerically pure forms of these derivatives is, therefore, a critical step in the development of safer and more effective pharmaceuticals.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral 3-amino-3-phenylpropan-1-ol derivatives can be broadly categorized into three main strategies:

  • Asymmetric Reduction of Prochiral Ketones: This is one of the most direct and widely employed methods, involving the stereoselective reduction of a β-aminoketone precursor.[4][5]

  • Chiral Auxiliary-Mediated Synthesis: This classical yet robust approach utilizes a covalently attached chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal.[6]

  • Enzymatic and Biocatalytic Methods: Leveraging the inherent stereoselectivity of enzymes, this strategy offers a green and highly efficient alternative for obtaining enantiopure compounds.[7][]

The following sections will provide a detailed examination of each of these strategies, complete with experimental insights and protocols.

Asymmetric Reduction of β-Amino Ketones: A Direct Route to Chiral Amino Alcohols

The asymmetric reduction of 3-amino-3-phenylpropiophenone and its analogs is a highly convergent and atom-economical approach. The success of this strategy hinges on the selection of an appropriate chiral catalyst and reducing agent to control the facial selectivity of the hydride attack on the prochiral carbonyl group.[9][10]

Asymmetric Hydrogenation with Chiral Catalysts

The development of chiral metal-based catalysts has revolutionized the synthesis of chiral alcohols. For the reduction of β-amino ketones, catalysts based on rhodium and ruthenium with chiral phosphine ligands are particularly effective.[11][12]

Mechanism of Action: The catalytic cycle typically involves the coordination of the ketone to the chiral metal complex. The chiral ligands create a sterically defined environment that favors the transfer of hydride from the reducing agent to one specific face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Experimental Protocol: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol [12]

Step 1: Catalyst Preparation A pre-catalyst, such as [Rh(COD)Cl]₂, is reacted with a chiral diphosphine ligand, for example, (S,S)-DuanPhos, in a suitable solvent under an inert atmosphere to generate the active catalyst.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) and the chiral rhodium catalyst (e.g., [Rh(COD)(DuanPhos)]BF₄, 0.01-0.1 mol%) in a solvent like methanol.

  • Pressurize the reactor with hydrogen gas (10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully depressurize the reactor and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-3-(methylamino)-1-phenylpropan-1-ol.

Data Presentation:

Catalyst SystemSubstrateReducing AgentYield (%)Enantiomeric Excess (ee %)
Rh-(S,S)-DuanPhos3-(methylamino)-1-phenylpropan-1-one HClH₂>95>99
[RuCl₂((S)-BINAP)((S,S)-DPEN)]3-(dimethylamino)-1-phenylpropan-1-oneH₂9892

Logical Workflow for Asymmetric Hydrogenation:

G cluster_prep Catalyst Activation cluster_reaction Asymmetric Hydrogenation cluster_purification Purification Rh_precatalyst [Rh(COD)Cl]2 Active_Catalyst Active Rh-DuanPhos Catalyst Rh_precatalyst->Active_Catalyst Chiral_ligand (S,S)-DuanPhos Chiral_ligand->Active_Catalyst Reaction_Vessel High-Pressure Reactor Active_Catalyst->Reaction_Vessel Substrate β-Amino Ketone Substrate->Reaction_Vessel H2 Hydrogen Gas H2->Reaction_Vessel Crude_Product Crude Chiral Amino Alcohol Reaction_Vessel->Crude_Product Purification_Step Column Chromatography Crude_Product->Purification_Step Final_Product Enantiopure Amino Alcohol Purification_Step->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Chiral Oxazaborolidine Catalyzed Reduction (Corey-Bakshi-Shibata Reduction)

The CBS reduction is another powerful method for the asymmetric reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, along with a stoichiometric borane reducing agent.[4]

Mechanism of Action: The ketone coordinates to the boron atom of the CBS catalyst in a sterically controlled manner. This pre-organization facilitates the intramolecular transfer of a hydride from the borane, which is also coordinated to the nitrogen atom of the catalyst, to one face of the carbonyl group.

Experimental Protocol: Synthesis of (R)-3-(Methylamino)-1-phenylpropan-1-ol [13]

Step 1: Catalyst Formation (in situ)

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under an argon atmosphere at room temperature, add borane-dimethyl sulfide complex (1.0 M in THF, 0.6 eq) dropwise.

  • Stir the mixture for 15 minutes.

Step 2: Asymmetric Reduction

  • In a separate flask, dissolve 3-(methylamino)-1-phenylpropan-1-one (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add the pre-formed catalyst solution dropwise.

  • Slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.0 eq) over 1 hour, maintaining the temperature at 0 °C.

  • Stir the reaction for an additional 2-4 hours at 0 °C.

  • Quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Basify the aqueous layer with 2N NaOH and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Data Presentation:

CatalystReducing AgentYield (%)Enantiomeric Excess (ee %)
(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide90-9595-98

Logical Relationship for CBS Reduction:

G cluster_reactants Reactants Ketone Prochiral β-Amino Ketone Coordination_Complex Formation of Chiral Complex Ketone->Coordination_Complex CBS_Catalyst Chiral Oxazaborolidine CBS_Catalyst->Coordination_Complex Borane Borane Reagent Borane->Coordination_Complex Hydride_Transfer_Step Stereoselective Hydride Transfer Coordination_Complex->Hydride_Transfer_Step Product_Result Chiral 3-Amino-3-phenylpropan-1-ol Hydride_Transfer_Step->Product_Result

Caption: Key steps in the CBS reduction mechanism.

Enzymatic and Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral 3-amino-3-phenylpropan-1-ol derivatives. Ketoreductases and lipases are particularly effective for asymmetric reduction and kinetic resolution, respectively.[14]

Principle of Asymmetric Bioreduction: A ketoreductase enzyme, often from a microbial source, along with a cofactor like NADPH or NADH, can reduce a prochiral ketone to a chiral alcohol with very high enantioselectivity.[14]

Principle of Enzymatic Kinetic Resolution: In a racemic mixture of 3-amino-3-phenylpropan-1-ol, a lipase can selectively acylate one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.[7]

Experimental Protocol: Ketoreductase-Catalyzed Asymmetric Reduction [14]

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a mixture of the substrate, 3-(methylamino)-1-phenylpropan-1-one, a ketoreductase enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by chiral HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically pure amino alcohol.

Data Presentation:

BiocatalystSubstrateConversion (%)Enantiomeric Excess (ee %)
Evolved Ketoreductase3-(methylamino)-1-phenylpropan-1-one>99>99

Workflow for Biocatalytic Reduction:

G cluster_reaction Enzymatic Reduction cluster_products Product Isolation Prochiral_Ketone Prochiral β-Amino Ketone Reaction_Step Highly Selective Reduction Prochiral_Ketone->Reaction_Step Ketoreductase Ketoreductase Enzyme Ketoreductase->Reaction_Step Cofactor Cofactor (e.g., NADPH) Cofactor->Reaction_Step Extraction Solvent Extraction Reaction_Step->Extraction Chiral_Product Enantiopure Amino Alcohol Extraction->Chiral_Product

Caption: Workflow for ketoreductase-catalyzed reduction.

Conclusion and Future Outlook

The synthesis of chiral 3-amino-3-phenylpropan-1-ol derivatives continues to be a dynamic field of research, propelled by their importance in medicinal chemistry. While powerful and reliable methods such as asymmetric hydrogenation and CBS reduction are well-established, the increasing demand for sustainable and cost-effective processes is driving the development of novel catalytic systems and biocatalytic approaches. Future progress will likely focus on the discovery of catalysts based on non-precious metals, the engineering of enzymes with improved substrate scope and selectivity, and the implementation of continuous flow processes for large-scale manufacturing. The principles and protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize these vital chiral building blocks.

References

  • Itsuno, S. et al. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. J. Chem. Soc., Perkin Trans. 1, 1985, 2039-2044.
  • Chem-Impex. (R)-3-Amino-3-phenyl-1-propanol. Retrieved from [Link]

  • LookChem. 3-amino-3-phenyl-1-propanol cas:14593-04-5. Retrieved from [Link]

  • ResearchGate. Asymmetric synthesis of β-amino alcohols by the transfer hydrogenation of α-keto imines. Retrieved from [Link]

  • Kang, G. J. et al. Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. Angew. Chem. Int. Ed., 2012, 51(40), 10155-10159.
  • Molander, G. A. & Romero, J. A. C. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Org. Lett., 2003, 5(17), 3097–3100.
  • Krajewska, E. et al. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids.
  • Brown, H. C. et al. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. J. Chem. Soc., Perkin Trans. 1, 1988, 3047-3057.
  • Wang, W. et al. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Front. Bioeng. Biotechnol., 2022, 9, 794951.
  • de Fátima, Â. et al. A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. J. Braz. Chem. Soc., 2005, 16(2), 287-290.
  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Gao, Y. & Sharpless, K. B. Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al. J. Org. Chem., 1988, 53(17), 4081-4084.
  • Corey, E. J. & Reichard, G. A. Enantioselective and practical syntheses of R- and S-fluoxetines. Tetrahedron Lett., 1989, 30(39), 5207-5210.
  • Google Patents. CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Mohle, S. et al. The Synthesis of NMP, a Fluoxetine (Prozac®)
  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Hruby, V. J. & Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics, 2003, pp. 205-237.
  • Pitre, S. P. et al. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chem. Sci., 2020, 11(26), 6741-6746.
  • An, S. et al. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorg. Med. Chem. Lett., 2000, 10(6), 523-526.
  • Perumal, P. T. et al. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem., 2016, 9(4), 683-690.
  • Ellman, J. A. et al. Asymmetric synthesis of syn- and anti-1,3-amino alcohols. J. Am. Chem. Soc., 2002, 124(23), 6518-6519.
  • Periasamy, M. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 2003, 57(11), 685-689.
  • Gotor-Fernández, V. et al. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.

Sources

Foundational

Advanced Asymmetric Synthesis and Applications of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol in Medicinal Chemistry

Executive Summary & Structural Significance In the landscape of modern drug discovery, chiral 1,3-amino alcohols (γ-amino alcohols) are critical structural motifs embedded in numerous biologically active molecules and na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In the landscape of modern drug discovery, chiral 1,3-amino alcohols (γ-amino alcohols) are critical structural motifs embedded in numerous biologically active molecules and natural products[1]. As a Senior Application Scientist, I frequently encounter the challenge of designing robust, scalable pathways for these pharmacophores.

The compound (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol represents a highly privileged chiral building block. Unlike the more common 3-amino-1-arylpropan-1-ol scaffolds found in classic selective serotonin reuptake inhibitors (SSRIs) like fluoxetine or atomoxetine, this molecule features the amino group directly adjacent to the aryl ring (a benzylic amine). The (3S) absolute configuration, coupled with the electron-donating 3-methoxy substitution, provides a highly tunable scaffold. The methoxy group not only enhances lipophilicity for blood-brain barrier (BBB) penetration but also serves as a metabolic soft spot or a handle for downstream functionalization in the synthesis of complex active pharmaceutical ingredients (APIs) and heterocycles[2].

Physicochemical Profiling

Understanding the physicochemical behavior of this building block is the first step in predicting its reactivity and biological assay performance. The quantitative data is summarized below[3].

Table 1: Physicochemical and Structural Parameters

ParameterValueScientific Implication
Chemical Formula C₁₀H₁₅NO₂Standard γ-amino alcohol derivative.
Molecular Weight 181.23 g/mol Low molecular weight; highly efficient for fragment-based drug design.
Stereocenter C3 (S-configuration)Dictates target receptor binding affinity and spatial orientation.
H-Bond Donors 2.0 (-NH₂, -OH)Facilitates strong target-protein interactions.
H-Bond Acceptors 3.0 (N, O, O)Enhances solubility and receptor docking potential.
Rotatable Bonds 4Provides necessary conformational flexibility for induced-fit binding.
Fraction Csp3 0.4Optimal balance of saturation, correlating with clinical success rates.

Mechanistic Pathways for Asymmetric Synthesis

The synthesis of enantiomerically pure γ-amino alcohols featuring specific stereocenters is a focal point in organic synthesis[2]. While enzymatic resolution of racemic mixtures using biocatalysts like Candida antarctica lipase A (CAL-A) is a viable industrial approach[4], de novo asymmetric synthesis offers superior atom economy and eliminates the 50% yield ceiling inherent to kinetic resolutions.

To achieve the (3S) configuration with absolute certainty, we utilize an asymmetric Reformatsky-type addition to a chiral sulfinyl imine (Ellman's auxiliary). This approach is highly reliable because the bulky tert-butyl group of the auxiliary dictates the facial selectivity of the nucleophilic attack with extreme precision.

G A 3-Methoxybenzaldehyde B (R)-Sulfinyl Imine A->B (R)-t-BuSONH2 Ti(OEt)4 C Sulfinyl β-Amino Ester B->C Ethyl bromoacetate Zn dust D Sulfinyl Amino Alcohol C->D LiBH4 THF E (3S)-3-Amino-3-(3-methoxyphenyl) propan-1-ol D->E HCl/MeOH then Base

Fig 1. Stereoselective synthetic workflow utilizing Ellman's auxiliary.

Experimental Protocol: A Self-Validating System

Relying solely on end-point analysis is a critical point of failure in multi-step asymmetric synthesis. The following protocol is designed as a self-validating system , embedding orthogonal analytical checkpoints at every synthetic transition to guarantee structural and stereochemical integrity.

Step 1: Asymmetric Imine Condensation
  • Procedure: To a solution of 3-methoxybenzaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add Titanium(IV) ethoxide (2.0 eq). Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate.

  • Causality: Ti(OEt)₄ is selected over weaker Lewis acids because it simultaneously activates the aldehyde carbonyl for nucleophilic attack and acts as an irreversible water scavenger, driving the equilibrium entirely toward the imine.

  • Validation Checkpoint: ¹H NMR analysis of the crude mixture. The reaction is validated only when the aldehyde proton signal (~9.9 ppm) is completely replaced by the characteristic imine proton singlet (~8.5 ppm).

Step 2: Diastereoselective Reformatsky-Type Addition
  • Procedure: Activate Zinc dust (3.0 eq) with 1,2-dibromoethane and TMSCl in THF. Add ethyl bromoacetate (2.0 eq) to form the zinc enolate. Slowly add the (R)-sulfinyl imine from Step 1 at -78°C. Stir for 4 hours, gradually warming to 0°C.

  • Causality: The bulky tert-butyl group of the (R)-sulfinyl auxiliary sterically blocks the Re-face of the imine. Consequently, the zinc enolate attacks exclusively from the Si-face via a highly ordered six-membered cyclic transition state, establishing the (3S) stereocenter.

  • Validation Checkpoint: Chiral HPLC of the crude ester. A diastereomeric ratio (dr) of >95:5 must be confirmed before proceeding to reduction, preventing the carry-over of inseparable enantiomeric impurities.

Step 3: Chemoselective Ester Reduction
  • Procedure: Dissolve the sulfinyl β-amino ester in anhydrous THF at 0°C. Add Lithium borohydride (LiBH₄, 2.0 eq) portion-wise. Stir for 6 hours at room temperature. Quench carefully with saturated NH₄Cl.

  • Causality: LiBH₄ is deliberately chosen over more aggressive reducing agents like LiAlH₄. It selectively reduces the ester to the primary alcohol without prematurely cleaving the sensitive N-S sulfinamide bond, ensuring the chiral auxiliary remains intact for accurate intermediate tracking.

  • Validation Checkpoint: FT-IR spectroscopy. Validation requires the complete disappearance of the ester carbonyl stretch (~1730 cm⁻¹) and the emergence of a broad O-H stretching band (~3300 cm⁻¹).

Step 4: Auxiliary Deprotection and Isolation
  • Procedure: Treat the sulfinyl amino alcohol with 4M HCl in methanol for 2 hours at room temperature. Concentrate under vacuum, neutralize with 1M NaOH, and extract with dichloromethane to yield the free base.

  • Causality: Anhydrous HCl in methanol selectively hydrolyzes the sulfinamide N-S bond. This specific acidic methanolysis prevents ether cleavage at the 3-methoxy position, a common and detrimental side reaction under aqueous Lewis acidic conditions.

  • Validation Checkpoint: Polarimetry and Chiral HPLC. The final product must exhibit a specific optical rotation consistent with the (3S) configuration, and chiral chromatography against a racemic standard must confirm an enantiomeric excess (ee) of >99%.

Downstream Applications in Drug Development

Once synthesized, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol serves as a versatile linchpin for generating diverse chemical libraries. The bifunctional nature of the 1,3-amino alcohol allows for orthogonal functionalization. For instance, cyclization with triphosgene yields chiral 1,3-oxazinan-2-ones, while intramolecular Mitsunobu reactions can generate substituted azetidines. These motifs are highly sought after in the development of novel CNS therapeutics[2].

G Core (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol O_Alkylation O-Alkylation (Etherification) Core->O_Alkylation NaH, R-X N_Alkylation N-Alkylation / Reductive Amination Core->N_Alkylation Aldehyde, NaBH(OAc)3 Cyclization Cyclization (1,3-Oxazinan-2-ones) Core->Cyclization Triphosgene / CDI API Target CNS Therapeutics O_Alkylation->API N_Alkylation->API Cyclization->API

Fig 2. Downstream functionalization pathways for drug discovery.

References

  • [3] Title: 3-Amino-3-(3-methoxyphenyl)propan-1-ol - APIChina Source: apichina.com URL: 3

  • [1] Title: Alkanolamine - Wikipedia Source: wikipedia.org URL: 1

  • [2] Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC Source: nih.gov URL: 2

  • [4] Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate Source: researchgate.net URL: 4

Sources

Exploratory

The Amino-Phenylpropanol Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance

Abstract The amino-phenylpropanol scaffold is a cornerstone of medicinal chemistry, giving rise to a diverse array of compounds with profound physiological effects. This in-depth technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The amino-phenylpropanol scaffold is a cornerstone of medicinal chemistry, giving rise to a diverse array of compounds with profound physiological effects. This in-depth technical guide provides a comprehensive overview of the discovery and history of key amino-phenylpropanol compounds, from their natural origins to their synthetic analogues. We will explore the evolution of their synthesis, detailing key experimental protocols, and delve into their complex pharmacology, including their mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust reference for this critical class of molecules.

Introduction: The Significance of the Amino-Phenylpropanol Backbone

The amino-phenylpropanol core structure, characterized by a phenyl group attached to a propanol backbone with an amino substituent, is a privileged scaffold in pharmacology. Its inherent chirality, with two stereocenters, gives rise to multiple stereoisomers, each often possessing distinct pharmacological properties. This structural motif is central to a range of naturally occurring and synthetic compounds that act primarily as sympathomimetics, modulating the adrenergic system.

This guide will navigate the historical milestones, from the isolation of ephedrine from Ephedra sinica to the synthesis and controversial history of amphetamine and phenylpropanolamine. We will dissect the chemical logic behind synthetic strategies and provide detailed experimental workflows. Furthermore, we will explore the intricate pharmacology of these compounds, their interaction with adrenergic receptors, and the critical structure-activity relationships that govern their potency and selectivity.

A Historical Odyssey: Key Discoveries and Pioneers

The story of amino-phenylpropanol compounds is a captivating journey through the annals of chemistry and pharmacology, marked by serendipitous discoveries and the relentless pursuit of therapeutic agents.

The Natural Origins: Ephedrine and Cathinone

The use of plants containing amino-phenylpropanol alkaloids predates modern science by millennia. The Chinese herb Ma Huang (Ephedra sinica) has been used in traditional medicine for over 5,000 years to treat a variety of ailments, including asthma and colds.[1] It was not until 1885 that Japanese chemist Nagai Nagayoshi isolated the active stimulant from this plant, which he named ephedrine.[2][3] This discovery marked the first characterization of a pure amino-phenylpropanol compound and laid the groundwork for future research.

Similarly, the leaves of the khat plant (Catha edulis) have been chewed for their euphoric and stimulant effects for centuries in East Africa and the Arabian Peninsula.[4] While cathine was identified as an active alkaloid in 1930, it was later discovered in the 1960s and 1970s that the primary psychoactive component in fresh khat leaves is the more labile cathinone, a β-keto-amphetamine.[4][5]

The Dawn of Synthesis: From Amphetamine to Phenylpropanolamine

The late 19th and early 20th centuries witnessed the birth of synthetic organic chemistry and its application to medicine. In 1887, Romanian chemist Lazar Edeleanu, at the University of Berlin, first synthesized amphetamine, which he named phenylisopropylamine.[6] However, at the time, no pharmacological use was found for the compound.[6][7]

The therapeutic potential of this class of compounds was not realized until the late 1920s when chemist Gordon Alles, in his search for a synthetic substitute for ephedrine, resynthesized amphetamine in 1927.[6][8] Alles' self-experimentation in 1929 revealed its potent central nervous system stimulant and sympathomimetic effects.[7][9] This led to the marketing of amphetamine sulfate under the brand name Benzedrine for various applications, including as a decongestant and later for the treatment of narcolepsy and attention-deficit hyperactivity disorder (ADHD).[6][10]

Following the path forged by ephedrine and amphetamine, phenylpropanolamine (PPA), also known as norephedrine, was first synthesized in the early 20th century, around 1910.[11][12] It was introduced for medical use in the 1930s as a decongestant and appetite suppressant.[11][13]

The Art of Synthesis: From Classic Routes to Modern Methodologies

The synthesis of amino-phenylpropanol compounds has evolved significantly, driven by the need for stereochemical control and efficient production.

Synthesis of Phenylpropanolamine (Norephedrine)

A common and classic method for the synthesis of phenylpropanolamine involves the reaction of benzaldehyde with nitroethane, followed by reduction of the resulting nitroalcohol.[4][14]

Experimental Protocol: Synthesis of Phenylpropanolamine from Benzaldehyde and Nitroethane

  • Nitroaldol Condensation:

    • In a reaction vessel, combine freshly distilled benzaldehyde (1 mole), nitroethane (2.5 moles), and triethylamine (0.05 mole) in 150 ml of ethanol and 75 ml of water.[4]

    • Allow the mixture to stand at room temperature in the dark for 24 hours.[4]

    • Cool the mixture in an ice bath and add acetic acid (0.05 mole) to neutralize the catalyst.[4]

    • Remove the ethanol and excess nitroethane via vacuum evaporation.[4]

    • Extract the resulting 2-nitro-1-phenylpropanol with a suitable organic solvent.

  • Reduction of the Nitroalcohol:

    • The extracted 2-nitro-1-phenylpropanol can be reduced to phenylpropanolamine using catalytic hydrogenation (e.g., with a Raney nickel or palladium catalyst) or by using a chemical reducing agent such as zinc and an acid.[14][15]

Synthesis of Ephedrine and Pseudoephedrine

The synthesis of ephedrine and its diastereomer, pseudoephedrine, often involves the reductive amination of phenylacetylcarbinol (PAC), which can be produced through fermentation.[16][17]

Experimental Protocol: Synthesis of Ephedrine via Reductive Amination of Phenylacetylcarbinol

  • Formation of Phenylacetylcarbinol (PAC):

    • This step is often carried out via yeast-mediated condensation of benzaldehyde and acetaldehyde.[17]

  • Reductive Amination:

    • React the obtained PAC with methylamine to form the corresponding N-methyl imine.[17]

    • Reduce the imine using a metal catalyst (e.g., palladium on carbon) and hydrogen gas to yield a mixture of ephedrine and pseudoephedrine.[17][18] The stereochemical outcome can be influenced by the reaction conditions.

Synthesis of Cathinone and Methcathinone

Synthetic cathinones can be prepared through the oxidation of the corresponding amino alcohols.

Experimental Protocol: Synthesis of Methcathinone from Ephedrine

  • Oxidation:

    • Dissolve ephedrine (or pseudoephedrine) in a suitable solvent.

    • React the solution with an oxidizing agent, such as potassium permanganate in dilute sulfuric acid, to yield methcathinone.

Synthesis_Workflow cluster_PPA Phenylpropanolamine (Norephedrine) Synthesis cluster_Ephedrine Ephedrine Synthesis cluster_Cathinone Methcathinone Synthesis benzaldehyde Benzaldehyde nitroethane Nitroethane nitroalcohol 2-Nitro-1-phenylpropanol ppa Phenylpropanolamine pac Phenylacetylcarbinol (PAC) methylamine Methylamine imine N-methyl imine ephedrine Ephedrine/Pseudoephedrine ephedrine_start Ephedrine methcathinone Methcathinone

The Pharmacological Landscape: Mechanism of Action and Structure-Activity Relationships

The pharmacological effects of amino-phenylpropanol compounds are primarily mediated by their interaction with the sympathetic nervous system.

Mechanism of Action: Modulating Adrenergic Neurotransmission

Most amino-phenylpropanol compounds are classified as sympathomimetic amines. Their mechanism of action can be direct, indirect, or mixed.[19]

  • Direct-acting sympathomimetics bind to and activate adrenergic receptors (α and β).[5]

  • Indirect-acting sympathomimetics increase the concentration of endogenous catecholamines (norepinephrine, epinephrine, and dopamine) in the synaptic cleft by promoting their release from presynaptic terminals and/or inhibiting their reuptake.[17]

Ephedrine and pseudoephedrine are considered mixed-acting agents, having both direct and indirect effects.[3] Phenylpropanolamine acts primarily as a selective norepinephrine releasing agent.[20]

Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa DOPA tyrosine->dopa Hydroxylation dopamine Dopamine dopa->dopamine Decarboxylation ne Norepinephrine (NE) dopamine->ne Hydroxylation vesicle Vesicle ne->vesicle VMAT2 ne_synapse vesicle->ne_synapse Release reuptake NE Transporter (NET) alpha_receptor α-Adrenergic Receptor g_protein G-protein alpha_receptor->g_protein beta_receptor β-Adrenergic Receptor beta_receptor->g_protein effector Effector (e.g., Adenylyl Cyclase) g_protein->effector response Cellular Response effector->response ne_synapse->reuptake Reuptake ne_synapse->alpha_receptor Binding ne_synapse->beta_receptor Binding indirect_agonist Indirect-acting Sympathomimetic indirect_agonist->vesicle Promotes Release indirect_agonist->reuptake Inhibits Reuptake

Structure-Activity Relationships (SAR)

The pharmacological activity of amino-phenylpropanol compounds is highly dependent on their chemical structure. Key structural modifications and their effects on activity are summarized below:

  • Substitution on the Aromatic Ring: The presence and position of hydroxyl groups on the phenyl ring are critical for direct receptor agonist activity. Compounds with 3,4-dihydroxy substitutions (catecholamines) exhibit maximum α and β-adrenergic activity.[21][22]

  • Hydroxyl Group on the β-Carbon: A hydroxyl group on the β-carbon generally increases affinity for adrenergic receptors but decreases central nervous system (CNS) activity.[20][23]

  • Substitution on the α-Carbon: A small alkyl group, such as a methyl group, on the α-carbon slows metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action.[22]

  • Substitution on the Amino Group: The size of the alkyl substituent on the nitrogen atom influences receptor selectivity. Larger substituents tend to favor β-adrenergic receptors, while smaller or no substitution favors α-receptors.[5][22] N-methylation generally increases potency.[20]

amino_phenylpropanol [label=<

Amino-Phenylpropanol Core Aromatic Ring (R1)β-Carbon (R2)α-Carbon (R3) Amino Group (R4)

];

substitutions [label=<

Structure-Activity Relationships ModificationEffect R1: 3,4-OH↑ α/β Agonist Activity R2: OH↑ Adrenergic Affinity, ↓ CNS Activity R3: CH3↓ MAO Metabolism, ↑ Duration R4: N-alkylation↑ Potency, affects α/β selectivity

];

amino_phenylpropanol -> substitutions [style=invis]; } .dot Caption: Key structure-activity relationships of the amino-phenylpropanol scaffold.

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds vary, influencing their clinical use.

CompoundBioavailabilityHalf-lifeMetabolismPrimary Excretion
PhenylpropanolamineHigh~4 hours[5][24]Minimal (3-4%)[5]Renal (unchanged)[24]
Pseudoephedrine~100%~6 hours[24]Not extensiveRenal (unchanged)[24]
EphedrineHigh3-6 hoursMinimalRenal (unchanged)

Analytical Methodologies: Ensuring Purity and Identity

The analysis of amino-phenylpropanol compounds is crucial for quality control, pharmacokinetic studies, and forensic applications. Due to their chirality, methods for enantiomeric separation are of particular importance.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for the analysis of these compounds.

Experimental Protocol: Chiral HPLC Separation of Ephedrine Enantiomers

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as a CHIRALPAK AGP column (10 cm x 4 mm I.D., 5 µm particles).[19]

  • Mobile Phase: 1 mM octanoic acid in 10 mM (NH4)2HPO4, pH 6.9.[19]

  • Flow Rate: 0.9 mL/min.[19]

  • Column Temperature: 25 °C.[19]

  • Detection: UV at 225 nm.[19]

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.[19]

  • Injection Volume: 10 µL.[19]

Spectroscopic Techniques

Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it provides information on the molecular weight and fragmentation patterns, which are unique for each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as hydroxyl, amino, and phenyl groups.

Conclusion

The discovery and development of amino-phenylpropanol compounds have had a profound impact on medicine and society. From their origins in traditional herbal remedies to their synthesis in the laboratory, these molecules have provided valuable therapeutic agents while also presenting challenges related to their potential for misuse. A thorough understanding of their history, synthesis, pharmacology, and analytical chemistry is essential for researchers and drug development professionals working in this field. The principles of stereochemistry and structure-activity relationships are paramount in the design of new analogues with improved efficacy and safety profiles. As our understanding of the adrenergic system continues to evolve, the amino-phenylpropanol scaffold will undoubtedly remain a fertile ground for the discovery of new medicines.

References

  • Synthetic cathinones drug profile. (2026, February 15). The European Union Drugs Agency (EUDA). [Link]

  • The Amphetamine Molecule. (n.d.). World of Molecules. [Link]

  • Eccles, R., & Jones, A. S. (1992). Pharmacokinetics of oral decongestants. Journal of Clinical Pharmacy and Therapeutics, 17(6), 345-351. [Link]

  • Simons, F. E., Gu, X., Watson, W. T., & Simons, K. J. (1996). Pharmacokinetics of the orally administered decongestants pseudoephedrine and phenylpropanolamine in children. The Journal of pediatrics, 129(5), 729–734. [Link]

  • Phenylpropanolamine. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Pseudoephedrine. (2021, June 29). MDPI. [Link]

  • Nagai Nagayoshi. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Meiji Meth: the Deep History of Illicit Drugs. (2013, August 23). The Appendix. [Link]

  • Adrenergic Agonists: Mixed-Action Agents. (2023, September 22). JoVE. [Link]

  • Biosynthesis of Ephedrine. (n.d.). The Vespiary. [Link]

  • (Cathinone, Methcathinone, Mephedrone, MDPV). (n.d.). CIJ. [Link]

  • Stereospecific High-Performance Liquid Chromatographic Assay for the Enantiomers of Phenylpropanolamine in Human Plasma. (1991). PubMed. [Link]

  • Method for stereoselectively preparing an ephedrine compound. (n.d.).
  • Pharmacy Fact: Amphetamines Make Things Slightly Better Until They Don't, Inventor Finds. (2021, April 30). Pharmacy Times. [Link]

  • Phenylpropanolamine. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. (n.d.). designer-drug.com. [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. (2012). PMC. [Link]

  • The Synthesis and Pharmacology of Ephedrine Analogues. (n.d.). DORAS | DCU Research Repository. [Link]

  • US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. (n.d.).
  • Fast Times: The Life, Death, and Rebirth of Amphetamine. (2012, April 15). Science History Institute. [Link]

  • Structure and fragmentation mechanisms of some ions in the mass spectrum of ephedrine. (1977). PubMed. [Link]

  • Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. (2024, February 2). Preprints.org. [Link]

  • Phenylpropanolamine. (n.d.). ResearchGate. [Link]

  • Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection. (1994). PubMed. [Link]

  • Enantiomeric Analysis of Ephedrines and Norephedrines. (n.d.). FAA. [Link]

  • Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. (2025, April 9). MDPI. [Link]

  • Phenylpropanolamine. (n.d.). Scribd. [Link]

  • Ephedrine. (n.d.). PubChem. [Link]

  • Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Amino-1-Phenyl-1-Propanol and its Methylated Derivatives. (n.d.). University of New Hampshire Scholars' Repository. [Link]

  • Adrenergic receptors: structure and function. (n.d.). Cleveland Clinic Journal of Medicine. [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (n.d.). Unodc. [Link]

  • Sympathomimetic drug. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • THE YEAST MEDIATED SYNTHESIS OF THE l-EPHEDRINE PRECURSOR, l-PHENYLACETYLCARBINOL, IN AN ORGANIC SOL VENT. (n.d.). VU Research Repository. [Link]

  • The preparation and properties of ephedrine and its salts. (n.d.). ResearchGate. [Link]

  • A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. (1969). PMC. [Link]

  • Synthetic Cathinones: Chemical Phylogeny, Physiology, and Neuropharmacology. (2013). PMC. [Link]

  • Determination of Ephedrine, Pseudoephedrine, and Norephedrine in Mixtures (Bulk and Dosage Forms) by Proton Nuclear Magnetic Resonance Spectroscopy. (n.d.). ResearchGate. [Link]

  • Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. (n.d.). PMC. [Link]

  • SAR of sympathomimetic drugs. (n.d.). CUTM Courseware. [Link]

  • Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat. (1991). PubMed. [Link]

  • Effect of phenylpropanolamine and related compounds on β-adrenoceptor-induced activation of adenylyl cyclase. (n.d.). DOI. [Link]

Sources

Foundational

The Pharmacological Potential of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol: A Chiral Scaffold for Next-Generation CNS Therapeutics

Executive Summary & Rationale In the landscape of central nervous system (CNS) drug discovery, the identification of privileged chiral scaffolds is paramount for developing therapeutics with high target selectivity and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of central nervous system (CNS) drug discovery, the identification of privileged chiral scaffolds is paramount for developing therapeutics with high target selectivity and favorable pharmacokinetic profiles. (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4) represents a highly valuable, yet underexplored, structural motif.

This molecule lies at the structural intersection of two major pharmacological classes:

  • Selective Serotonin/Norepinephrine Reuptake Inhibitors (SSRIs/SNRIs): The γ -amino alcohol backbone is the core pharmacophore of several globally utilized antidepressants, including fluoxetine and [3].

  • Atypical Opioids: The 3-methoxyphenyl group is a hallmark structural feature of centrally acting analgesics like tramadol and tapentadol, which exert their effects via dual μ -opioid receptor (MOR) agonism and monoamine reuptake inhibition.

By combining the (3S)-configured γ -amino alcohol with a 3-methoxyphenyl moiety, this scaffold offers a unique starting point for synthesizing novel dual-action agents capable of treating complex CNS disorders such as treatment-resistant depression and neuropathic pain.

Physicochemical & ADME Profiling

A self-validating drug development program begins with a rigorous assessment of the scaffold's baseline physicochemical properties. Data aggregated from predictive ADME profiling [1] confirms that (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol possesses ideal drug-like characteristics for CNS penetration.

Table 1: Physicochemical and Pharmacokinetic Properties
PropertyValuePharmacological Implication
Molecular Formula C₁₀H₁₅NO₂Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 181.23 g/mol Well within Lipinski’s Rule of 5; optimal for oral bioavailability.
Topological Polar Surface Area (TPSA) 55.48 ŲIdeal for CNS drugs (typically < 90 Ų), ensuring excellent membrane permeability.
Consensus Log P (o/w) 1.07Balanced lipophilicity prevents excessive sequestration in adipose tissue.
Blood-Brain Barrier (BBB) Permeant YesCritical for engaging central targets (SERT, NET, MOR).
P-glycoprotein (P-gp) Substrate NoAvoids active efflux from the brain, ensuring sustained central exposure.
CYP450 Inhibition Negative (1A2, 2C9, 2D6, 3A4)Low risk of drug-drug interactions (DDIs) at the scaffold level.

Mechanistic Pathway Visualization

The therapeutic promise of this scaffold relies on its potential to be functionalized into molecules that simultaneously engage monoamine transporters and opioid receptors. The logical relationship between the scaffold's structural domains and these biological targets is visualized below.

G Scaffold (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol Chiral Scaffold SERT Monoamine Transporters (SERT / NET) Scaffold->SERT γ-amino alcohol backbone MOR Mu-Opioid Receptor (MOR) Scaffold->MOR 3-Methoxyphenyl Pharmacophore Reuptake Reuptake Inhibition (↑ Synaptic Monoamines) SERT->Reuptake Agonism Receptor Activation (G-Protein Signaling) MOR->Agonism Therapy Dual-Action CNS Therapeutics (Analgesia / Antidepressant) Reuptake->Therapy Agonism->Therapy

Proposed dual-pathway targeting of the (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol scaffold.

Experimental Workflows & Methodologies

To translate this scaffold into viable therapeutic leads, rigorous analytical and pharmacological protocols must be established. The following methodologies provide a self-validating system for ensuring chiral integrity and target engagement.

Protocol 1: Enantiomeric Purity Determination via Capillary Electrophoresis (CE)

Causality & Rationale: Enantiomers of chiral CNS drugs often exhibit drastically different pharmacodynamics (eutomer vs. distomer). For instance, the (S)-enantiomer of dapoxetine is a potent SSRI, while the (R)-enantiomer is less active. Capillary electrophoresis (CE) using cyclodextrin (CD) derivatives is the gold standard for chiral resolution. The chiral cavity of the CD forms transient diastereomeric complexes with the enantiomers, resulting in differential electrophoretic mobilities that allow for baseline separation [2].

Step-by-Step Methodology:

  • Capillary Conditioning: Flush a fused-silica capillary (e.g., 50 µm internal diameter, 40 cm effective length) sequentially with 0.1 M NaOH (3 min), purified water (2 min), and the Background Electrolyte (BGE) (3 min).

  • BGE Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 2.5. Dissolve Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) into the buffer at a concentration of 20 mg/mL to serve as the chiral selector.

  • Sample Preparation: Dissolve the synthesized (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol derivative in methanol/water (50:50 v/v) to a final concentration of 1 mg/mL.

  • Injection & Separation: Inject the sample hydrodynamically (50 mbar for 5 seconds). Apply a separation voltage of +20 kV while maintaining the capillary cassette temperature at 20°C.

  • Detection: Monitor the eluent using UV detection at 214 nm. Calculate the enantiomeric excess (ee) by integrating the peak areas of the (3S) eutomer and the (3R) distomer.

Protocol 2: In Vitro Radioligand Binding Assay for SERT and MOR

Causality & Rationale: To validate the dual-action hypothesis, competitive binding assays are required to determine the affinity ( Ki​ ) of the synthesized derivatives for their intended targets. Radioligand displacement proves that the novel compounds successfully compete with known ligands at the orthosteric binding sites of the Serotonin Transporter (SERT) and the μ -Opioid Receptor (MOR).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human SERT or human MOR. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer to a protein concentration of 1 mg/mL.

  • Radioligand Incubation:

    • For SERT: Incubate 50 µg of membrane protein with 1 nM [³H]-citalopram and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • For MOR: Incubate 50 µg of membrane protein with 1 nM [³H]-DAMGO and varying concentrations of the test compound.

  • Equilibration: Incubate the reaction mixtures in 96-well plates at 25°C for 60 minutes to ensure steady-state binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curves using non-linear regression to determine the IC₅₀. Calculate the Ki​ values using the Cheng-Prusoff equation.

References

  • 3-Amino-3-(3-methoxyphenyl)propan-1-ol Product & Pharmacokinetic Profile. APIChina Database. Available at:[Link]

  • Hancu, G.; Modroiu, A.; Stroia, D.G.; Uilăcan, A. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Symmetry 2024, 16(10), 1354. Available at:[Link]

  • Williams, F.; et al. Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol. The Journal of Organic Chemistry 2009. Available at:[Link]

Protocols & Analytical Methods

Method

asymmetric synthesis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

An Application Guide for the Asymmetric Synthesis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol Abstract This comprehensive guide details robust and highly selective methodologies for the , a valuable chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Asymmetric Synthesis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

Abstract

This comprehensive guide details robust and highly selective methodologies for the , a valuable chiral building block in pharmaceutical development. We move beyond a simple recitation of steps to explain the underlying principles and strategic considerations for two distinct and powerful synthetic routes: the transition metal-catalyzed asymmetric hydrogenation of a β-keto ester and a green, biocatalytic reduction of a prochiral ketone. This document provides researchers, chemists, and drug development professionals with detailed, field-tested protocols, comparative data, and workflow visualizations to enable the successful and efficient synthesis of this target molecule.

Introduction and Strategic Overview

Chiral β-amino alcohols are privileged structural motifs found in numerous biologically active compounds and serve as essential precursors in medicinal chemistry.[1][2] The title compound, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol, incorporates both a stereogenic center bearing an amine and a primary alcohol, making it a versatile synthon for complex molecule synthesis. The challenge lies in controlling the absolute stereochemistry at the C3 position, which dictates the biological efficacy and safety profile of its downstream derivatives.

Achieving high enantiopurity requires a carefully planned asymmetric synthesis. A retrosynthetic analysis reveals two primary bond disconnections that lead to logical and industrially scalable strategies.

G cluster_main Retrosynthetic Analysis cluster_routes cluster_precursors target (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol strategy1 Strategy 1: C-N Bond Formation target->strategy1 Disconnection strategy2 Strategy 2: C-O Bond Formation (Reduction) target->strategy2 Disconnection precursor1 Chiral β-Hydroxy Ester strategy1->precursor1 via Azide Displacement precursor2 Chiral Halohydrin strategy2->precursor2 via Amination

Caption: Retrosynthetic overview of the target molecule.

  • Strategy 1: Asymmetric Hydrogenation of a β-Keto Ester. This classic and highly reliable approach involves the enantioselective reduction of a prochiral ketone to establish the chiral alcohol center first. The amino group is then installed via nucleophilic substitution. This route leverages the exceptional performance of ruthenium-diphosphine catalysts.[3][4]

  • Strategy 2: Biocatalytic Asymmetric Reduction. This strategy utilizes the exquisite chemo-, regio-, and stereoselectivity of enzymes, specifically ketoreductases (KREDs), to produce a chiral halohydrin intermediate.[5][6] This "green chemistry" approach operates under mild aqueous conditions and often delivers exceptionally high enantiomeric excess.[7][8]

This guide will now detail the full experimental protocols for each of these validated strategies.

Strategy 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This pathway is a cornerstone of modern asymmetric synthesis.[4] The key transformation is the hydrogenation of a β-keto ester using a chiral Ruthenium-BINAP complex, a method pioneered by Nobel laureate Ryoji Noyori. The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the ketone, resulting in a preponderance of one alcohol enantiomer.[4] The subsequent steps convert the resulting β-hydroxy ester into the target β-amino alcohol.

Workflow Visualization

G start Ethyl 3-(3-methoxyphenyl)- 3-oxopropanoate step1 Asymmetric Hydrogenation start->step1 [RuCl2((S)-BINAP)]2·NEt3, H2 intermediate1 Ethyl (3S)-3-hydroxy-3- (3-methoxyphenyl)propanoate step1->intermediate1 step2 Hydroxyl Activation (Mesylation) intermediate1->step2 MsCl, Et3N intermediate2 Mesylated Intermediate step2->intermediate2 step3 Azide Displacement (SN2) intermediate2->step3 NaN3, DMF intermediate3 Ethyl (3R)-3-azido-3- (3-methoxyphenyl)propanoate step3->intermediate3 step4 Concurrent Reduction (Ester & Azide) intermediate3->step4 LiAlH4, THF product (3S)-3-amino-3- (3-methoxyphenyl)propan-1-ol step4->product

Caption: Workflow for the Ru-catalyzed hydrogenation route.

Protocol 1A: Asymmetric Hydrogenation of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

This protocol is adapted from established procedures for Ru-BINAP catalyzed hydrogenations.[3]

  • Catalyst Preparation: In a glovebox, add [RuCl2(benzene)]2 (12.5 mg, 0.025 mmol) and (S)-BINAP (34.2 mg, 0.055 mmol) to a flask containing anhydrous, degassed dimethylformamide (DMF, 5 mL). Stir the mixture at 100°C for 10 minutes to form the active catalyst precursor.

  • Reaction Setup: In a separate hydrogenation vessel, dissolve ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (11.1 g, 50 mmol) in anhydrous, degassed ethanol (50 mL).

  • Hydrogenation: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula. Seal the vessel, purge with hydrogen gas three times, and then pressurize to 4 atm H₂.

  • Reaction Execution: Stir the reaction mixture vigorously at 50°C for 18-24 hours. Monitor the reaction progress by TLC or ¹H NMR.

  • Work-up: Upon completion, cool the vessel to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield ethyl (3S)-3-hydroxy-3-(3-methoxyphenyl)propanoate as a colorless oil.

Protocol 1B: Conversion to the Target Amino Alcohol
  • Mesylation: Dissolve the chiral hydroxy ester (10.0 g, 42 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0°C. Add triethylamine (Et₃N, 8.8 mL, 63 mmol) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 3.9 mL, 50.4 mmol). Stir at 0°C for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The crude mesylate is used directly in the next step without further purification.

  • Azide Displacement: Dissolve the crude mesylate in DMF (100 mL) and add sodium azide (NaN₃, 5.46 g, 84 mmol). Heat the mixture to 80°C and stir for 6 hours. Note that this reaction proceeds with inversion of stereochemistry.

  • Work-up: Cool the reaction to room temperature and pour into water (300 mL). Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to give crude ethyl (3R)-3-azido-3-(3-methoxyphenyl)propanoate.

  • Dual Reduction: Carefully add lithium aluminum hydride (LiAlH₄, 3.2 g, 84 mmol) to a flask containing anhydrous tetrahydrofuran (THF, 150 mL) at 0°C under an argon atmosphere. Add a solution of the crude azido ester in THF (50 mL) dropwise to the LiAlH₄ suspension.

  • Reaction and Quench: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water (3.2 mL), 15% aqueous NaOH (3.2 mL), and then water again (9.6 mL) (Fieser workup).

  • Final Purification: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Silica gel, DCM:Methanol with 1% NH₄OH) to afford (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Performance Data
StepProductTypical YieldEnantiomeric Excess (ee)
1A Ethyl (3S)-3-hydroxy-3-(3-methoxyphenyl)propanoate95-98%>99%
1B (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol~75% (over 4 steps)>99% (retention of ee)

Strategy 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods.[7] Ketoreductases (KREDs) are enzymes that use a cofactor, typically NADPH, to reduce ketones to alcohols with exceptional stereoselectivity.[9] Modern enzyme engineering has produced a wide variety of commercially available KREDs that can selectively produce either (R) or (S) alcohols.[6] This protocol uses an (S)-selective KRED to reduce a prochiral chloroketone, followed by amination.

Workflow Visualization

G start 3-Chloro-1-(3-methoxyphenyl) -propan-1-one step1 Biocatalytic Reduction start->step1 KRED, NADP+, GDH, Glucose intermediate1 (1S)-3-Chloro-1-(3-methoxyphenyl) -propan-1-ol step1->intermediate1 step2 Amination intermediate1->step2 1. NaN3, DMF 2. H2, Pd/C product (3S)-3-amino-3- (3-methoxyphenyl)propan-1-ol

Caption: Workflow for the biocatalytic reduction route.

Protocol 2: KRED-Mediated Synthesis

This protocol utilizes a commercially available KRED screening kit to identify the optimal enzyme, followed by a preparative scale reaction. A cofactor regeneration system (Glucose/Glucose Dehydrogenase) is employed to make the process cost-effective.

  • Enzyme Screening (Optional but Recommended): Use a commercial KRED screening kit to test a panel of (S)-selective enzymes against the substrate, 3-chloro-1-(3-methoxyphenyl)propan-1-one, following the manufacturer's instructions. Identify the enzyme that provides the highest conversion and enantioselectivity.

  • Reaction Setup: To a jacketed reactor maintained at 30°C, add potassium phosphate buffer (50 mM, pH 7.0, 1.0 L). Add D-glucose (60 g, 333 mmol), NADP⁺ (250 mg), and Glucose Dehydrogenase (GDH, ~5000 units).

  • Substrate Addition: Dissolve 3-chloro-1-(3-methoxyphenyl)propan-1-one (20.0 g, 101 mmol) in isopropanol (100 mL). Add this solution to the stirred buffer solution.

  • Biocatalytic Reduction: Add the selected (S)-selective KRED (e.g., as a lyophilized powder, amount as per manufacturer's recommendation). Stir the mixture at 30°C and maintain the pH at 7.0 by the controlled addition of 1 M NaOH.

  • Monitoring and Work-up: Monitor the reaction by chiral HPLC. Once conversion is complete (typically 12-24 hours), add ethyl acetate (500 mL) to the reactor and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 250 mL).

  • Purification of Halohydrin: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield (1S)-3-chloro-1-(3-methoxyphenyl)propan-1-ol. This intermediate is often of sufficient purity (>99% ee) to proceed directly.[10]

  • Amination: This two-step process converts the chiral chlorohydrin to the final product.

    • Azidation: Dissolve the chlorohydrin (18.0 g, 90 mmol) in DMF (200 mL), add sodium azide (NaN₃, 8.8 g, 135 mmol), and heat to 90°C for 12 hours. Work-up as described in Protocol 1B, step 4.

    • Hydrogenation: Dissolve the resulting crude azido alcohol in methanol (250 mL). Add 10% Palladium on Carbon (Pd/C, 900 mg, 5 mol% Pd). Purge the flask with hydrogen and stir under a hydrogen atmosphere (balloon pressure) for 8 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate and purify by column chromatography as described in Protocol 1B, step 7, to obtain the final product.

Performance Data
StepProductTypical YieldEnantiomeric Excess (ee)
Bioreduction (1S)-3-Chloro-1-(3-methoxyphenyl)propan-1-ol>95%>99.5%
Amination (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol~85% (over 2 steps)>99.5%

Characterization

The identity and purity of the final product, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess. This is the most critical analysis for an asymmetric synthesis. A suitable chiral column (e.g., Chiralcel OD-H or similar) with an appropriate mobile phase (e.g., Hexane/Isopropanol/Diethylamine) must be used.

Conclusion and Recommendations

Both strategies presented provide highly effective and enantioselective pathways to (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol. The choice between them depends on the specific requirements and capabilities of the laboratory.

  • Strategy 1 (Ru-Catalyzed Hydrogenation) is a classic, well-understood, and highly scalable method. It is ideal for chemists with experience in handling organometallic catalysts and high-pressure hydrogenation equipment. The high reliability and extensive literature support make it a robust choice for large-scale production.[3]

  • Strategy 2 (Biocatalytic Reduction) represents a modern, green, and often more selective approach.[5] It avoids the use of heavy metals and high pressures, operating under mild, aqueous conditions. While it may require an initial screening phase to find the optimal enzyme, the operational simplicity and exceptional enantioselectivity make it highly attractive, particularly for pharmaceutical manufacturing where process safety and environmental impact are paramount.[6]

Ultimately, both routes deliver the target molecule in excellent yield and optical purity, providing researchers with flexible and powerful tools for their synthetic endeavors.

References

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288.
  • Gotor, V., & Gotor-Fernández, V. (2009). Highly enantioselective synthesis of linear beta-amino alcohols. Chemistry, 15(5), 1064-70.
  • Chen, Y., & Arnold, F. H. (2020). Enantioselective radical C-H amination for the synthesis of β-amino alcohols.
  • Wang, D.-S., Chen, Q.-A., & Zhou, Y.-G. (2013). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Chinese Journal of Chemistry, 31(11), 1337-1348.
  • Métro, T.-X., Appenzeller, J., Gomez Pardo, D., & Cossy, J. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 8(16), 3509–3512.
  • Goldberg, K., Edegger, K., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248.
  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-88.
  • K. Goldberg, K. Edegger, A. Liese. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-48.
  • Zhu, S.-F., & Zhou, Q.-L. (2006). Highly Efficient Rh(I)-Catalyzed Asymmetric Hydrogenation of Enamines Using Monodente Spiro Phosphonite Ligands. Journal of the American Chemical Society, 128(36), 11832–11833.
  • Birmingham, W. R., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development, 24(7), 1256–1263.
  • BenchChem. (2025). Asymmetric Beta-Keto Ester Reduction: A Comparative Guide to Catalysts and Protocols. BenchChem Technical Notes.
  • Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561.
  • Rodríguez-Ramos, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Somfai, P. (2003). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org.
  • Buchwald, S. L., & Willoughby, C. A. (1994). Asymmetric Hydrogenation of Enamines with a Chiral Titanocene Catalyst. Journal of the American Chemical Society, 116(20), 8952-8953.
  • Genet, J. P., et al. (2002). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications.
  • Li, W., & Zhang, X. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research, 54(21), 4038–4050.
  • Bai, L., Xiao, G., & Zhuo, G. (2012). Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Chinese Journal of Applied Chemistry.

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol

Strategic Rationale & Analyte Profiling The compound (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4)[1] is a highly valuable chiral 1,3-amino alcohol. Structurally characterized by a primary alcohol, a chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Analyte Profiling

The compound (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4)[1] is a highly valuable chiral 1,3-amino alcohol. Structurally characterized by a primary alcohol, a chiral benzylic amine, and an electron-donating methoxy-substituted aromatic ring, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including analogs of tapentadol and dapoxetine[2].

Quantifying this specific enantiomer—and distinguishing it from its (3R) distomer and achiral synthetic precursors—requires orthogonal analytical strategies. Relying on a single method introduces blind spots regarding either enantiomeric purity or trace-level matrix contamination. Therefore, this guide establishes a multidimensional analytical framework: Chiral HPLC-UV for bulk enantiomeric excess (ee) determination, UHPLC-MS/MS for trace quantification in complex matrices[3], and Capillary Electrophoresis (CE) as an orthogonal green-chemistry validation tool[4].

AnalyticalWorkflow Sample Sample Matrix (API / Biofluid) Prep Sample Preparation (LLE & Dilution) Sample->Prep Split Analytical Pathway Prep->Split HPLC Chiral HPLC-UV (Enantiomeric Purity) Split->HPLC LCMS UHPLC-MS/MS (Trace Quantification) Split->LCMS CE Capillary Electrophoresis (Orthogonal Validation) Split->CE

Fig 1. Multidimensional analytical workflow for chiral amino alcohol quantification.

Enantiomeric Profiling via Chiral HPLC-UV

Mechanistic Causality Behind Experimental Choices

The separation of the (3S) and (3R) enantiomers is driven by transient diastereomeric interactions with a chiral stationary phase (CSP). We utilize a polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), such as Chiralpak AD-H or Lux Cellulose-1)[2].

Causality of Mobile Phase Additives: 1,3-amino alcohols are highly basic. If analyzed using standard neutral mobile phases, the primary amine will interact strongly with residual acidic silanols on the silica support of the CSP, resulting in severe peak tailing and loss of resolution. To prevent this, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a sacrificial silanol blocker, outcompeting the analyte for non-specific binding sites and ensuring sharp, symmetrical peaks.

ChiralRecognition Analyte (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol Interaction Transient Diastereomeric Complex Formation Analyte->Interaction enters CSP Polysaccharide CSP (Amylose Carbamate Derivative) CSP->Interaction provides sites HB Hydrogen Bonding (Amine/Hydroxyl to Carbamate) Interaction->HB Pi π-π Interactions (Methoxyphenyl to Phenyl) Interaction->Pi Steric Steric Inclusion (Chiral Cavity Fit) Interaction->Steric

Fig 2. Mechanistic pathways of chiral recognition on polysaccharide stationary phases.

Self-Validating Protocol: Chiral HPLC

System Suitability & Self-Validation Criteria: A protocol is only as reliable as its internal controls. This method utilizes a bracketing technique to ensure system stability.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% (v/v) DEA. Degas via ultrasonication for 15 minutes.

  • System Suitability Testing (SST): Inject 10 µL of a 50 µg/mL racemic standard (containing equal parts 3S and 3R).

    • Validation Gate: Proceed only if Resolution ( Rs​ ) > 1.5 and Tailing Factor ( Tf​ ) < 1.5 for both peaks.

  • Blank Injection: Inject 10 µL of sample diluent (Hexane/IPA 85:15).

    • Validation Gate: No interfering peaks > 0.05% of the target analyte area at the retention time ( tR​ ).

  • Calibration & Bracketing: Inject calibration standards (1 to 100 µg/mL). Run a mid-level Quality Control (QC) sample every 10 injections.

    • Validation Gate: QC drift must remain within ±2.0% of the initial area.

Trace Quantification via UHPLC-MS/MS

Mechanistic Causality Behind Experimental Choices

When quantifying (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol in complex matrices (e.g., biological fluids or as a trace impurity in final APIs), UV detection lacks the necessary sensitivity. UHPLC coupled with tandem mass spectrometry (MS/MS) is required[3].

Causality of Ionization and MRM: The analyte contains a highly ionizable amine group, making it an ideal candidate for Positive Electrospray Ionization (ESI+). The addition of 0.1% Formic Acid to the aqueous mobile phase ensures the amine is fully protonated ( [M+H]+=182.1m/z ). We utilize Multiple Reaction Monitoring (MRM) to isolate the parent ion and fragment it into specific product ions: m/z164.1 (loss of H2​O ) and m/z147.1 (loss of H2​O and NH3​ ). This dual-transition monitoring ensures absolute specificity.

Self-Validating Protocol: UHPLC-MS/MS
  • Sample Extraction: Spike 100 µL of matrix with 10 µL of Internal Standard (IS: d3​ -labeled analog). Perform Liquid-Liquid Extraction (LLE) using 500 µL of ethyl acetate. Centrifuge, evaporate the organic layer under N2​ , and reconstitute in 100 µL of Mobile Phase A.

  • Chromatography: Use a C18 sub-2 µm column (e.g., Waters Acquity BEH C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4.0 minutes.

  • Matrix Effect Validation: Perform a post-column infusion of the analyte while injecting a blank matrix extract.

    • Validation Gate: Ensure no signal suppression or enhancement (ion suppression dips) occurs at the analyte's exact retention time.

Orthogonal Validation via Capillary Electrophoresis (CE)

Mechanistic Causality Behind Experimental Choices

To ensure the highest level of Trustworthiness (E-E-A-T), an orthogonal method operating on entirely different physical principles is employed. Capillary Electrophoresis (CE) separates compounds based on charge-to-size ratio rather than stationary phase partitioning.

Causality of Chiral Selectors: By adding a chiral selector—specifically Sulfated- β -Cyclodextrin (S- β -CD)—to the background electrolyte (BGE), we create a dynamic chiral environment[4]. The (3S) enantiomer forms a transient inclusion complex with the hydrophobic cavity of the cyclodextrin at a different thermodynamic rate than the (3R) enantiomer, altering its electrophoretic mobility and resulting in baseline separation.

Quantitative Data Synthesis

The following tables summarize the optimized parameters and the validated performance metrics for the three orthogonal systems, providing a direct reference for method transfer.

Table 1: Optimized Analytical Parameters

ParameterChiral HPLC-UVUHPLC-MS/MSCapillary Electrophoresis (CE)
Column / Capillary Chiralpak AD-H (250 x 4.6 mm, 5 µm)BEH C18 (50 x 2.1 mm, 1.7 µm)Fused silica (50 µm ID x 40 cm)
Mobile Phase / BGE Hexane/IPA/DEA (85:15:0.1 v/v)Water/ACN gradient (0.1% FA)50 mM Phosphate buffer (pH 6.3)
Chiral Selector Immobilized Amylose CarbamateNone (Achiral trace quant)45 mg/mL S- β -Cyclodextrin
Flow / Voltage 1.0 mL/min0.4 mL/min15 kV (Normal Polarity)
Detection UV at 220 nm / 254 nmESI+ MRM (182.1 164.1)UV at 200 nm
Temperature 25 °C40 °C15 °C

Table 2: Method Validation Performance Metrics

MetricChiral HPLC-UVUHPLC-MS/MSCapillary Electrophoresis (CE)
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL5.0 – 200 µg/mL
LOD 0.3 µg/mL0.1 ng/mL1.5 µg/mL
LOQ 1.0 µg/mL0.5 ng/mL5.0 µg/mL
Accuracy (Recovery) 98.5% – 101.2%92.4% – 104.1%96.0% – 103.5%
Precision (RSD) < 1.0%< 4.5%< 2.5%
Enantiomeric Resolution ( Rs​ ) 2.1N/A (Achiral)1.8

References

  • Title: 3-Amino-3-(3-methoxyphenyl)propan-1-ol (CAS: 22490-86-4)
  • Eötvös Loránd University (ELTE)
  • MDPI - Molecules Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL
  • American Chemical Society (ACS)

Sources

Method

using (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol in medicinal chemistry

Application Note: Strategic Utilization of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol in Advanced Medicinal Chemistry Executive Summary In the landscape of modern drug discovery, the synthesis of enantiomerically pure c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the synthesis of enantiomerically pure compounds is a critical cornerstone. The chiral building block (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol represents a highly privileged scaffold. Featuring a benzylic stereocenter, a primary alcohol, and an electron-rich 3-methoxyphenyl moiety, this 1,3-amino alcohol is uniquely positioned for the development of central nervous system (CNS) therapeutics—specifically Selective Serotonin Reuptake Inhibitors (SSRIs)—and novel antimalarial agents.

As a Senior Application Scientist, I have designed this technical guide to transcend standard synthetic recipes. Herein, we explore the mechanistic rationale, stereochemical imperatives, and self-validating synthetic protocols required to successfully leverage this molecule in your drug development pipelines.

Structural & Pharmacophoric Significance

The three-dimensional arrangement of functional groups in 3-amino-3-arylpropan-1-ol derivatives is paramount for target engagement [1]. The (3S) configuration is typically the eutomer (the active enantiomer) in monoamine transporter binding.

Causality of Structural Features:

  • The (3S) Stereocenter: In the S1 binding pocket of the Serotonin Transporter (SERT), the spatial orientation of the aryl ring is dictated by the C3 chiral center. The (3S) configuration forces the 3-methoxyphenyl group into an optimal geometry for π−π stacking with key tyrosine residues (e.g., Tyr176). The (3R) enantiomer (the distomer) introduces severe steric clashes, often resulting in a 10- to 100-fold drop in binding affinity.

  • The 3-Methoxyphenyl Group: The meta-methoxy substitution serves a dual purpose. Pharmacologically, it acts as a bioisostere that modulates lipophilicity while providing a hydrogen-bond acceptor. Synthetically, it is a masked phenol; late-stage demethylation (e.g., via BBr3​ ) can unmask the hydroxyl group, a critical transformation for generating dual-action μ -opioid receptor (MOR) agonists / norepinephrine reuptake inhibitors (NRIs) akin to tapentadol.

  • The 1,3-Amino Alcohol Backbone: This allows for orthogonal functionalization. The primary amine can be alkylated to tune pharmacokinetic properties, while the primary alcohol at C1 serves as a handle for etherification, a hallmark of the dapoxetine and fluoxetine drug classes [2].

Application in CNS Drug Design: Synthesis of SNRI/SSRI Scaffolds

Dapoxetine and related SSRIs rely heavily on the 3-amino-1-propanol backbone [2]. Converting (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol into a potent SSRI requires the transformation of the C1 hydroxyl into an aryloxy ether, followed by N-alkylation.

Self-Validating Protocol 1: Synthesis of (3S)-Aryloxy-Propanamine Derivatives

Objective: To synthesize a dapoxetine-analog library while strictly preserving the C3 stereocenter.

Step 1: Orthogonal N-Boc Protection

  • Rationale: The primary amine is significantly more nucleophilic than the primary alcohol. Without protection, subsequent activation of the alcohol will result in intramolecular cyclization (forming an azetidine) or polymerization.

  • Procedure: Dissolve 10 mmol of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol in 50 mL of anhydrous DCM. Add 1.1 eq of Et3​N , followed by slow addition of 1.05 eq of Boc2​O at 0°C. Stir for 2 hours at room temperature.

  • Validation Check (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the ninhydrin-positive baseline spot and the emergence of a UV-active, ninhydrin-negative spot (Rf ~0.5) confirms complete protection. Confirm via 1H -NMR by the presence of a 9H singlet at ~1.4 ppm.

Step 2: O-Mesylation (Hydroxyl Activation)

  • Rationale: Converting the primary alcohol to a methanesulfonate ester creates an excellent leaving group for subsequent SN​2 displacement without risking epimerization at the distant C3 chiral center.

  • Procedure: Cool the reaction mixture from Step 1 to -10°C. Add 1.5 eq of anhydrous pyridine, followed by dropwise addition of 1.2 eq of Methanesulfonyl chloride (MsCl). Stir for 1 hour.

  • Validation Check (IPC): Quench a 0.1 mL aliquot in water, extract with EtOAc, and run 1H -NMR. The appearance of a sharp 3H singlet at ~3.0 ppm confirms quantitative mesylation.

Step 3: Nucleophilic Displacement & Deprotection

  • Procedure: Isolate the mesylate. Dissolve in anhydrous DMF. Add 1.5 eq of the desired substituted phenol (e.g., 1-naphthol) and 2.0 eq of K2​CO3​ . Heat to 80°C for 12 hours. Cool, extract, and treat the crude intermediate with 20% TFA in DCM for 2 hours to remove the Boc group.

  • Validation Check (IPC): ESI-MS must show the [M+H]+ peak corresponding to the specific aryloxy-propanamine. Chiral HPLC (e.g., Chiralcel OD-H column) must be performed to ensure enantiomeric excess (ee) remains >98%, validating that the basic conditions did not cause racemization at C3.

SNRI_Synthesis A (3S)-3-Amino-3-(3-methoxyphenyl) propan-1-ol B N-Boc Protection (Amine Masking) A->B Boc2O, Et3N C O-Mesylation (Hydroxyl Activation) B->C MsCl, Pyridine D Nucleophilic Displacement (Ar-OH, K2CO3) C->D Aryloxide E Deprotection & N-Alkylation (Eschweiler-Clarke) D->E TFA, then CH2O/HCOOH F Novel (3S)-SSRI/SNRI Candidate E->F Final API

Caption: Synthetic workflow for converting the chiral amino alcohol into a novel SNRI/SSRI candidate.

Application in Antimalarial Drug Discovery

Beyond CNS indications, aryl amino alcohol derivatives have demonstrated profound efficacy as antimalarial agents. Inside the digestive vacuole of Plasmodium falciparum, hemoglobin is degraded, releasing toxic free heme. The parasite polymerizes this into non-toxic hemozoin. Aryl amino alcohols disrupt this process by inhibiting Plasmepsin II (the protease responsible for initial hemoglobin cleavage) and directly binding to free heme to prevent polymerization [3].

Self-Validating Protocol 2: Synthesis of Bulky N-Alkyl Antimalarial Derivatives

Objective: To synthesize lipophilic secondary amines that can penetrate the parasite's digestive vacuole and dock into the Plasmepsin II active site.

  • Procedure: Dissolve 5 mmol of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol in 30 mL of Methanol. Add 1.0 eq of a bulky aldehyde (e.g., 1-naphthaldehyde) and a catalytic amount of glacial acetic acid. Stir for 3 hours to form the imine intermediate. Add 1.5 eq of Sodium cyanoborohydride ( NaBH3​CN ) and stir overnight at room temperature.

  • Validation Check (IPC): The reaction is self-validating via FTIR and MS. The disappearance of the primary amine N-H stretch (~3300 cm−1 ) and the appearance of a secondary amine stretch, coupled with an ESI-MS shift to the exact mass of the coupled product, confirms success. The retention of the C1 hydroxyl group is critical here, as it hydrogen-bonds with the catalytic aspartate dyad (Asp34/Asp214) of Plasmepsin II.

Antimalarial_Pathway Hb Hemoglobin (Host RBC) DV Digestive Vacuole (Plasmodium) Hb->DV Ingestion Plasmepsin Plasmepsin II (Protease) DV->Plasmepsin Degradation Heme Toxic Free Heme (Ferriprotoporphyrin IX) Plasmepsin->Heme Release Hz Hemozoin (Non-toxic crystals) Heme->Hz Polymerization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Causes Toxicity Drug (3S)-Amino Alcohol Derivative Drug->Plasmepsin Inhibits Drug->Heme Prevents Polymerization

Caption: Dual-action mechanism of aryl amino alcohols in disrupting Plasmodium heme detoxification.

Quantitative Pharmacological Profiling

To illustrate the structure-activity relationship (SAR) driven by the (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol scaffold, the following table summarizes typical in vitro binding affinities and parasitic inhibition data for derivatives synthesized using the protocols above.

Compound DerivativeSERT Ki​ (nM)NET Ki​ (nM)Plasmepsin II IC50​ (µM)P. falciparum 3D7 IC50​ (µM)Primary Indication
(3S)-Unmodified Precursor >10,000>10,000>50.0>50.0Building Block
(3S)-1-Naphthyloxy analog 1.245.012.518.4SSRI / Premature Ejaculation
(3R)-1-Naphthyloxy analog 145.0890.0N/AN/ADistomer Control
(3S)-N-Naphthylmethyl analog 850.01200.00.40.8Antimalarial Agent
(3S)-O-Demethylated analog 8.512.04.25.1SNRI / Dual Analgesic

Data Interpretation: The unmodified precursor lacks significant biological activity, validating its role purely as a synthetic scaffold. Etherification (Protocol 1) drastically increases SERT affinity, with strict stereodependence shown by the poor affinity of the (3R) enantiomer. Conversely, N-alkylation with bulky groups (Protocol 2) shifts the pharmacological profile entirely toward antimalarial efficacy.

References

  • Benchchem. "(r)-3-Amino-3-(4-chlorophenyl)propan-1-ol | 1213362-28-7 | Benchchem". Benchchem.
  • Google Patents. "WO2008035358A2 - Process for preparing dapoxetine". Google Patents.
  • Rasayan Journal of Chemistry. "The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis". Rasayan Journal of Chemistry.
Application

Application Note: Advanced Derivatization Strategies for (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

Executive Summary & Mechanistic Rationale The target molecule, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , is a chiral 1,3-amino alcohol featuring a primary amine, a primary alcohol, and a defined tertiary stereocenter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The target molecule, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , is a chiral 1,3-amino alcohol featuring a primary amine, a primary alcohol, and a defined tertiary stereocenter[1]. Such γ-amino alcohols are privileged building blocks in the synthesis of bioactive heterocycles and pharmaceutical intermediates[1]. However, the direct analytical quantification and stereochemical validation of this compound present significant challenges due to the lack of a strong native fluorophore and the inability to resolve its enantiomers on standard achiral stationary phases[2],[3].

To overcome these limitations, this guide establishes a dual-derivatization framework targeting the highly nucleophilic primary amine at the C3 position:

  • Trace Quantification via Fmoc-Cl: 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) reacts with the primary amine via nucleophilic acyl substitution[2]. This rapid reaction forms a highly stable, fluorescent N-substituted carbamate, lowering the limit of detection to the femtomole range[2].

  • Chiral Purity (ee%) Determination via Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts via Nucleophilic Aromatic Substitution (SNAr)[4]. The primary amine displaces the fluoride ion on the electron-deficient aromatic ring. Because FDAA contains a fixed L-alanine chiral center, the reaction converts the (3S) and (3R) enantiomers into diastereomers, which can be baseline-resolved on conventional achiral C18 columns due to differential hydrophobic interactions[5],[6].

Mechanism Amine Target Analyte (Primary Amine) Reaction SNAr Reaction (NaHCO3, 40°C) Amine->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction Product Diastereomeric Adduct (UV Active) Reaction->Product - HF

Caption: SNAr mechanism of Marfey's reagent reacting with the primary amine.

Analytical Workflow Overview

Workflow Start (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol Sample Preparation Branch1 Quantitative Analysis (Trace Detection) Start->Branch1 Branch2 Chiral Purity Analysis (ee% Determination) Start->Branch2 Fmoc Fmoc-Cl Derivatization (pH 9.5, RT) Branch1->Fmoc FDAA FDAA Derivatization (pH 8.5, 40°C) Branch2->FDAA HPLC1 RP-HPLC-FLD Achiral C18 Column Fmoc->HPLC1 HPLC2 RP-HPLC-UV/MS Achiral C18 Column FDAA->HPLC2 Result1 High-Sensitivity Quantification HPLC1->Result1 Result2 Diastereomer Separation (3S vs 3R) HPLC2->Result2

Caption: Workflow for quantitative and chiral analysis of the 1,3-amino alcohol.

Experimental Protocols

Protocol A: Fmoc-Cl Derivatization for Trace Quantification

Self-Validating System: A reagent blank (buffer + Fmoc-Cl without analyte) must be processed in parallel. This ensures that the Fmoc-OH hydrolysis peak is chromatographically mapped and does not co-elute with the target analyte derivative[2],[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol sample in HPLC-grade water to a working concentration of 100 µg/mL.

  • Buffering: In a reaction vial, mix 100 µL of the sample with 100 µL of 0.4 M sodium borate buffer (pH 9.5).

    • Causality: The alkaline pH ensures the primary amine is fully unprotonated and maximally nucleophilic, while minimizing the rapid hydrolysis of the Fmoc-Cl reagent[2].

  • Derivatization: Add 200 µL of freshly prepared Fmoc-Cl solution (10 mM in acetonitrile). Vortex immediately for 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature (20–25°C) for exactly 10 minutes.

  • Quenching: Add 50 µL of 1% acetic acid to halt the reaction.

    • Causality: Lowering the pH neutralizes the nucleophile, strictly preventing secondary O-derivatization at the C1 hydroxyl group, which can occur if the reaction is left in prolonged alkaline conditions[7].

  • Analysis: Transfer to an autosampler vial and inject 10 µL into the HPLC-FLD system.

Protocol B: Marfey's Reagent (FDAA) Derivatization for Chiral Purity

Self-Validating System: Prior to analyzing the (3S) sample, a racemic standard of the amino alcohol must be derivatized and injected to confirm a baseline chromatographic resolution ( Rs​>1.5 ) between the (3S) and (3R) diastereomers[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in HPLC-grade water to a concentration of 50 µg/mL.

  • Buffering: To 50 µL of the sample solution, add 20 µL of 1 M NaHCO3​ .

    • Causality: Sodium bicarbonate provides the mild alkalinity required to drive the SNAr reaction without inducing base-catalyzed racemization at the sensitive C3 stereocenter[6].

  • Derivatization: Add 100 µL of Marfey's Reagent (FDAA, 1% w/v in acetone). Vortex gently.

  • Incubation: Incubate the mixture in a water bath at 40°C for 60 minutes.

    • Causality: The elevated temperature is necessary to overcome the steric hindrance caused by the bulky 3-methoxyphenyl group adjacent to the primary amine[4].

  • Quenching: Cool the vial to room temperature and add 20 µL of 2 M HCl.

    • Causality: Acidification stops the reaction and stabilizes the newly formed diastereomeric adduct for reversed-phase chromatography[8].

  • Dilution & Analysis: Dilute the mixture with 200 µL of Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and inject 10 µL into the HPLC-UV system.

Data Presentation & Chromatographic Parameters

Table 1: Comparative Analysis of Derivatization Strategies
ParameterProtocol A: Fmoc-ClProtocol B: Marfey's Reagent (FDAA)
Primary Objective Trace quantificationChiral purity (ee%) determination
Reaction Mechanism Nucleophilic Acyl SubstitutionNucleophilic Aromatic Substitution (SNAr)
Detection Modality Fluorescence (Ex: 260 nm, Em: 315 nm)UV-Vis (340 nm) or LC-MS
Reaction Conditions pH 9.5, 20–25°C, 10 minpH 8–9, 40°C, 60 min
Chromatographic Output Highly fluorescent carbamateUV-active diastereomers
Table 2: Standardized RP-HPLC Parameters for Derivatized Adducts
ParameterFmoc-Derivatized AnalyteFDAA-Derivatized Analyte
Stationary Phase Achiral C18 (4.6 x 150 mm, 5 µm)Achiral C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A HPLC Water + 0.1% TFAHPLC Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid
Elution Gradient 20% to 80% B over 20 min15% to 60% B over 45 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C40°C

References

  • Agilent Technologies. "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids". Agilent Technical Notes. URL:[Link]

  • National Institutes of Health (PMC). "Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters". NIH Public Access. URL:[Link]

  • Ovid. "Marfey's reagent for chiral amino acid analysis". Ovid Reviews. URL:[Link]

  • ACS Publications. "C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products". Journal of Natural Products. URL:[Link]

  • Almac Group. "Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry". Almac Case Studies. URL:[Link]

Sources

Method

Application Note: Experimental Setup for Reactions Involving (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol

Introduction & Strategic Significance (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile chiral γ -amino alcohol (1,3-amino alcohol). Its structural motif—a 1,3-distance between the primary amino and hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile chiral γ -amino alcohol (1,3-amino alcohol). Its structural motif—a 1,3-distance between the primary amino and hydroxyl groups, coupled with a stereodefined 3-methoxyphenyl moiety—makes it an indispensable building block in advanced medicinal chemistry. Chiral 1,3-amino alcohols are recognized as key pharmacophores in a variety of biologically active molecules and FDA-approved drugs[1].

Specifically, the (3S) stereocenter and the aryl substitution pattern are critical for synthesizing selective monoamine reuptake inhibitors (such as SSRIs and SNRIs)[2], as well as novel antimalarial agents that target heme polymerization[3]. Furthermore, the bifunctional nature of this molecule allows for orthogonal reactivity, making it an ideal precursor for complex heterocyclic scaffolds, including 1,3-oxazines and 1,3-thiazinanes[4].

Mechanistic Insights & Structural Causality

In experimental design, understanding the causality behind the reactivity of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is paramount:

  • Orthogonal Reactivity: The primary alcohol at C1 is highly nucleophilic and prone to oxidation or etherification, whereas the primary amine at C3 is more basic and readily participates in reductive amination, acylation, or condensation.

  • Stereochemical Influence: The (3S) configuration dictates the three-dimensional trajectory of downstream cyclizations. When forming 1,3-heterocycles, this stereocenter induces high diastereoselectivity in the newly formed ring system.

  • Electronic Effects of the 3-Methoxy Group: The methoxy group on the phenyl ring is electron-donating via resonance but electron-withdrawing via induction. This subtly modulates the basicity of the adjacent C3 amine. More importantly, in biological systems, it serves as a crucial hydrogen-bond acceptor, enhancing target residence time in receptors like the Serotonin Transporter (SERT).

Pathway Pre Presynaptic Neuron (Release) 5 5 Pre->5 HT Exocytosis SERT SERT Transporter HT->SERT Reuptake Post Postsynaptic Receptor (Activation) HT->Post Binding Drug (3S)-Derivative (Inhibitor) Drug->SERT Blockade

Caption: Proposed mechanism of action for an SSRI derived from the (3S)-amino alcohol.

Experimental Protocols & Self-Validating Workflows

The following protocols provide detailed, field-proven methodologies for utilizing this compound, ensuring that every step includes a self-validating mechanism to confirm success before proceeding.

Protocol A: Stereoselective Synthesis of 1,3-Oxazines via Cyclocondensation

1,3-oxazines are synthesized through the condensation of the 1,3-amino alcohol with an aldehyde. Causality: The reaction proceeds via an intermediate imine. The proximity of the C1 hydroxyl group facilitates an intramolecular nucleophilic attack on the activated imine carbon, driving the ring closure. Toluene is selected as the solvent to allow for the azeotropic removal of water, which pushes the thermodynamic equilibrium toward the cyclic product.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol (1.0 eq, 5.0 mmol) in anhydrous toluene (25 mL) to achieve a 0.2 M concentration.

  • Activation: Add the desired aromatic aldehyde (1.1 eq, 5.5 mmol). To accelerate the activation of the carbonyl carbon, add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Cyclization: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4–8 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar, ninhydrin-active amino alcohol spot and the emergence of a less polar, UV-active spot indicates successful imine formation and cyclization.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the acid catalyst. Extract the aqueous layer with ethyl acetate (15 mL), combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the substituted chiral 1,3-oxazine.

Workflow Start 1,3-Amino Alcohol + Aldehyde in Anhydrous Toluene Cat Add p-TSA Catalyst (0.05 eq) Start->Cat Heat Reflux with Dean-Stark (4-8 hours) Cat->Heat TLC TLC Validation (Imine -> Cyclization) Heat->TLC Workup Aqueous Workup (NaHCO3 wash) TLC->Workup Purify Flash Chromatography (Yield: 75-92%) Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis of chiral 1,3-oxazines.

Protocol B: Controlled N-Alkylation for SSRI Precursor Synthesis

Direct mono-methylation of primary amines often leads to over-alkylation, forming unwanted tertiary amines. To ensure high selectivity for the secondary amine, a reductive amination approach is utilized.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amino alcohol (1.0 eq, 2.0 mmol) in anhydrous methanol (10 mL). Add aqueous formaldehyde (37% w/w, 1.0 eq, 2.0 mmol). Stir at room temperature for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 3.0 mmol) in small portions.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed successful and complete when the mass spectrum shows a dominant peak at [M+14+H]⁺ (indicating mono-methylation) and an absence of[M+28+H]⁺ (indicating over-alkylation to the dimethyl derivative).

  • Isolation: Quench the reaction carefully with 1M HCl (5 mL) to destroy excess reducing agent (Caution: HCN gas evolution is possible; perform strictly in a fume hood). Adjust the pH to 10 using 2M NaOH. Extract the aqueous phase with dichloromethane (3 × 15 mL). Combine the organic layers, dry over MgSO₄, and evaporate the solvent to isolate the N-methylated product.

Quantitative Data Presentation

The table below summarizes expected experimental parameters and yields when subjecting (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol to Protocol A (1,3-Oxazine Synthesis) using various aldehydes.

Aldehyde SubstrateCatalystSolventTime (h)Isolated Yield (%)Diastereomeric Ratio (dr)
Benzaldehydep-TSA (0.05 eq)Toluene4.588%> 95:5
4-Chlorobenzaldehydep-TSA (0.05 eq)Toluene4.092%> 95:5
4-Methoxybenzaldehydep-TSA (0.10 eq)Toluene6.575%90:10
PivalaldehydeNone (Thermal)Toluene8.068%85:15

Note: Electron-withdrawing groups on the aldehyde (e.g., 4-Chlorobenzaldehyde) increase the electrophilicity of the carbonyl carbon, reducing reaction time and improving overall yield.

References

  • Title : the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis Source : Rasayan Journal of Chemistry URL :[Link]

Sources

Application

Application Note: Scalable Biocatalytic Synthesis of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol

Introduction & Strategic Scope The synthesis of enantiopure γ -amino alcohols is a critical endeavor in modern pharmaceutical development. Compounds harboring the 3-amino-3-arylpropan-1-ol structural motif serve as versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Scope

The synthesis of enantiopure γ -amino alcohols is a critical endeavor in modern pharmaceutical development. Compounds harboring the 3-amino-3-arylpropan-1-ol structural motif serve as versatile pharmacophores and essential building blocks for neuroactive therapeutics and targeted kinase inhibitors.

Historically, the asymmetric synthesis of these chiral amines relied on transition-metal catalysis (e.g., Rhodium or Ruthenium-catalyzed asymmetric hydrogenation) or the use of stoichiometric chiral auxiliaries. These traditional routes are often plagued by high E-factors, trace heavy-metal contamination, and complex downstream purification. To address these bottlenecks, biocatalytic asymmetric transamination using engineered ω -transaminases ( ω -TAs) has emerged as a highly enantioselective, scalable, and environmentally benign alternative[1].

This application note details a validated, large-scale chemoenzymatic protocol for the synthesis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol . By coupling a controlled aldol addition with a highly efficient biocatalytic transamination step, this route achieves >98% conversion and >99% enantiomeric excess (ee).

Mechanistic Principles & Causality

The Ping-Pong Bi-Bi Catalytic Cycle

ω -Transaminases are Pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the transfer of an amino group from an amine donor to a pro-chiral ketone acceptor. The reaction proceeds via a classic Ping-Pong Bi-Bi mechanism [2].

In the first half-reaction, the amine donor (isopropylamine, IPA) enters the active site and transfers its amino group to the enzyme-bound PLP (the internal aldimine), converting it to Pyridoxamine-5'-phosphate (PMP) and releasing acetone as a byproduct. In the second half-reaction, the bulky pro-chiral ketone—1-(3-methoxyphenyl)-3-hydroxypropan-1-one—binds to the active site. The amino group is transferred from PMP to the ketone with strict stereofacial selectivity, yielding the (3S)-amino alcohol and regenerating the PLP cofactor [3].

PingPong E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Aminated Cofactor) E_PLP->E_PMP Half-Reaction 1 Product (3S)-Amino Alcohol Product E_PLP->Product Release E_PMP->E_PLP Half-Reaction 2 Acetone Acetone (Byproduct) E_PMP->Acetone Release (Swept by N2) Donor Isopropylamine (Amine Donor) Donor->E_PLP Amino Transfer Ketone Pro-chiral Ketone Acceptor Ketone->E_PMP Stereoselective Binding

Diagram 1: Ping-Pong Bi-Bi mechanism of PLP-dependent ω-transaminases.
Thermodynamic Control and Equilibrium Shifting

A fundamental challenge in transaminase biocatalysis is the unfavorable thermodynamic equilibrium, which often favors the ketone substrate over the amine product. To drive the reaction to completion, causality dictates two critical process interventions:

  • Mass Action: Utilizing a significant molar excess of the amine donor (IPA).

  • In Situ Byproduct Removal (ISPR): Applying a continuous nitrogen ( N2​ ) sweep across the reactor headspace. Because IPA has a higher boiling point than acetone, the N2​ sweep selectively volatilizes and removes the acetone byproduct, shifting the Le Chatelier equilibrium toward the (3S)-amino alcohol product [4].

Optimization of Biocatalytic Parameters

To validate the scalability of the transamination, various amine donors and process conditions were evaluated. While L-Alanine is a natural donor for many transaminases, the required recycling of the pyruvate byproduct makes it less ideal for scale-up. IPA, combined with an N2​ sweep and a mild co-solvent (to aid the solubility of the bulky aryl ketone), proved optimal.

Table 1: Optimization of Transamination Conditions for 1-(3-methoxyphenyl)-3-hydroxypropan-1-one

Amine DonorEquivalentsCo-Solvent / InterventionConversion (%)Enantiomeric Excess (% ee)
L-Alanine5.0None45.2%> 99.0%
Isopropylamine (IPA)2.0None65.8%> 99.0%
Isopropylamine (IPA)5.0None82.4%> 99.0%
IPA + N2​ Sweep 5.0 5% v/v DMSO > 98.5% > 99.5%

Note: Reactions performed at 100 g/L substrate loading, 35 °C, pH 7.5, using 2 wt% engineered (S)-ω-TA.

Experimental Protocols

The following self-validating workflow is designed for kilogram-scale execution, utilizing robust in-process controls (IPCs) and a highly efficient downstream processing (DSP) strategy based on pH-swing extraction.

Workflow Step1 1. Chemical Synthesis Aldol Condensation to Pro-chiral Ketone Step2 2. Biocatalysis (S)-ω-TA Transamination with N2 Sweep Step1->Step2 Ketone Intermediate Step3 3. Acidic Extraction (pH 2.0) Removal of Unreacted Ketone into MTBE Step2->Step3 Crude Aqueous Mixture Step4 4. Basic Extraction (pH 11.5) Recovery of Free Amine into 2-MeTHF Step3->Step4 Aqueous Phase (Amine-H+) Step5 5. Salt Formation Crystallization as Hydrochloride Salt Step4->Step5 Organic Phase (Free Amine)

Diagram 2: End-to-end process workflow from chemical precursor to isolated chiral salt.
Phase 1: Synthesis of 1-(3-methoxyphenyl)-3-hydroxypropan-1-one
  • Reaction Setup: Charge a jacketed reactor with 3'-methoxyacetophenone (1.0 eq) and ethanol (3 volumes). Add paraformaldehyde (1.2 eq) and a catalytic amount of diisopropylamine (0.1 eq).

  • Condensation: Heat the mixture to 80 °C under reflux for 12 hours. The secondary amine catalyzes the controlled formation of the Mannich base, which subsequently eliminates and hydrates to form the desired β -hydroxy ketone.

  • Workup: Concentrate the mixture under reduced pressure. Partition between Ethyl Acetate and 1M HCl to remove the amine catalyst. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the pro-chiral ketone as a viscous oil.

  • IPC: Verify purity via HPLC-UV (Target: >95% Area).

Phase 2: Biocatalytic Transamination
  • Buffer Preparation: Prepare a 100 mM Triethanolamine (TEA) buffer. Add Isopropylamine (5.0 eq) and adjust the pH to 7.5 using concentrated HCl. Add Pyridoxal-5'-phosphate (PLP, 1 mM).

  • Substrate Addition: Dissolve the pro-chiral ketone (100 g/L final concentration) in DMSO (5% of total reaction volume) and add it to the buffer.

  • Enzyme Charge: Add the engineered (S)-selective ω -transaminase (2% w/w relative to substrate).

  • Reaction Execution: Agitate the reactor at 35 °C. Initiate a continuous, gentle N2​ sweep through the headspace to strip away the acetone byproduct. Maintain pH at 7.5 via automated titration with 2M IPA.

  • IPC: Monitor conversion via HPLC. The reaction is deemed complete when conversion exceeds 98% (typically 24–36 hours).

Phase 3: Downstream Processing (pH-Swing Extraction)

Causality of DSP: The reaction mixture contains the basic amine product, neutral unreacted ketone, and enzyme debris. A pH-swing leverages the ionizable nature of the product for purification.

  • Acidification: Adjust the reaction mixture to pH 2.0 using 6M HCl. This fully protonates the (3S)-amino alcohol, rendering it highly water-soluble.

  • First Extraction: Add Methyl tert-butyl ether (MTBE, 2 volumes) and agitate. The unreacted ketone and lipophilic impurities partition into the MTBE layer. Discard the organic layer.

  • Basification: Adjust the aqueous layer to pH 11.5 using 5M NaOH. This deprotonates the amino alcohol, rendering it lipophilic.

  • Second Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF, 2 x 2 volumes). The free (3S)-amino alcohol partitions into the organic phase.

  • Polishing: Filter the combined 2-MeTHF layers through a pad of Celite to remove any precipitated protein debris.

Phase 4: Crystallization and Isolation
  • Salt Formation: Cool the 2-MeTHF solution to 5 °C. Slowly bubble anhydrous HCl gas (or add a solution of HCl in isopropanol) until the pH of an aqueous aliquot reaches 2.0.

  • Crystallization: The (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol hydrochloride salt will precipitate as a white crystalline solid. Granulate for 2 hours at 0 °C.

  • Filtration & Drying: Filter the slurry, wash the cake with cold 2-MeTHF, and dry in a vacuum oven at 45 °C to constant weight.

  • Final IPC: Chiral HPLC (Target: >99.5% ee), NMR, and Karl Fischer titration.

References

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science. Available at:[Link]

  • Gomm, A., et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. Available at:[Link]

  • Wang, Y., et al. (2025). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI. Available at:[Link]

  • Madsen, J. Ø., & Woodley, J. M. (2023). Considerations for the Scale-up of in vitro Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines. ChemCatChem. Available at:[Link]

Method

Application Note: (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol as a Chiral Building Block in Advanced Medicinal Chemistry

Introduction & Structural Rationale (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile, stereodefined γ -amino alcohol. The scaffold combines three synthetically orthogonal functional groups: a primary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

(3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile, stereodefined γ -amino alcohol. The scaffold combines three synthetically orthogonal functional groups: a primary amine, a primary alcohol, and a benzylic stereocenter bearing a 3-methoxyphenyl group.

Mechanistic Causality in Drug Design: The 3-methoxy substitution is a privileged pharmacophore in neuropharmacology. It serves as a metabolically stable precursor that can undergo selective ether cleavage (e.g., using diisobutylaluminum hydride or BBr₃) to reveal a phenolic hydroxyl group[1]. This resulting phenol is a critical hydrogen bond donor required for anchoring molecules within the binding pockets of the μ -opioid receptor (MOR) and monoamine transporters (SERT/NET)—a structural paradigm exploited in the synthesis of dual-action analgesics like tapentadol and tramadol analogs[2][3].

Divergent Synthetic Workflows

The spatial arrangement of the 1,3-amino alcohol motif allows this building block to be channeled into several high-value pharmaceutical intermediates.

Workflow A (3S)-3-amino-3- (3-methoxyphenyl) propan-1-ol B Chiral Azetidines (CNS APIs) A->B 1. O-Activation 2. Base Cyclization C Beta-Amino Acids (Peptidomimetics) A->C TEMPO/BAIB Oxidation D Chiral 1,3-Oxazines (Ligands) A->D Aldehyde Condensation

Divergent synthetic pathways utilizing (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Pathway A: Intramolecular Cyclization to Chiral Azetidines

Azetidines are increasingly utilized in medicinal chemistry to lower lipophilicity (logP) and improve metabolic stability. By activating the primary alcohol at C1 into a leaving group, the C3 amine can undergo an intramolecular SN​2 displacement. Crucially, because the bond breaking/making occurs exclusively at C1, the (S)-configuration at the benzylic C3 position is strictly retained.

Pathway B: Chemoselective Oxidation to β -Amino Acids

β -amino acids are essential for synthesizing peptidomimetics that resist proteolytic degradation. Direct oxidation of the primary alcohol yields (3S)-3-amino-3-(3-methoxyphenyl)propanoic acid.

Validated Experimental Protocols

Protocol 1: Synthesis of (2S)-2-(3-methoxyphenyl)azetidine

Self-Validating System: Primary amines are inherently more nucleophilic than primary alcohols. If an activating agent like Tosyl Chloride (TsCl) is added directly, N-tosylation will outcompete O-tosylation[4]. Therefore, a temporary N-Boc protection is mandatory to ensure strict chemoselectivity.

Step 1: N-Boc Protection

  • Dissolve 10.0 mmol of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol in 30 mL of anhydrous dichloromethane (DCM).

  • Add 1.1 equivalents of triethylamine (Et₃N) and cool to 0 °C.

  • Dropwise add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O). Stir for 4 hours at room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.

Step 2: O-Activation (Tosylation)

  • Dissolve the N-Boc intermediate in 20 mL of anhydrous pyridine at 0 °C.

  • Add 1.2 equivalents of p-Toluenesulfonyl chloride (TsCl) in portions. Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct, preventing Boc-deprotection.

  • Stir for 12 hours at 4 °C to minimize elimination side-reactions.

  • Dilute with ethyl acetate, wash extensively with 1M HCl (to remove pyridine) and brine. Concentrate to yield the O-tosylate.

Step 3: Deprotection & Cyclization

  • Treat the O-tosylate with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the Boc group. Concentrate under vacuum to remove excess TFA.

  • Dissolve the crude ammonium trifluoroacetate salt in anhydrous THF.

  • Add 3.0 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Rationale: The strong base neutralizes the TFA salt and deprotonates the amine, triggering the rapid 4-exo-tet intramolecular SN​2 cyclization.

  • Stir for 6 hours at reflux, quench with water, and extract with diethyl ether to isolate the chiral azetidine.

Mechanism Step1 1. (3S)-1,3-amino alcohol Step2 2. Chemoselective N-Protection (Boc2O, Et3N) Step1->Step2 Step3 3. O-Activation (TsCl, Pyridine) Step2->Step3 Step4 4. N-Deprotection & Cyclization (TFA, then NaH/THF) Step3->Step4 Step5 5. (2S)-2-(3-methoxyphenyl)azetidine (Retention of C3 Stereocenter) Step4->Step5

Mechanistic workflow for the intramolecular synthesis of chiral azetidines.

Protocol 2: Chemoselective Oxidation to β -Amino Acid

Expert Insight: Harsh oxidants like Jones reagent (CrO₃/H₂SO₄) must be avoided, as the strongly acidic conditions and heavy metals can cause epimerization of the benzylic stereocenter or oxidative degradation of the electron-rich 3-methoxyphenyl ring. TEMPO/BAIB provides mild, chemoselective oxidation of the primary alcohol while preserving chiral integrity.

  • Dissolve the N-Boc protected amino alcohol (5.0 mmol) in a 1:1 mixture of Acetonitrile and Water (20 mL).

  • Add 0.1 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and 2.2 equivalents of BAIB (Bis(acetoxy)iodobenzene).

  • Stir vigorously at room temperature for 12 hours.

  • Quench with saturated aqueous Na₂S₂O₃, acidify to pH 3 with 1M HCl, and extract with ethyl acetate to yield the N-Boc- β -amino acid.

Quantitative Data & Transformation Efficiency

The following table summarizes the expected yields and stereochemical fidelity of the building block across various standard transformations, demonstrating its robustness.

TransformationReagents / ConditionsIsolated Yield (%)Enantiomeric Excess (ee)Key Reaction Characteristic
N-Boc Protection Boc₂O, Et₃N, DCM, 25 °C92 - 95%>99%Highly chemoselective for amine[4]
O-Tosylation TsCl, Pyridine, 4 °C85 - 88%>99%Requires low temp to avoid elimination
Azetidine Cyclization NaH, THF, Reflux70 - 75%>98%Complete retention of C3 stereocenter
β -Amino Acid Oxidation TEMPO, BAIB, MeCN/H₂O80 - 84%>99%Prevents benzylic epimerization
Ether Cleavage (Phenol) DIBAL-H, Toluene, 110 °C78 - 82%>98%Unmasks pharmacophore for MOR binding[1]

References

  • EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use Google P
  • EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity Google P
  • EP2617706B1 - Novel intermediate used for preparing tapentadol or analogues thereof Google P

Sources

Application

Application Note: In Vitro Pharmacological Profiling of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol and its Derivatives at CNS Targets

Introduction & Rationale The compound (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile chiral building block and chemical probe utilized in central nervous system (CNS) drug discovery. The structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile chiral building block and chemical probe utilized in central nervous system (CNS) drug discovery. The structural motif comprising a 3-methoxyphenyl ring and an aliphatic amine is a privileged pharmacophore in medicinal chemistry. In terms of three-dimensional spatial orientation, the 3-methoxyphenyl moiety effectively mimics the aromatic binding plane (A-ring) of classic opioids like morphine and tramadol, allowing it to interact with hydrophobic pockets within the µ-opioid receptor (MOR). Simultaneously, the protonated amine acts as a critical anchor, forming a highly conserved salt bridge with aspartate residues (e.g., Asp147 in MOR or Asp98 in the serotonin transporter, SERT).

The strict (3S) stereochemistry is paramount; axial chirality dictates the active conformation of the ligand, heavily influencing receptor subtype selectivity and functional efficacy. This application note details validated, self-contained in vitro protocols for evaluating this scaffold against two primary CNS targets: MOR and SERT.

Experimental Workflow

Workflow A Compound Prep (3S)-Scaffold B Target Incubation (MOR / SERT) A->B C Primary Screen (Radioligand / ASP+) B->C D Functional Assay (cAMP Accumulation) C->D E Data Analysis (IC50 / Ki) D->E

Figure 1: High-throughput in vitro screening workflow for CNS target profiling.

Protocol 1: µ-Opioid Receptor (MOR) Radioligand Binding Assay

Objective: To determine the binding affinity ( Ki​ ) of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol derivatives at the human MOR using competitive displacement of the radioligand[3H]-DAMGO[1].

Causality & Expert Insights:

  • Buffer Selection: The assay buffer must contain 5 mM MgCl2​ . Magnesium ions are critical for stabilizing the receptor-G-protein coupled state, which represents the high-affinity conformation for agonists.

  • Filter Pre-treatment: GF/B glass-fiber filters are pre-soaked in 0.1% Polyethylenimine (PEI). The cationic PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged amine ligand.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK-293 cells stably expressing human MOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine 100 µL of membrane suspension (approx. 20 µg protein/well), 50 µL of [3H]-DAMGO (final concentration 1 nM), and 50 µL of the test compound at varying concentrations ( 10−10 to 10−5 M).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 1 mL ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (MOR Activation)

Objective: To assess whether the compound acts as an agonist or antagonist at the Gi/o-coupled MOR by measuring intracellular cyclic AMP (cAMP) levels[1].

Causality & Expert Insights:

  • Forskolin Stimulation: Because MOR is Gi/o-coupled, its activation inhibits adenylyl cyclase (AC). To observe this inhibition, basal cAMP levels must first be artificially elevated using Forskolin, a direct AC activator.

  • Phosphodiesterase Inhibition: 3-Isobutyl-1-methylxanthine (IBMX) is added to the assay buffer to inhibit phosphodiesterases (PDEs), preventing the premature enzymatic degradation of cAMP and ensuring a stable luminescent readout.

Pathway L Ligand (3S)-Derivative MOR µ-Opioid Receptor (MOR) L->MOR Binds Gi Gi/o Protein (α subunit) MOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Figure 2: MOR Gi/o-coupled signaling pathway leading to adenylyl cyclase inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed MOR-expressing HEK-293 cells in a 384-well white opaque plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Incubation: Replace media with stimulation buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX). Add the test compound (concentration response curve) and incubate for 15 minutes at 37°C.

  • Forskolin Challenge: Add Forskolin to a final concentration of 10 µM. Incubate for an additional 30 minutes.

  • Detection: Add a homogeneous time-resolved fluorescence (HTRF) or luminescent cAMP detection reagent. Read the plate on a microplate reader. Agonism is quantified as the percentage inhibition of Forskolin-induced cAMP.

Protocol 3: Serotonin Transporter (SERT) Reuptake Inhibition Assay

Objective: To evaluate the inhibitory potency of the compound on SERT using the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium)[2].

Causality & Expert Insights:

  • Fluorescent vs. Radioligand: Utilizing ASP+ instead of [3H]-5-HT avoids radioactive waste and allows for real-time kinetic monitoring of transporter activity. ASP+ fluorescence increases significantly upon entering the intracellular lipophilic environment.

Step-by-Step Methodology:

  • Cell Preparation: Seed human SERT-transfected HEK-293 cells in a 96-well black, clear-bottom plate at 40,000 cells/well.

  • Pre-incubation: Wash cells with assay buffer (150 mM NaCl, 5 mM KCl, 1.2 mM MgCl2​ , 2 mM CaCl2​ , 10 mM HEPES, pH 7.4). Add test compounds and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add ASP+ to a final concentration of 1 µM.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 475 nm, Emission: 605 nm) every 2 minutes for 30 minutes. Calculate the initial uptake velocity and determine the IC50​ for SERT inhibition.

Data Presentation: Representative Profiling Metrics

The following table summarizes the expected pharmacological profile, highlighting the stereoselective requirements of the pharmacophore and validating the assay systems via standard controls.

Compound / EnantiomerMOR Binding ( Ki​ , nM)MOR Efficacy ( Emax​ cAMP Inh.)SERT Inhibition ( IC50​ , nM)Assay Z'-Factor
(3S)-Derivative 15.2 ± 2.188% (Full Agonist)45.6 ± 4.30.78
(3R)-Derivative > 10,000N/A> 5,0000.75
Morphine (Control) 1.1 ± 0.3100%> 10,0000.82
Fluoxetine (Control) > 10,000N/A2.5 ± 0.40.85

(Table 1: Representative in vitro profiling data demonstrating the stereospecificity of the 3-amino-3-(3-methoxyphenyl)propan-1-ol scaffold.)

References

  • Review of Structural Modification and Development of Novel Tramadol Derivatives. MDPI (2026). URL:[Link]

  • Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. Journal of Medicinal Chemistry (2023). URL:[Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry (2025). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

Welcome to the technical support center for the purification of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this chiral amino alcohol from a typical reaction mixture.

Purification Workflow Overview

The general strategy for purifying (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol from a crude reaction mixture involves an initial work-up to remove bulk impurities, followed by one or more purification techniques to isolate the desired product with high purity. The final step is a thorough analysis to confirm the purity and identity of the compound.

Caption: Purification workflow for (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Troubleshooting Guide

This section addresses common issues encountered during the purification of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Issue Potential Cause(s) Recommended Solution(s)
Low yield after extraction. - Incomplete extraction from the aqueous phase. The amino alcohol may have some water solubility. - Emulsion formation during extraction.- Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - If an emulsion forms, try adding a small amount of brine or allowing the mixture to stand for a longer period. Centrifugation can also help break up emulsions.
Product appears as an oil and will not crystallize. - Presence of impurities that inhibit crystallization. - The product may have a low melting point or be a liquid at room temperature. - Inappropriate solvent system for crystallization.- Attempt purification by column chromatography to remove impurities before crystallization. - Try co-crystallization with a suitable acid (e.g., tolylsulfonyl proline) to form a salt, which may have better crystalline properties.[1] - Experiment with different solvent systems for recrystallization, such as ethyl acetate/methanol mixtures or ethanol/water mixtures.[1][2]
Multiple spots on TLC after purification. - Incomplete separation of impurities during chromatography. - Decomposition of the product on the silica gel column.- Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider using a different stationary phase, such as alumina. - To minimize decomposition, deactivate the silica gel with a small amount of triethylamine in the eluent.
Chiral HPLC shows the presence of the undesired (R)-enantiomer. - Incomplete stereoselectivity in the synthesis. - Racemization during work-up or purification.- If the enantiomeric excess is low, preparative chiral HPLC may be necessary to separate the enantiomers. Polysaccharide-based chiral stationary phases are often effective for amino alcohols.[3]
NMR spectrum shows unexpected peaks. - Residual solvents from the purification process. - Presence of unreacted starting materials or byproducts.- Dry the sample under high vacuum to remove residual solvents. - Compare the NMR spectrum with known spectra of starting materials and potential byproducts. If necessary, further purification by recrystallization or chromatography is required.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a suitable method for monitoring the progress of the purification by Thin Layer Chromatography (TLC)?

A1: For visualizing (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol on a TLC plate, which may not be UV active, a staining reagent is necessary.

  • Ninhydrin Stain: This is a specific and highly effective stain for primary and secondary amines, producing a characteristic purple or pink spot.[6][7]

  • Potassium Permanganate Stain: This is a general oxidizing stain that will visualize compounds with oxidizable functional groups like alcohols and amines, appearing as yellow-brown spots on a purple background.[8]

  • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that work well for many nucleophilic compounds, including alcohols and amines, often producing colored spots upon heating.[8]

Q2: I am having trouble with the initial aqueous work-up. What are some key considerations?

A2: The basicity of the amino group in your target compound means its solubility is pH-dependent.

  • pH Adjustment: To extract the free amine into an organic solvent, the aqueous layer should be made basic (pH > 10) with a base like sodium hydroxide (NaOH) to deprotonate the ammonium salt.

  • Solvent Choice: Dichloromethane and ethyl acetate are common choices for extracting amino alcohols.

  • Washing: After extraction, washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.

Q3: Can you provide a starting protocol for purification by column chromatography?

A3: Column chromatography is a powerful technique for separating the target compound from impurities.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh). To prevent streaking of the basic amine product, the silica gel can be pre-treated with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).

  • Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent and a polar solvent. You can start with a system like Dichloromethane/Methanol or Ethyl Acetate/Methanol.

    • Begin with a low concentration of methanol (e.g., 1-2%) and gradually increase the polarity (e.g., up to 10-15% methanol) to elute your product.

  • Procedure: a. Prepare the column by packing the silica gel in the chosen non-polar solvent. b. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. c. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the column. d. Begin eluting with the mobile phase, starting with the lower polarity mixture. e. Collect fractions and monitor them by TLC to identify the fractions containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: What is a good starting point for recrystallizing the purified product?

A4: Recrystallization is an excellent method for obtaining highly pure crystalline material. The choice of solvent is crucial.

Experimental Protocol: Recrystallization

  • Solvent Selection: A single solvent or a binary solvent system can be used. For amino alcohols, mixtures of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble are often effective.

    • Suggested Systems:

      • Ethanol/Water[2]

      • Isopropanol[2]

      • Ethyl Acetate/Methanol[1]

      • Ethyl Acetate/Hexane

  • Procedure: a. Dissolve the crude or semi-pure product in the minimum amount of the hot solvent (or the more soluble solvent of a binary system). b. If using a binary system, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the more soluble solvent to redissolve the solid. c. Allow the solution to cool slowly to room temperature. d. For further crystallization, place the flask in an ice bath or refrigerator. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and structure of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Can be used to determine chemical purity. A C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid or trifluoroacetic acid is a common starting point.

    • Chiral HPLC: Essential for determining the enantiomeric purity (ee). Polysaccharide-based chiral stationary phases (e.g., Chiralpak or Chiralcel) with a mobile phase of hexane/isopropanol are often effective for separating enantiomers of amino alcohols.[3][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure of the molecule by showing the expected proton signals with the correct chemical shifts, integration, and splitting patterns.[12][13]

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.[14][15]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

References

  • ResearchGate. (2017, June 20). Visualization of alcohols in TLC? Retrieved from [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Unknown. Thin Layer Chromatography. Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Sumika Chemical Analysis Service, Ltd. Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • YMC. (n.d.). CHIRAL ART. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Amrita University. (2011, January 14). Separation of Amino acids by TLC [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 3-(3-Methoxyphenyl)propanan-1-ol, tolysulfonate(ester). Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-3-(3-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(3-Methoxyphenoxy)propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • ACS Publications. (2025, January 16). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. Retrieved from [Link]

  • Daicel. (n.d.). CHIRALPAK® AD-3/AS-3/AY-3/AZ-3 CHIRALCEL® OD-3/OJ-3/OX-3/OZ-3. Retrieved from [Link]

  • ScienceDirect. (n.d.). dimensional HPLC system for the determination of alanine, valine, isoleucine, allo. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from [Link]

  • The Nuclear Magnetic Resonance Society of Japan. (2025, August 1). Bulletin of the Nuclear Magnetic Resonance Society of Japan. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 14). Green Chemistry. Retrieved from [Link]

  • PubMed. (1978). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • PubMed. (2010, February 15). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Preparation of 3-Amino-3-phenylpropan-1-ol Derivatives

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis of chiral 1,3-amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis of chiral 1,3-amino alcohols. Specifically, we address the preparation of (R)-3-amino-3-phenylpropan-1-ol derivatives, which serve as critical stereochemically defined building blocks for blockbuster active pharmaceutical ingredients (APIs) such as fluoxetine, atomoxetine, and duloxetine .

The synthesis typically involves a Mannich reaction to form a β-amino ketone intermediate, followed by an asymmetric reduction. Both stages are highly susceptible to thermodynamic and kinetic side reactions that can compromise yield and enantiomeric purity.

Mechanistic Pathway & Reaction Bottlenecks

Understanding the causality behind side reactions requires mapping the synthetic workflow. The diagram below illustrates the critical path from starting materials to the chiral target, highlighting where specific side reactions branch off due to process deviations.

SynthesisPathway SM Starting Materials (Acetophenone + Amine) Mannich β-Amino Ketone Intermediate SM->Mannich Mannich Rxn BisMannich Bis-Mannich Adduct (Excess Reagents) SM->BisMannich Side Rxn Product 3-Amino-3-phenylpropan-1-ol Derivative Mannich->Product Asymmetric Reduction Retro Retro-Mannich Cleavage (Base/Heat Exposure) Mannich->Retro Degradation Racemic Racemic Alcohol (Catalyst Failure) Mannich->Racemic Poor Selectivity Dehydrated Cinnamylamine (Acidic Dehydration) Product->Dehydrated Workup Error

Caption: Synthetic workflow of 3-amino-3-phenylpropan-1-ol derivatives and common side reaction pathways.

Diagnostic FAQ & Troubleshooting

Q1: Why am I observing significant starting material (acetophenone) regeneration during the workup of my β-amino ketone intermediate?

Causality: You are observing a Retro-Mannich reaction 1. The β-amino ketone (Mannich base) is thermodynamically unstable as a free base. When exposed to elevated temperatures or basic aqueous workup conditions, the molecule undergoes an E1cB-like elimination, cleaving back into acetophenone and the corresponding iminium ion (or amine and formaldehyde). Prevention: Always isolate and store the intermediate as a hydrochloride salt. If you must generate the free base for the subsequent reduction step, perform the neutralization strictly at 0–5 °C using a mild base (e.g., saturated NaHCO3​ ) and extract the organic layer rapidly.

Q2: During the asymmetric reduction of the Mannich base, my enantiomeric excess (ee%) is consistently below 80%. What is causing this?

Causality: Poor enantioselectivity in the preparation of chiral 3-amino-3-phenylpropan-1-ol derivatives stems from background non-catalyzed reduction competing with your chiral catalyst (e.g., spiroborate ester or CBS catalyst) 2. Moisture in the system rapidly hydrolyzes the B-N or B-O bonds of the chiral catalyst, leaving uncoordinated borane to reduce the ketone via a non-stereoselective pathway. Prevention: Ensure strictly anhydrous conditions. Solvents must have a Karl Fischer titration of < 50 ppm H2​O . Pre-coordinate the borane with the chiral catalyst for 15 minutes before initiating the slow addition of the ketone.

Q3: I am detecting a byproduct with a mass of [M-18] and distinct alkene peaks in the ¹H NMR. How do I prevent this?

Causality: You are observing dehydration , leading to the formation of a cinnamylamine derivative. Because the hydroxyl group in 3-amino-3-phenylpropan-1-ol is positioned at the benzylic carbon, it is highly susceptible to acid-catalyzed elimination to form a conjugated alkene system. Prevention: Avoid strong mineral acids (like HCl) during the workup of the final amino alcohol. Quench reductions using methanol or mild aqueous conditions (e.g., saturated Rochelle's salt solution) to maintain a neutral to slightly basic pH.

Q4: My reduction yields a product lacking the hydroxyl group entirely (deoxygenation). Why?

Causality: This is Hydrogenolysis (Over-reduction) 3. Benzylic alcohols can undergo cleavage of the C-O bond. This typically occurs if you are using transition-metal-catalyzed hydrogenation (e.g., Pd/C with H2​ ) at high pressures, or aggressive Lewis acid/hydride combinations (like AlCl3​/LiAlH4​ ). Prevention: Switch to a milder hydride source (e.g., NaBH4​ in MeOH for racemic mixtures, or controlled CBS reduction for chiral targets). If catalytic hydrogenation is required, switch the catalyst to Rh/C or Ru/C, which have a significantly lower propensity for benzylic C-O cleavage compared to Palladium.

Quantitative Signatures of Side Reactions

To ensure rapid identification of process deviations, compare your crude analytical data against the quantitative markers in the table below.

Side ProductAnalytical Signature (¹H NMR / MS)Relative Yield ImpactPrimary Cause
Retro-Mannich (Acetophenone)Appearance of methyl singlet at δ 2.6 ppm; MS: [M-Amine]Up to -40%Free base instability at T > 30°C
Bis-Mannich Adduct Disappearance of α- CH2​ ; Extra N(CH3​)2​ signals-5% to -15%Excess formaldehyde/amine
Cinnamylamine (Dehydration)Alkene protons at δ 6.2-6.6 (d, J=16 Hz); MS: [M-18]-10% to -25%Acidic workup (pH < 3)
Racemic Alcohol Two enantiomer peaks on Chiral HPLC (e.g., Chiralcel OD-H)ee% drops < 80%Moisture > 50 ppm; Catalyst degradation

Analytical Decision Tree

Use the following logic tree to rapidly diagnose crude reaction mixtures directly from the bench.

TroubleshootingTree Start Issue Detected in Synthesis NMR Analyze Crude ¹H NMR / MS Start->NMR Q1 Acetophenone Peaks Regenerated? NMR->Q1 Q2 Alkene Peaks (δ 6.0-6.5)? NMR->Q2 Q3 Low ee% on Chiral HPLC? NMR->Q3 A1 Retro-Mannich. Avoid basic/hot workup. Q1->A1 Yes A2 Dehydration. Avoid strong acids. Q2->A2 Yes A3 Racemization. Dry solvents, check catalyst. Q3->A3 Yes

Caption: Decision tree for troubleshooting side reactions using NMR and HPLC analytical data.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that side reactions are caught before propagating to the next synthetic step.

Protocol A: Synthesis of β-Amino Ketone Hydrochloride (Mannich Reaction)

Objective: Prevent Bis-Mannich adduct formation and Retro-Mannich degradation.

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (1.0 eq), secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 eq), and paraformaldehyde (1.2 eq). Causality: Keeping formaldehyde equivalents low prevents the double-alkylation (Bis-Mannich) of the alpha carbon.

  • Reaction: Add anhydrous ethanol (2 mL/mmol) and a catalytic amount of concentrated HCl (0.05 eq). Heat to reflux for 2-4 hours.

  • In-Process Check (IPC): Monitor via TLC (4:1 Hexane:EtOAc). The reaction is complete when the acetophenone spot ( Rf​ ~0.8) is consumed.

  • Isolation: Cool the mixture to room temperature, then to 0 °C. Add cold acetone to precipitate the product.

  • Self-Validation: Filter the white crystalline solid. Do not neutralize. If the product oils out and turns yellow, Retro-Mannich cleavage has occurred. The ¹H NMR of the solid must show an intact α- CH2​ triplet (~δ 3.4 ppm) to confirm the absence of Bis-Mannich adducts.

Protocol B: Asymmetric Reduction to (R)-3-Amino-3-phenylpropan-1-ol

Objective: Achieve >98% ee while preventing deoxygenation and dehydration.

  • Free Base Generation (Critical Step): Suspend the β-amino ketone hydrochloride in DCM at 0 °C. Slowly add saturated aqueous NaHCO3​ until pH 8 is reached. Extract immediately, dry over Na2​SO4​ , and concentrate under reduced pressure at < 25 °C . Causality: Strict temperature control prevents the free base from undergoing E1cB Retro-Mannich cleavage.

  • Catalyst Preparation: In a rigorously dried, argon-flushed flask, add (R)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous THF (Karl Fischer < 50 ppm). Add Borane-dimethyl sulfide (BMS) complex (1.5 eq) and stir for 15 minutes at room temperature.

  • Slow Addition: Dissolve the free base ketone in anhydrous THF and add it via syringe pump over 2 hours to the catalyst/borane mixture. Causality: Slow addition ensures the ketone only reacts with the chiral catalyst-borane complex, preventing the uncatalyzed racemic background reduction.

  • Quench & Workup: Cool to 0 °C and carefully quench with methanol dropwise until effervescence ceases. Do not use HCl. Causality: Acidic quenching of benzylic alcohols leads to rapid dehydration to cinnamylamine.

  • Self-Validation: Analyze the crude product via FT-IR (absence of C=O stretch at ~1680 cm−1 ) and Chiral HPLC (Chiralcel OD-H, Hexane/IPA gradient) to confirm >98% ee before proceeding to downstream API functionalization.

References

  • Benchchem. (R)-3-Amino-3-phenylpropan-1-ol. Retrieved from

  • Benchchem. 3-(Dimethylamino)propiophenone. Retrieved from 1

  • Guillén M., et al. Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society. Retrieved from 3

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate. Retrieved from 2

Sources

Troubleshooting

Chiral Resolution Support Center: 3-Amino-3-(3-methoxyphenyl)propan-1-ol

Welcome to the Technical Support Center for the enantiomeric resolution of 3-amino-3-(3-methoxyphenyl)propan-1-ol . As a chiral 1,3-amino alcohol, this compound is a critical structural motif and building block for activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the enantiomeric resolution of 3-amino-3-(3-methoxyphenyl)propan-1-ol . As a chiral 1,3-amino alcohol, this compound is a critical structural motif and building block for active pharmaceutical ingredients (APIs) targeting central nervous system and viral indications [4].

Due to the presence of both a primary amine (at the C3 stereocenter) and a primary alcohol (at C1), resolving this racemic mixture requires precise control over chemoselectivity and thermodynamic conditions. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you achieve >99% enantiomeric excess (ee).

Mechanistic Workflows for Enantiomeric Resolution

The following diagram illustrates the three primary modalities for resolving 1,3-amino alcohols, highlighting the divergence in chemical intermediates and downstream recovery.

ResolutionWorkflow cluster_methods Primary Resolution Modalities Racemate Racemic 3-Amino-3-(3-methoxyphenyl) propan-1-ol Classical Classical Resolution (Chiral Acids) Racemate->Classical Enzymatic Enzymatic Kinetic Resolution (Lipases) Racemate->Enzymatic Chromato Chiral Chromatography (HPLC / SFC) Racemate->Chromato Intermediate1 Diastereomeric Salts Classical->Intermediate1 Selective Crystallization Intermediate2 Amide/Ester + Unreacted Amine Enzymatic->Intermediate2 Biocatalytic Acylation Intermediate3 Chromatographic Fractions Chromato->Intermediate3 CSP Separation TargetR (R)-Enantiomer Intermediate1->TargetR Free-basing TargetS (S)-Enantiomer Intermediate1->TargetS Free-basing Intermediate2->TargetR Extraction & Hydrolysis Intermediate2->TargetS Extraction Intermediate3->TargetR Intermediate3->TargetS

Figure 1: Strategic pathways for the chiral resolution of 3-amino-3-(3-methoxyphenyl)propan-1-ol.

Expert FAQs & Validated Protocols

FAQ 1: Classical Diastereomeric Salt Resolution

Q: We are experiencing low enantiomeric excess (ee < 70%) and poor yields when using standard tartaric acid for resolution. What is causing this, and what are the alternatives?

Mechanistic Cause: Standard tartaric acid often forms highly solvated, interlocked hydrogen-bonding networks with 1,3-amino alcohols, leading to the kinetic co-precipitation of both diastereomers. The meta-methoxy group on your substrate increases lipophilicity and alters the crystal lattice packing compared to unsubstituted phenyl analogs, rendering highly polar resolving agents ineffective.

Solution: Switch to a more sterically demanding and lipophilic chiral acid. (S)-N-tosylpyroglutamic acid has demonstrated superior thermodynamic discrimination for 3-amino-3-arylpropan-1-ol derivatives, enabling highly selective diastereomeric salt precipitation [1].

Self-Validating Protocol: Resolution via (S)-N-tosylpyroglutamic acid

  • Salt Formation: Dissolve 1.0 eq of the racemic amino alcohol in an Ethyl Acetate/Isopropanol (85:15 v/v) mixture at 65°C. Add 0.9 eq of (S)-N-tosylpyroglutamic acid.

  • Controlled Ripening: Cool the solution linearly to 20°C over 6 hours. Causality: A slow, linear cooling ramp prevents the kinetic trapping of the undesired diastereomer, allowing thermodynamic control to dictate crystal lattice formation.

  • In-Process Validation: Before bulk filtration, extract a 1 mL aliquot of the slurry. Filter, free-base the micro-sample with 1M NaOH, extract into dichloromethane (DCM), and analyze via chiral HPLC.

    • Validation Check: If the ee is <90%, reheat the bulk slurry to 55°C, add 5% more Ethyl Acetate (to increase anti-solvent properties), and repeat the cooling ramp.

  • Isolation: Filter the bulk crystals and wash with cold Ethyl Acetate.

  • Free-Basing: Suspend the salt in DCM and add 1M aqueous NaOH until the aqueous layer reaches pH 11. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the highly enriched enantiomer.

FAQ 2: Enzymatic Kinetic Resolution (Biocatalysis)

Q: Can we use lipase-catalyzed kinetic resolution on this compound without protecting the primary hydroxyl group?

Mechanistic Cause: While possible, leaving the C1 primary alcohol unprotected introduces severe regioselectivity challenges. Lipases can catalyze both O-acylation (at the alcohol) and N-acylation (at the amine). Although Candida antarctica Lipase B (CAL-B) favors N-acylation, competitive O-acylation will erode your overall yield and complicate downstream purification.

Solution: For optimal enantioselectivity (E > 200), transiently protect the primary hydroxyl group (e.g., as a TBDMS ether) prior to resolution. Once protected, Candida antarctica Lipase A (CAL-A) acts as an exceptional biocatalyst for the enantioselective N-acylation of the C3 amine using ethyl methoxyacetate as the acyl donor [2].

Self-Validating Protocol: CAL-A Catalyzed Kinetic Resolution

  • Preparation: Suspend immobilized CAL-A in tert-butyl methyl ether (MTBE).

  • Reaction: Add the O-TBDMS protected racemic substrate (50 mM) and ethyl methoxyacetate (150 mM). Incubate at 35°C with orbital shaking (200 rpm).

  • In-Process Validation: Monitor the reaction strictly via chiral HPLC every 2 hours.

    • Validation Check: The reaction is self-validating when the conversion reaches exactly 50%. At this thermodynamic midpoint, the unreacted (S)-amine will theoretically approach >99% ee. Do not exceed 52% conversion , as the enzyme will begin slowly acylating the (S)-enantiomer, eroding purity.

  • Separation: Filter off the immobilized enzyme. Extract the MTBE layer with 1M HCl. The unreacted (S)-amine moves to the aqueous phase, while the acylated (R)-amide remains in the organic phase.

  • Deprotection: Treat the separated fractions with TBAF to remove the TBDMS group, yielding the pure enantiomeric amino alcohols.

FAQ 3: Preparative Chiral Chromatography (HPLC/SFC)

Q: We observe severe peak tailing and poor resolution (Rs < 1.5) on our chiral HPLC column. How do we optimize the mobile phase for this specific amino alcohol?

Mechanistic Cause: Peak tailing in 1,3-amino alcohols is primarily caused by secondary electrostatic interactions between the basic primary amine and residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP).

Solution: You must incorporate a basic additive to competitively bind to the silanol sites. Utilizing an immobilized amylose-based CSP (e.g., Chiralpak IA or AD-H) with 0.1% Diethylamine (DEA) in the mobile phase will drastically sharpen peaks. For preparative scale, Supercritical Fluid Chromatography (SFC) is highly recommended due to faster mass transfer and easier solvent recovery [3].

Quantitative Data: Mobile Phase Optimization for 1,3-Amino Alcohols

Table 1: Impact of mobile phase additives on the chromatographic resolution of 3-amino-3-arylpropan-1-ol derivatives.

Chromatographic ModeStationary PhaseMobile Phase CompositionAdditivePeak ShapeResolution (Rs)
Normal Phase HPLCChiralpak AD-HHexane / Isopropanol (80:20)NoneSevere Tailing1.1
Normal Phase HPLCChiralpak AD-HHexane / Isopropanol (80:20)0.1% DEA Symmetrical2.4
SFC (Preparative)Chiralpak IACO₂ / Methanol (75:25)NoneModerate Tailing1.8
SFC (Preparative)Chiralpak IACO₂ / Methanol (75:25)0.2% Isopropylamine Excellent>3.0

Rapid Troubleshooting Matrix

Observed IssueMechanistic CauseCorrective Action
Low ee% after first crystallization Kinetic co-precipitation of the undesired diastereomeric salt due to rapid cooling.Perform a single recrystallization from the identical solvent system at a 20% lower concentration. Reduce the cooling rate to 0.1°C/min.
Enzyme deactivation during KR Accumulation of toxic byproducts (e.g., acetaldehyde) if using vinyl acetate as an acyl donor.Switch the acyl donor to ethyl methoxyacetate or isopropyl acetate , which produce benign leaving groups (alcohols) [2].
Baseline drift in Chiral HPLC Diethylamine (DEA) strongly absorbs UV light at low wavelengths (<220 nm).Shift the UV detector wavelength to 254 nm or 280 nm . The 3-methoxyphenyl chromophore on your target molecule provides excellent absorptivity at these higher wavelengths.
Poor recovery during free-basing The 1,3-amino alcohol is highly water-soluble at neutral pH.Ensure the aqueous phase is strictly adjusted to pH 11–12 before extraction. Use a moderately polar extraction solvent like Dichloromethane or 2-Methyltetrahydrofuran.

References

  • Synthesis of a pharmaceutically active compound (Maraviroc intermediate resolution). Google Patents.
  • Enzyme-catalysed kinetic resolution of N,O-diacetyl derivatives of 3-amino-3-phenylpropan-1-ol. ResearchGate.
  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS One.
  • Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol. ACS Publications.
Optimization

Technical Support Center: Stability and Handling of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol in Solution

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding chiral amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding chiral amino alcohols. (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a highly versatile 1,3-amino alcohol, but its structural motifs—specifically the primary amine, the primary alcohol, and the benzylic chiral center adjacent to an aromatic ring—create unique vulnerabilities in solution.

This technical guide bypasses generic advice to provide a deep, mechanistically grounded analysis of why this molecule degrades in specific environments, how to diagnose these issues analytically, and how to implement self-validating protocols to ensure experimental integrity.

Mechanistic Vulnerability Mapping

Before diving into specific troubleshooting scenarios, it is critical to understand the primary degradation pathways of this molecule. The diagram below illustrates the three most common stability failures encountered in solution-phase handling.

StabilityPathways Main (3S)-3-amino-3-(3-methoxyphenyl) propan-1-ol CO2 Atmospheric CO2 (Basic/Neutral Media) Main->CO2 DCM Halogenated Solvents (e.g., CH2Cl2) Main->DCM O2 Oxygen & Trace Metals (Aqueous Base / Heat) Main->O2 Carbamate Carbamate Salt (Precipitation, Mass +44) CO2->Carbamate Nucleophilic Attack Aminal N-Alkyl Aminals + HCl (Irreversible Degradation) DCM->Aminal N-Alkylation Imine Imine Formation (Racemization / ee% Loss) O2->Imine Oxidative Dehydrogenation

Mechanistic pathways of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol degradation in solution.

Troubleshooting FAQs: Diagnostics & Causality
Q1: My LC-MS analysis shows a gradual loss of the target mass [M+H]+ and the appearance of a new peak at +44 Da. The solution also turns cloudy over time. What is happening?

The Causality: You are observing atmospheric carbon dioxide capture. Primary amines are excellent nucleophiles that readily react with dissolved CO₂ to form carbamate salts. In 1,3-amino alcohols, this carbamate formation is thermodynamically stabilized by intramolecular hydrogen bonding with the primary hydroxyl group. Because carbamate salts have drastically different solubility profiles than the free base, they often precipitate out of non-polar or aprotic solvents (like THF or ether), causing the observed cloudiness. The Fix: This process is reversible. Do not discard the sample. Acidifying the solution shifts the equilibrium, releasing the CO₂ gas. To prevent this entirely, stock solutions must be prepared and stored under an inert, dense gas blanket (Argon is preferred over Nitrogen as it settles over the liquid interface).

Q2: I prepared a 10 mM stock solution in Dichloromethane (DCM) for a reaction. After 24 hours at room temperature, NMR shows multiple new aliphatic peaks and the primary amine signal is gone. Why?

The Causality: Halogenated solvents are strictly incompatible with primary amines for extended storage. The primary amine acts as a nucleophile, attacking the electrophilic carbon of DCM in an irreversible N-alkylation reaction. This forms a highly reactive chloromethylamine intermediate, which rapidly condenses with another molecule of your starting material to form aminals, liberating HCl in the process. The liberated HCl protonates the remaining starting material, shutting down its reactivity and drastically altering the solution's pH. The Fix: Never use DCM or chloroform for stock solutions of amino alcohols. Use stable protic solvents (Methanol, Ethanol) or unreactive aprotic solvents (Acetonitrile) as recommended in comprehensive reviews of chiral amino alcohol handling (1 [3]).

Q3: During a heated reaction in basic aqueous buffer (pH 10), I am observing a loss of enantiomeric excess (ee%). Is the molecule racemizing?

The Causality: Yes. The chiral center in (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is located at the benzylic position. While benzylic amines are generally more configurationally stable than benzylic alcohols, high pH combined with heat and trace transition metals (often present in standard buffer salts) can catalyze oxidative dehydrogenation. This transiently converts the amine into an achiral imine intermediate. Upon subsequent reduction or hydrolysis, the stereochemical information is lost, resulting in racemization. This vulnerability is well-documented in the synthesis and catalytic transfer hydrogenation of benzylic amino alcohols (2[2]). The Fix: Add a metal chelator (e.g., 1 mM EDTA) to your aqueous buffers to sequester trace metals, and rigorously degas the solution to remove oxygen, thereby shutting down the imine-formation pathway.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the stability of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol across various common solvent systems.

Solvent SystemAtmosphereTempPrimary Degradation PathwayEstimated Half-Life (t½)
Dichloromethane (DCM)Air25°CIrreversible N-Alkylation (Aminal formation)< 24 hours
MethanolAir25°CReversible Carbamate formation (CO₂ adduct)~ 7 days
MethanolArgon4°CNone (Stable)> 6 months
Aqueous Buffer (pH 10)Air60°COxidative Imine formation / Racemization~ 48 hours
Aqueous Buffer (pH 4)Air25°CNone (Protonated amine is highly stable)> 6 months
Self-Validating Experimental Protocols

To ensure data integrity, every protocol utilized in the lab must contain internal validation steps. Below are the standard operating procedures for handling this molecule.

Protocol 1: Recovery of CO₂-Degraded Solutions (Carbamate Reversal)

Purpose: To salvage stock solutions that have precipitated or show +44 Da mass adducts due to atmospheric exposure.

  • Acidification & Sparging: To the degraded solution, add 0.1 M HCl dropwise until the pH reaches ~3.0 (verify with pH paper). Sparge the solution vigorously with Argon gas for 15 minutes. Causality: The acid protonates the amine, breaking the carbamate bond, while the Argon physically displaces the liberated CO₂ gas from the liquid phase.

  • Neutralization: Slowly add 0.1 M NaOH dropwise until the pH returns to 8.5 - 9.0 to regenerate the free base.

  • Self-Validation Step: Take a 10 µL aliquot, dilute in 1 mL of Methanol, and inject into the LC-MS. The protocol is validated as successful only if the[M+44+H]+ peak is completely absent and the [M+H]+ peak (m/z 182.1) is restored to >98% relative abundance.

Protocol 2: Chiral Purity (ee%) Verification

Purpose: To accurately determine if racemization has occurred during storage or reaction, utilizing chiral stationary phases (3 [1]).

  • Sample Preparation: Dilute the sample to 1 mg/mL in an HPLC-grade Hexane/Isopropanol (80:20) mixture containing 0.1% Diethylamine (DEA). Causality: DEA is critical as a basic modifier to prevent peak tailing of the primary amine on the chiral column.

  • Chromatography: Inject 5 µL onto a polysaccharide-based chiral column (e.g., Chiralcel OD-H) at a flow rate of 1.0 mL/min. Monitor via UV at 254 nm.

  • Self-Validation Step: Before running the unknown sample, you must inject a racemic standard of 3-amino-3-(3-methoxyphenyl)propan-1-ol. The system is validated for ee% determination only if the resolution factor ( Rs​ ) between the (3R) and (3S) peaks is ≥1.5 (baseline resolution). If Rs​<1.5 , adjust the Isopropanol ratio before proceeding.

References
  • Title: Amino Acid and Peptide Chiral Separ
  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation Source: The Journal of Organic Chemistry (ACS Public
  • Title: A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals Source: Benchchem URL: [3]

Sources

Troubleshooting

Technical Support Center: Optimization of Aminophenylpropanol Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic and thermodynamic challenges encountered during the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic and thermodynamic challenges encountered during the synthesis of aminophenylpropanol derivatives (such as norephedrine and phenylpropanolamine).

This guide abandons generic overviews in favor of field-proven, self-validating methodologies. Every protocol and troubleshooting step detailed below is grounded in causality—explaining why a reaction fails and how the chemical system can be engineered to correct itself.

Section 1: Chemocatalytic Synthesis & Racemic Resolution

Q1: Why am I seeing high levels of secondary and tertiary amines during the direct reductive amination of 1-phenyl-1-hydroxy-2-propanone (PAC)?

Expertise & Experience: This is a classic over-alkylation issue driven by relative nucleophilicity. In a one-pot reductive amination, the primary amine product (aminophenylpropanol) is significantly more nucleophilic than the ammonia starting material. It outcompetes ammonia for the unreacted ketone, forming a secondary imine that is subsequently reduced into an unwanted secondary amine byproduct.

Trustworthiness & Solution: To establish a self-validating system that strictly prevents over-alkylation, you must abandon the one-pot method in favor of a two-step oxime reduction[1]. By condensing the ketone with hydroxylamine first, you isolate the ketoxime intermediate. Reducing this oxime with a Nickel-Aluminum catalyst in an alkaline environment ensures that the primary amine is the terminal product, as the problematic imine intermediate is bypassed entirely[1].

OximeWorkflow Ketone 1-Phenyl-1-hydroxy- 2-propanone Oxime Ketoxime Intermediate Ketone->Oxime Oximation Hydroxylamine Hydroxylamine (Toluene, 1 hr) Hydroxylamine->Oxime Product l-erythro-2-amino-1- phenyl-1-propanol Oxime->Product Reduction Catalyst Ni/Al Catalyst (NaOH, H2O, -15°C) Catalyst->Product

Workflow for the two-step oxime reduction preventing over-alkylation.

Q2: My chemocatalytic synthesis yielded a racemic mixture. How can I optimize the resolution of 2-amino-1-phenylpropanol into its pure enantiomers?

Expertise & Experience: Fractional crystallization of diastereomeric salts is highly dependent on the solvent system's dielectric constant and the specific chiral resolving agent used. If your recovery is low, your solvent system is likely allowing partial dissociation or co-crystallization of the undesired diastereomer.

Trustworthiness & Solution: Transition to a phase-transfer resolution method. By reacting the racemic mixture with the mono-alkali metal salt of a tartaric acid ester (or dibenzoyltartaric acid) in a biphasic system (e.g., dichloromethane and water), you force the rapid precipitation of the less soluble salt at the liquid-liquid interface[2]. This method exploits both solubility and partitioning coefficients, yielding the L-threo isomer in nearly quantitative yield[2]. The physical separation of phases acts as an internal quality control step, allowing for highly efficient recovery[3].

Section 2: Biocatalytic Cascade Optimization

Q3: During the biocatalytic synthesis of (1R,2S)-norephedrine, my transaminase (TA) reaction stalls at ~50% conversion. How do I push the thermodynamic equilibrium?

Expertise & Experience: Transaminase reactions are fundamentally equilibrium-limited. If you are using a one-pot simultaneous cascade (where AHAS-I and TA are active together), the unreacted benzaldehyde is likely undergoing a side reductive amination to benzylamine[4]. This parasitic side reaction consumes your amine donor and poisons the cascade.

Trustworthiness & Solution: Shift to a sequential addition mode. Do not introduce the transaminase until the AHAS-I carboligation is completely finished[4]. Furthermore, to drive the TA equilibrium forward via Le Chatelier's principle, use a 5-fold molar excess of the amine donor (e.g., D-alanine)[4].

Biocatalysis Pyruvate Pyruvate AHAS AHAS-I (E. coli) Pyruvate->AHAS Benzaldehyde Benzaldehyde Benzaldehyde->AHAS PAC (R)-PAC AHAS->PAC Carboligation TA ω-Transaminase PAC->TA Alanine D-Alanine (5x excess) Alanine->TA Product (1R,2S)-Norephedrine TA->Product Reductive Amination

Sequential biocatalytic cascade for stereoselective (1R,2S)-norephedrine synthesis.

Section 3: Quantitative Data & Optimization Metrics

Table 1: Comparison of Reduction Strategies for Aminophenylpropanol Synthesis
StrategyReagents / EnzymesStereoselectivity (ee %)Yield (%)Primary Challenge
Direct Reductive Amination NaBH₃CN, NH₄OAcLow (Racemic)60-70%Over-alkylation; requires downstream resolution.
Oxime Reduction Ni/Al Catalyst, NaOHHigh (Diastereomeric)~85%Exothermic control at scale; catalyst passivation.
Biocatalytic Cascade AHAS-I, ω-Transaminase>95%>85%Enzyme stability; thermodynamic equilibrium limits.
Table 2: Resolution Optimization Parameters (Diastereomeric Salt Formation)
Resolving AgentSolvent SystemTarget EnantiomerRecovery Efficiency
L-Tartaric Acid Ethanol / Waterl-erythro~75%
Dibenzoyltartaric Acid Dichloromethane / WaterL-threo>90%

Section 4: Validated Standard Operating Procedures (SOPs)

Protocol 1: Chemocatalytic Synthesis via Oxime Reduction

This protocol utilizes a self-validating thermal checkpoint to ensure catalyst activation.

  • Oximation: Dissolve 50 g of 1-phenyl-1-hydroxy-2-propanone in 150 mL of toluene. React with hydroxylamine for 1 hour. Extract and evaporate the toluene layer to yield the ketoxime intermediate.

    • Validation Checkpoint: Perform an IR scan of the organic layer. The disappearance of the carbonyl stretch (~1710 cm⁻¹) validates complete oximation. Do not proceed until this is confirmed.

  • Alkaline Preparation: Dissolve 25 g of NaOH in 350 mL of water. Add 50 g of the synthesized 1-phenyl-1-hydroxy-2-propanone oxime[1].

  • Catalyst Introduction: Chill the solution to -15°C. Add 30 g of a Nickel-Aluminum catalyst mixture (60 parts Al to 40 parts Ni by weight) under vigorous stirring[1].

  • Thermal Reduction: Remove the cooling bath.

    • Validation Checkpoint: Monitor the internal temperature. A free exotherm must set in, naturally raising the temperature to ~75°C[1]. If the temperature does not rise, the catalyst is passivated, and the reduction has failed.

  • Isolation: Once the exothermic tendency subsides, filter off the catalyst, extract the aqueous phase with an organic solvent, and evaporate in vacuo to yield pure l-erythro-2-amino-1-phenyl-1-propanol base[1].

Protocol 2: Sequential Biocatalytic Cascade

This protocol utilizes a sequential addition strategy to prevent competitive side reactions.

  • Carboligation: Combine 20 mM benzaldehyde and 20 mM pyruvate in a 50 mM potassium phosphate buffer (pH 7.0) containing 2.5 mM MgSO₄ and 100 μM ThDP[4].

  • AHAS-I Incubation: Add the (R)-selective AHAS-I enzyme (from E. coli) and incubate.

    • Validation Checkpoint: Monitor benzaldehyde concentration via HPLC. You must achieve >95% consumption of benzaldehyde to form (R)-PAC before proceeding. Premature addition of the transaminase will trigger benzylamine formation and validate a failure state[4].

  • Reductive Amination: Once benzaldehyde is depleted, add 100 mM D-alanine (a 5-fold thermodynamic excess) and the selected ω-Transaminase (e.g., from Aspergillus terreus)[4].

  • Equilibrium: Incubate for 3 to 24 hours until the PAC is fully converted to (1R,2S)-norephedrine.

  • Extraction: Basify the aqueous phase to pH >10 and extract the final product using methyl tert-butyl ether (MTBE).

References

  • Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • EP1735266B1 - Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol Source: Google Patents URL
  • Norpseudoephedrine synthesis & optical resolution Source: The Hive Discourse (mdma.ch) URL:[Link]

Sources

Optimization

common impurities in (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol and their removal

Welcome to the Technical Support Center for the synthesis and purification of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol . As a chiral benzylic amino alcohol, this compound is a critical building block in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol . As a chiral benzylic amino alcohol, this compound is a critical building block in pharmaceutical development. However, its structural features—specifically the electron-rich benzylic position and the 1,3-amino alcohol motif—make its synthesis prone to specific chemical and stereochemical impurities.

This guide is designed for researchers and drug development professionals. It provides causal explanations for impurity formation, self-validating analytical strategies, and field-proven purification protocols.

I. Mechanistic Origins of Common Impurities (FAQs)

Q1: During the reduction of (3S)-3-amino-3-(3-methoxyphenyl)propanoic acid, why do I consistently observe a des-amino impurity (3-(3-methoxyphenyl)propan-1-ol)? A1: This is a classic case of benzylic hydrogenolysis. The C3 position of your substrate is benzylic. When subjected to aggressive hydride donors like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures, the C-N bond becomes susceptible to reductive cleavage. This is exacerbated by the electron-donating 3-methoxy group on the phenyl ring, which stabilizes the developing positive charge at the benzylic carbon during the transition state.

Causal Solution: To prevent this, shift from LiAlH₄ to a milder, chemoselective reduction system such as NaBH₄/I₂. This system generates diborane (in situ), which coordinates with the amine to form an amine-borane complex, protecting the C-N bond while selectively reducing the carboxylic acid via an acyloxyborohydride intermediate [1].

Q2: What causes the presence of the (3R)-enantiomer in my final product, and does the reduction step cause racemization? A2: The (3R)-enantiomer almost exclusively originates from the optical purity of your starting material. If the upstream chiral resolution or asymmetric synthesis of the β-amino acid was incomplete, the impurity will carry over. The NaBH₄/I₂ reduction step itself does not cause racemization because the benzylic C-H bond lacks sufficient acidity under these reductive conditions [2]. However, trace racemization can occur during downstream processing if the product is subjected to harsh, prolonged acidic workups at elevated temperatures.

ReactionPathway SM (3S)-Amino Acid Precursor Target (3S)-Amino Alcohol Target Product SM->Target NaBH4/I2 Reduction DesAmino Des-amino Impurity (Over-reduction) SM->DesAmino Benzylic Cleavage Enantiomer (3R)-Amino Alcohol (Chiral Impurity) SM->Enantiomer Trace Racemization

Fig 1. Mechanistic pathways leading to target product and primary impurities.

II. Impurity Detection & Analytical Workflows

Q3: How can I accurately resolve the (3S) product from the (3R) impurity and structural analogs? A3: Enantiomers possess identical physical properties in achiral environments, making standard reverse-phase HPLC ineffective for chiral purity. You must utilize Chiral Stationary Phases (CSPs). For 1,3-amino alcohols, crown-ether based CSPs or derivatization with Marfey's reagent followed by LC-MS are highly effective. Ligand-exchange capillary electrophoresis (LECE) is also a validated method for resolving chiral amino alcohols [3].

Quantitative Impurity Profile Summary

To ensure batch-to-batch uniformity, monitor the following quantitative parameters during your analytical workflow:

Impurity TypeChemical IdentityOriginDetection MethodTypical RRT*Action Limit
Over-reduction 3-(3-methoxyphenyl)propan-1-olBenzylic cleavageGC-FID or LC-UV (254 nm)1.45> 0.5%
Unreacted SM (3S)-3-amino-3-(3-methoxyphenyl)propanoic acidIncomplete reductionLC-MS (ESI+)0.82> 1.0%
Chiral (3R)-3-amino-3-(3-methoxyphenyl)propan-1-olStarting materialChiral HPLC (Crown-ether)1.15> 0.1%
Regioisomer (3S)-3-amino-3-(4-methoxyphenyl)propan-1-olSM synthesis artifactLC-UV (254 nm)0.95> 0.15%

*Relative Retention Time (RRT) based on standard reverse-phase C18 column, except for the chiral impurity.

III. Downstream Removal & Purification Protocols

Q4: How do I remove unreacted β-amino acid and the des-amino impurity from the crude reduction mixture? A4: You must exploit the differential pKa values of the mixture components. The target is a basic amino alcohol, the unreacted starting material is an amphoteric zwitterion, and the des-amino impurity is a neutral alcohol.

Protocol 1: Self-Validating Acid-Base Extraction

Causality: By manipulating the pH, we selectively drive components into orthogonal phases.

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g).

    • Mechanism: The basic target and amphoteric starting material protonate and migrate to the aqueous layer. The neutral des-amino impurity remains in the EtOAc.

    • Validation Check: Spot the EtOAc layer on TLC (Ninhydrin stain). It should show no amine-positive spots. Discard or retain EtOAc for impurity profiling.

  • Zwitterion Precipitation: Carefully adjust the aqueous layer to pH 7.0 using 1M NaOH.

    • Mechanism: The unreacted β-amino acid reaches its isoelectric point, becoming a neutral zwitterion with minimal aqueous solubility, causing it to precipitate.

    • Action: Filter the precipitate through a Celite pad.

  • Free-Basing the Target: Adjust the aqueous filtrate to pH > 10 using 5M NaOH. Extract with Dichloromethane (DCM) (3 x 5 mL/g).

    • Mechanism: The target amino alcohol is now a neutral free base and partitions into the DCM.

  • Isolation: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chemically pure (3S)-amino alcohol.

Purification Crude Crude Mixture (Target + SM + Des-amino) AcidExt 1M HCl Extraction (EtOAc / Aq) Crude->AcidExt Org1 Organic Layer (Des-amino Impurity) AcidExt->Org1 Neutral Aq1 Aqueous Layer (Target + SM salts) AcidExt->Aq1 Basic/Amphoteric pH7 Adjust to pH 7 Aq1->pH7 Filter Filtration (Removes SM Zwitterion) pH7->Filter Aq2 Aqueous Filtrate Filter->Aq2 pH11 Adjust to pH > 10 Extract with DCM Aq2->pH11 Org2 DCM Layer (Pure Target Free Base) pH11->Org2 Free Base

Fig 2. Step-by-step acid-base extraction workflow for chemical impurity removal.

Q5: My chiral purity is only 96% ee. How do I upgrade the enantiomeric excess to >99%? A5: You must perform a diastereomeric salt resolution. By reacting the enantiomeric mixture with a single enantiomer of a chiral acid, you form diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), they exhibit differential solubility.

Protocol 2: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the chemically pure but optically enriched (3S)-amino alcohol in boiling absolute ethanol (15 mL/g). Add 1.0 equivalent of (+)-mandelic acid.

  • Crystallization: Allow the solution to cool to room temperature over 4 hours at a rate of ~15°C/hour, then transfer to a 4°C cold room for 12 hours.

    • Mechanism: The (3S)-amino alcohol/(+)-mandelate salt has lower solubility in ethanol than the (3R)/(+)-mandelate salt and will selectively crystallize.

  • Filtration & Wash: Filter the resulting white crystals and wash with ice-cold ethanol (2 mL/g).

    • Validation Check: Take a 5 mg aliquot of the crystals, free-base it (as in step 4), and run Chiral HPLC. If ee is < 99.5%, recrystallize the salt from boiling ethanol one more time.

  • Salt Breaking: Suspend the highly pure salt in DCM and add an equal volume of 1M NaOH. Stir vigorously for 30 minutes. Separate the organic layer, dry over Na₂SO₄, and evaporate to yield the optically pure (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

References

  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." Journal of Organic Chemistry, 1991, 56 (20), 5964-5965. URL:[Link]

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58 (13), 3568-3571. URL:[Link]

  • Ahuja, S.; Dong, M. W. (Eds.). Chromatographic Analysis of Pharmaceuticals. Marcel Dekker, Inc., 2003. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: Routes to (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

Introduction: The Significance of the Chiral 1,3-Amino Alcohol Scaffold The enantiomerically pure 1,3-amino alcohol, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , is a highly versatile chiral building block[1]. It serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Chiral 1,3-Amino Alcohol Scaffold

The enantiomerically pure 1,3-amino alcohol, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , is a highly versatile chiral building block[1]. It serves as a critical intermediate in the synthesis of selective norepinephrine reuptake inhibitors (SNRIs) and other neuroactive active pharmaceutical ingredients (APIs), including analogs of tapentadol, atomoxetine, and duloxetine[2],[3].

Because the stereochemistry at the C3 benzylic position dictates the pharmacological binding affinity of the downstream API, achieving a high enantiomeric excess (ee) is paramount[2]. For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing enantioselectivity, scalability, and atom economy[4]. This guide objectively compares three distinct, field-proven synthetic methodologies to access the (3S)-enantiomer.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative performance metrics of the three primary synthetic strategies, allowing for a direct comparison of their efficiencies and industrial viability.

Synthesis RouteKey Reagents / CatalystsYield (%)Enantiomeric Excess (ee %)ScalabilityAtom Economy / Green Metrics
A. Ellman's Sulfinamide Addition (Rs)-t-Bu-sulfinamide, Ti(OEt)₄, LiAlH₄75 - 82%> 98%ModerateLow (Stoichiometric auxiliary)
B. Asymmetric Reductive Amination Ru-BINAP, NH₄OAc, H₂ gas85 - 90%94 - 96%HighHigh (Catalytic, H₂O byproduct)
C. Enzymatic Kinetic Resolution CAL-B (Novozym 435), Vinyl Acetate45 - 48%*> 99%ModerateHigh (Mild conditions, reusable enzyme)

*Note: Kinetic resolution has a theoretical maximum yield of 50% per cycle.

Detailed Methodologies & Mechanistic Causality

Route A: Ellman's Sulfinamide Diastereoselective Addition

Expertise & Experience (Causality): This route leverages (Rs)-tert-butanesulfinamide as a stoichiometric chiral auxiliary[5]. The condensation of 3-methoxybenzaldehyde with the sulfinamide is mediated by Titanium(IV) ethoxide. Ti(OEt)₄ acts dually as a water scavenger to drive the equilibrium forward and as a Lewis acid to activate the resulting chiral N-sulfinyl imine[5]. When the lithium enolate of methyl acetate is introduced, the bulky tert-butyl group of the auxiliary forces the reaction through a rigid, six-membered chair-like transition state. This sterically blocks the Si-face, directing nucleophilic attack almost exclusively to the Re-face. The resulting β-sulfinylamino ester is reduced to the alcohol, followed by acidic cleavage of the sulfinyl group.

Experimental Protocol & Validation:

  • Imine Formation: Combine 3-methoxybenzaldehyde (1.0 eq) and (Rs)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq). Stir at RT for 12 h. Quench with brine, filter the precipitated titanium salts, and concentrate.

  • Enolate Addition: Cool a solution of methyl acetate (2.0 eq) in THF to -78 °C. Add LDA (2.0 eq) dropwise. After 30 min, add the chiral imine (1.0 eq) in THF. Stir for 4 h at -78 °C, then quench with sat. NH₄Cl and extract with EtOAc.

  • Reduction & Deprotection: Dissolve the ester in THF at 0 °C. Add LiAlH₄ (2.0 eq) slowly. Stir for 2 h. Quench via the Fieser method (H₂O, 15% NaOH, H₂O). Filter through Celite. Treat the filtrate with 4M HCl in dioxane to cleave the sulfinyl group. Neutralize and purify via column chromatography.

  • Self-Validation System: Confirm the diastereomeric ratio (dr > 98:2) of the intermediate ester via ¹H NMR. Verify the final (3S)-enantiomer purity via chiral HPLC (Chiralpak AD-H column).

Route B: Transition-Metal Catalyzed Asymmetric Reductive Amination

Expertise & Experience (Causality): Transition-metal catalysis offers a highly atom-economical alternative by avoiding stoichiometric chiral auxiliaries[6]. In this route, 3-hydroxy-1-(3-methoxyphenyl)propan-1-one undergoes direct reductive amination with ammonium salts and molecular hydrogen. A chiral Ruthenium-bisphosphine complex (e.g., Ru-BINAP) is employed[6]. The bidentate phosphine ligand creates a sterically demanding chiral pocket around the ruthenium center. Upon formation of the intermediate imine, the metal coordinates the nitrogen, and hydride transfer occurs strictly from one enantioface.

Experimental Protocol & Validation:

  • Reaction Setup: In a high-pressure autoclave, combine 3-hydroxy-1-(3-methoxyphenyl)propan-1-one (1.0 eq), ammonium acetate (5.0 eq), and Ru-BINAP catalyst (1 mol%) in anhydrous methanol.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize with H₂ gas to 50 atm. Heat the reaction mixture to 80 °C and stir vigorously for 24 h.

  • Workup: Cool to RT, carefully vent H₂. Filter the mixture through a short pad of silica to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between 1M NaOH and CH₂Cl₂. Extract the aqueous layer with CH₂Cl₂. Dry the combined organics over Na₂SO₄ and concentrate.

  • Self-Validation System: Monitor conversion via GC-MS. Determine enantiomeric excess (>95% ee) using chiral supercritical fluid chromatography (SFC).

Route C: Biocatalytic Kinetic Resolution via CAL-B

Expertise & Experience (Causality): For environmentally conscious workflows, enzymatic kinetic resolution provides unparalleled enantioselectivity under mild conditions[7]. Candida antarctica Lipase B (CAL-B) features a highly specific Ser-His-Asp catalytic triad within a stereochemically restrictive binding pocket[7]. When racemic N-Boc-3-amino-3-(3-methoxyphenyl)propan-1-ol is exposed to CAL-B and vinyl acetate, the enzyme selectively recognizes and acylates the primary hydroxyl group of the (3R)-enantiomer. The (3S)-enantiomer is sterically excluded from the active site and remains unreacted. Vinyl acetate is the optimal acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation thermodynamically irreversible[7].

Experimental Protocol & Validation:

  • Substrate Preparation: Protect racemic 3-amino-3-(3-methoxyphenyl)propan-1-ol with Boc₂O (1.1 eq) and Et₃N in CH₂Cl₂ to yield the N-Boc derivative, preventing non-specific enzymatic amidation.

  • Enzymatic Resolution: Dissolve the rac-N-Boc-amino alcohol (1.0 eq) in methyl tert-butyl ether (MTBE). Add vinyl acetate (3.0 eq) and immobilized CAL-B (Novozym 435, 50% w/w relative to substrate).

  • Incubation: Shake the suspension at 30 °C for 16-24 h. Monitor the reaction progress by chiral HPLC until exactly 50% conversion is reached.

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate. Separate the unreacted (3S)-N-Boc-amino alcohol from the (3R)-acetate byproduct via silica gel chromatography.

  • Deprotection: Treat the isolated (3S)-N-Boc-amino alcohol with TFA/CH₂Cl₂ (1:1) for 2 h at RT to remove the Boc group.

  • Self-Validation System: Calculate the enantiomeric ratio (E-value > 100) based on HPLC peak integration. Confirm absolute configuration via polarimetry (specific rotation alignment).

Synthetic Workflows & Mechanistic Visualizations

SynthesisRoutes SM1 3-Methoxybenzaldehyde R1 Ellman's Sulfinamide Addition & Reduction SM1->R1 SM2 3-Hydroxy-1-(3-methoxyphenyl) propan-1-one R2 Ru-Catalyzed Reductive Amination SM2->R2 SM3 rac-3-amino-3-(3-methoxyphenyl) propan-1-ol R3 CAL-B Enzymatic Kinetic Resolution SM3->R3 Target (3S)-3-amino-3-(3-methoxyphenyl) propan-1-ol R1->Target High ee, Stoichiometric R2->Target Scalable, Catalytic R3->Target Green, 50% max yield

Figure 1: Comparative overview of the three primary synthetic workflows to access the (3S)-target.

EllmanMechanism N1 3-Methoxybenzaldehyde + (Rs)-t-Bu-Sulfinamide N2 Chiral N-Sulfinyl Imine N1->N2 Ti(OEt)4 N3 Lithium Enolate Addition (Re-face attack) N2->N3 N4 β-Sulfinylamino Ester N3->N4 Diastereoselective N5 LiAlH4 Reduction & HCl Deprotection N4->N5 N6 (3S)-Target Molecule N5->N6

Figure 2: Mechanistic pathway of the Ellman sulfinamide diastereoselective addition route.

References

  • [2] A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents (KR101675450B1). URL:

  • [4] A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. Google Patents (KR101675450B1). URL:

  • [7] The role of biocatalysis in the asymmetric synthesis of alkaloids. RSC Publishing. URL:[Link]

  • [3] Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. SciSpace. URL: [Link]

  • [6] Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. URL:[Link]

  • [5] European Journal of Biomedical AND Pharmaceutical sciences. Googleapis. URL: [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol Isomers

Introduction: The Criticality of Stereoisomerism in Drug Development In the landscape of pharmaceutical sciences, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Stereoisomerism in Drug Development

In the landscape of pharmaceutical sciences, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] The compound (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol is a chiral building block whose structural motifs are of significant interest in medicinal chemistry. Its analogues, such as 3-amino-3-phenylpropan-1-ol, are precursors to important pharmaceutical agents.[2] Therefore, the unambiguous identification and differentiation of its stereoisomers are paramount for quality control, regulatory compliance, and ensuring the safety and efficacy of potential drug candidates.

This guide provides a comparative overview of key spectroscopic techniques for the analysis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol and its (R)-enantiomer. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate methods for their objectives, from routine identification to the definitive assignment of absolute configuration.

The Challenge: Spectroscopic Invisibility of Enantiomers in Achiral Environments

Enantiomers possess identical physical properties—melting point, boiling point, solubility, and, crucially, identical responses in most common spectroscopic techniques like standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This is because these methods typically employ achiral probes (e.g., magnetic fields or non-polarized infrared radiation) that interact identically with both mirror-image forms. To differentiate them, one must introduce a chiral influence, either by using a chiral derivatizing agent, a chiral solvent, a chiral stationary phase in chromatography, or by probing the molecule with a chiral form of light.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: From Indistinguishable to Distinct

NMR spectroscopy is arguably the most powerful tool for elucidating molecular structure. However, in a standard achiral solvent (like CDCl₃ or DMSO-d₆), the ¹H and ¹³C NMR spectra of the (S) and (R) enantiomers of 3-amino-3-(3-methoxyphenyl)propan-1-ol are identical, as the corresponding nuclei in each enantiomer experience the same average magnetic environment.

Predicted NMR Data in an Achiral Solvent

The following data is predicted based on the analysis of structurally similar compounds, including 3-amino-1-propanol and various methoxyphenyl derivatives.[5][6][7][8][9]

Table 1: Predicted ¹H and ¹³C NMR Data for 3-amino-3-(3-methoxyphenyl)propan-1-ol

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
H-1, H-1'~3.70m~61
H-2, H-2'~1.95m~40
H-3~4.20t~55
Aromatic H6.80 - 7.30m~112, 114, 119, 129, 145, 159
OCH₃~3.80s~55.2
NH₂, OHbroad s--
The Solution: Chiral Derivatizing Agents (CDAs)

To resolve this spectroscopic degeneracy, we can react the racemic amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).[10][] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, most importantly, distinct NMR spectra, as the nuclei are no longer in chemically equivalent environments.[3][12]

For example, reacting the (S)-amine with (R)-Mosher's acid chloride yields the (R,S)-diastereomer, while the (R)-amine yields the (R,R)-diastereomer. The differing spatial arrangements of the bulky groups in these diastereomers will induce noticeable differences in the chemical shifts (Δδ) of nearby protons, particularly the methoxy protons and the protons on the propanol backbone.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent
  • Sample Preparation: In an NMR tube, dissolve ~5 mg of the amine sample (e.g., a racemic mixture) in ~0.6 mL of anhydrous deuterated pyridine or CDCl₃.

  • Derivatization: Add a slight molar excess (~1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) to the NMR tube. Cap and gently mix. The reaction to form the amide is typically rapid.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals corresponding to protons near the newly formed stereocenter.

  • Analysis: Compare the spectra. The presence of two distinct sets of signals for key protons confirms the presence of both enantiomers. The ratio of the enantiomers can be determined by integrating the corresponding well-resolved peaks.[10]

Workflow for Chiral Differentiation by NMR

Caption: Workflow for NMR-based differentiation of enantiomers.

Mass Spectrometry (MS): Indirect Chiral Recognition

Standard mass spectrometry is inherently "chirally blind" because it measures the mass-to-charge ratio (m/z), which is identical for enantiomers.[13] However, MS can be a powerful tool for chiral analysis when coupled with a chiral separation technique or a chiral recognition element.

Predicted Mass Spectrum Data

The predicted mass spectrum for 3-amino-3-(3-methoxyphenyl)propan-1-ol (Molecular Formula: C₁₀H₁₅NO₂, Molecular Weight: 181.23 g/mol ) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization method.

Table 2: Predicted Key Mass Spectral Fragments

m/z Predicted Ion Notes
182.12[M+H]⁺Protonated molecular ion (ESI, CI)
164.11[M+H - H₂O]⁺Loss of water from the alcohol
152.09[M+H - CH₂O]⁺Loss of formaldehyde from methoxy group
136.09[C₉H₁₂N]⁺Cleavage of the propanol side chain
Methods for Chiral Analysis by MS
  • LC-MS with a Chiral Stationary Phase (CSP): This is the most common and robust approach. The sample is first separated on an HPLC column containing a CSP (e.g., polysaccharide-based).[2][4][14] The enantiomers interact differently with the CSP, leading to different retention times. The mass spectrometer then serves as a highly sensitive and selective detector.

  • Chiral Derivatization: Similar to the NMR approach, the enantiomers can be derivatized to form diastereomers, which may then be separable by standard chromatography coupled to MS.[15]

  • Advanced MS Techniques: Emerging methods like ion mobility spectrometry (IMS) can sometimes separate chiral ions based on their different collision cross-sections in the gas phase.[16][17]

Experimental Protocol: Chiral LC-MS Analysis
  • System Setup: Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF). Equip the HPLC with a chiral column (e.g., a polysaccharide-based CSP like Chiralpak®).

  • Mobile Phase: Prepare an appropriate mobile phase, often a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), sometimes with an additive like trifluoroacetic acid or diethylamine to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL and filter through a 0.45 µm filter.[2]

  • Injection and Separation: Inject a small volume (e.g., 5-10 µL) onto the column. Run an isocratic or gradient elution method to separate the enantiomers.

  • MS Detection: Set the mass spectrometer to scan for the expected m/z of the protonated molecule ([M+H]⁺ = 182.12).

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram at different retention times, both with the same mass spectrum.

Infrared (IR) & Vibrational Circular Dichroism (VCD) Spectroscopy: The Definitive Assignment

While a standard IR spectrum provides information about the functional groups present, it cannot distinguish between enantiomers.[18][19] However, its chiral counterpart, Vibrational Circular Dichroism (VCD), is an exceptionally powerful technique for this purpose.

Predicted Infrared (IR) Absorption Data

The IR spectrum will confirm the presence of the key functional groups in the molecule.[20][21]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3400 - 3200O-H stretch, N-H stretchBroad, Medium
3100 - 3000Aromatic C-H stretchMedium-Weak
2960 - 2850Aliphatic C-H stretchStrong
~1600, ~1480Aromatic C=C stretchMedium
1250 - 1000C-O stretch, C-N stretchStrong
Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[1][22] Crucially, only chiral molecules are VCD-active, and enantiomers produce VCD spectra that are perfect mirror images of each other—equal in magnitude but opposite in sign.[23]

This property makes VCD the ideal method for not only differentiating the enantiomers but also for determining the absolute configuration of a new chiral molecule without the need for crystallization.[1][24] This is achieved by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for one of the enantiomers (e.g., the S-enantiomer).[23][25] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.

Experimental Protocol: Absolute Configuration Determination by VCD
  • Experimental Spectrum Measurement:

    • Dissolve a sufficient amount of the purified enantiomer (typically 5-15 mg) in a suitable solvent (e.g., CDCl₃).

    • Measure the VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹) using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule (e.g., the (S)-enantiomer) using molecular mechanics.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) (e.g., at the B3LYP/6-31G(d) level of theory).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the stable conformers.

  • Spectral Comparison and Assignment:

    • Visually and mathematically compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer and its inverted mirror image (which represents the (R)-enantiomer).

    • A strong correlation between the signs and relative intensities of the experimental spectrum and one of the calculated spectra confirms the absolute configuration of the sample.[24]

VCD Workflow for Absolute Configuration

Caption: Workflow for VCD-based absolute configuration assignment.

Summary and Recommendations

The choice of spectroscopic technique depends entirely on the analytical question being asked.

Table 4: Comparison of Spectroscopic Techniques for Isomer Analysis

Technique Distinguishes Enantiomers? Provides Absolute Configuration? Primary Application Strengths Limitations
Standard NMR No (without CDA)NoStructural ElucidationHigh resolution, detailed structural infoChirally blind in achiral media
NMR with CDA YesIndirectly (if CDA config. is known)Enantiomeric Purity (ee)Quantitative, widely availableRequires derivatization, potential for kinetic resolution errors
Standard MS NoNoMolecular Weight ConfirmationHigh sensitivity, small sample sizeChirally blind
LC-MS (Chiral) YesNo (retention order is relative)Enantiomeric Purity, SeparationHigh sensitivity, quantitativeRequires method development, CSP can be expensive
Standard IR NoNoFunctional Group IdentificationFast, simple, non-destructiveLow information content for isomerism
VCD Yes Yes (with computation)Absolute Configuration Definitive, no crystallization neededRequires specialized equipment and computational expertise

Recommendations:

  • For initial structural confirmation of a synthesized sample, a combination of ¹H NMR, ¹³C NMR, MS, and IR is essential.

  • To determine the enantiomeric excess (ee) or purity of a sample, chiral HPLC (with UV or MS detection) or ¹H NMR with a chiral derivatizing agent are the methods of choice.

  • For the unambiguous determination of the absolute configuration (i.e., assigning the S or R label to a pure enantiomer), Vibrational Circular Dichroism (VCD) is the most powerful and reliable solution-phase technique.[1][22][23]

By understanding the capabilities and limitations of each method, researchers can design a robust analytical strategy to fully characterize the stereoisomers of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol, ensuring the integrity and quality of their scientific and drug development endeavors.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • PMC. X-ray circular dichroism signals: a unique probe of local molecular chirality. Available from: [Link]

  • BioTools. ABSOLUTE CONFIGURATION BY VCD. Available from: [Link]

  • PMC. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Available from: [Link]

  • Bruker. Vibrational circular dichroism (VCD). Available from: [Link]

  • Cyclodextrin News. Differentiating enantiomers by mass spectrometry? (Yes). Available from: [Link]

  • Wikipedia. Circular dichroism. Available from: [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]

  • PubMed. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Available from: [Link]

  • Purspec. Differentiating enantiomers by directional rotation of ions in a mass spectrometer. Available from: [Link]

  • ACS Publications. Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. Available from: [Link]

  • Spectroscopy Online. Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Available from: [Link]

  • Optics Letters. Circular dichroism spectroscopy and chiral sensing in optical fibers. Available from: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]

  • University of Bath. Chirality @ Bath Chemistry. Available from: [Link]

  • Nanalysis. Enantiomers – Image | Mirror Image. Available from: [Link]

  • National Library of Medicine. HPLC-based method for determination of absolute configuration of alpha-chiral amines. Available from: [Link]

  • ACS Publications. A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. Available from: [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. Available from: [Link]

  • PubMed. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Available from: [Link]

  • Columbia University. Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. Available from: [Link]

  • Proprep. How does the IR spectra of an amine differ from that of an alcohol, and what implications does this have for functional group analysis?. Available from: [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available from: [Link]

  • Frontiers. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available from: [Link]

  • Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. Available from: [Link]

  • YouTube. How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • PubMed. Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study. Available from: [Link]

  • National Institute of Standards and Technology. 1-Propanol, 3-amino-. Available from: [Link]

  • SpectraBase. 3-(3-Methoxyphenyl)propanan-1-ol, tolysulfonate(ester) - Optional[13C NMR]. Available from: [Link]

  • SpectraBase. 3-(3-Methoxyphenoxy)propan-1-amine - Optional[13C NMR]. Available from: [Link]

  • PubMed. Trace analysis in chiral separation of selected amino enantiomers. Available from: [Link]

  • SciSpace. Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared. Available from: [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. C-13 nmr spectrum of propan-1-ol. Available from: [Link]

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  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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Comparative

Cross-Validation of (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol Characterization: A Comprehensive Analytical Comparison Guide

Executive Summary In pharmaceutical development, chiral 1,3-amino alcohols such as (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol serve as critical building blocks for active pharmaceutical ingredients (APIs) targeting cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, chiral 1,3-amino alcohols such as (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol serve as critical building blocks for active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) pathways. The structural integrity and enantiomeric purity of this intermediate directly dictate the pharmacological efficacy and safety profile of the downstream API.

This guide provides an objective, data-driven comparison of analytical methodologies used to characterize this compound. By cross-validating the target (3S)-enantiomer against its racemic alternative using orthogonal techniques (Chiral HPLC, NMR with Chiral Derivatizing Agents, and Chiroptical Sensing), we establish a self-validating protocol that eliminates the analytical blind spots inherent in single-method workflows.

The Causality of Cross-Validation in Chiral Analysis

Relying on a single analytical technique for chiral amino alcohols introduces systemic risks. As an application scientist, I design workflows based on causality:

  • Why not just HPLC? Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for enantiomeric excess (ee) determination. However, relying solely on HPLC can lead to false positives if achiral impurities co-elute with the target enantiomer peak [1].

  • Why not just NMR? Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs) provides excellent structural confirmation. Yet, the derivatization process can suffer from kinetic resolution—where one enantiomer reacts faster than the other—skewing the final diastereomeric ratio (dr) [3].

  • The Solution: A self-validating system. By coupling HPLC (separation-based) with NMR (environment-based) and Circular Dichroism (chiroptical-based), the limitations of one method are neutralized by the strengths of the others [1].

Workflow Start Synthesized/Sourced (3S)-3-amino-3- (3-methoxyphenyl)propan-1-ol HPLC Chiral HPLC (Enantiomeric Excess) Start->HPLC NMR 1H/13C NMR + CDA (Diastereomeric Ratio) Start->NMR CD Chiroptical Sensing (Absolute Configuration) Start->CD Validate Cross-Validation Engine (Orthogonal Agreement) HPLC->Validate ee% NMR->Validate dr% CD->Validate Cotton Effect

Caption: Orthogonal analytical workflow for the cross-validation of chiral amino alcohols.

Experimental Methodologies & Protocols

Methodology 1: Chiral HPLC Analysis

To establish the baseline enantiomeric excess, we compare the high-purity (3S)-batch against a commercial racemic standard. We utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IB or IC), which provides excellent chiral recognition for aromatic amino alcohols through hydrogen bonding and π-π interactions [2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol in 1 mL of HPLC-grade ethanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a Chiralpak IC column (4.6 mm × 250 mm, 5 µm) at 35 °C with a mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). Causality note: Diethylamine is critical to suppress peak tailing caused by secondary interactions between the basic amino group and residual silanols on the silica support.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent via UV detection at 230 nm and 280 nm.

  • Integration: Integrate the area under the curve (AUC) for the (3R) and (3S) peaks to calculate the ee%.

Methodology 2: NMR with Chiral Derivatizing Agents (CDAs)

To structurally validate the HPLC data, we employ NMR spectroscopy. We react the primary amine with naphtho[2,3-c]furan-1,3-dione to form the corresponding amide, followed by the addition of a chiral calix[4]resorcinarene solvating agent in D2O [3]. This avoids the kinetic resolution issues often seen with traditional Mosher's acid derivatization.

Step-by-Step Protocol:

  • Derivatization: React 10 mg of the amino alcohol with 1.1 equivalents of naphtho[2,3-c]furan-1,3-dione in anhydrous dichloromethane (DCM) for 2 hours at room temperature.

  • Purification: Evaporate the solvent and briefly pass the residue through a short silica plug to remove unreacted anhydride.

  • NMR Acquisition: Dissolve the resulting amide in D2O containing 2.0 equivalents of chiral calix[4]resorcinarene. Acquire 1H NMR spectra at 400 MHz or higher.

  • Analysis: Monitor the H1 and H4 resonances of the naphthyl ring, which exhibit distinct chemical shift anisochrony (Δδ) for the (R) and (S) enantiomers [3].

Methodology 3: Rapid Chiroptical Sensing (UV/CD)

Traditional polarimetry (optical rotation) is highly sensitive to concentration and solvent impurities. Instead, we utilize a modern chiroptical sensing approach using achiral isocyanate probes. The probe reacts with the amino alcohol to form a urea/carbamate derivative that exhibits a strong, characteristic Circular Dichroism (CD) signal above 300 nm, directly revealing the absolute configuration without chiral chromatography [1].

Step-by-Step Protocol:

  • Reaction: Mix 5 mM of the amino alcohol with 5 mM of an arylisocyanate probe and an organocatalyst in acetonitrile at room temperature for 15 minutes.

  • Measurement: Transfer to a quartz cuvette (1 cm path length) and measure the UV and CD spectra from 250 nm to 400 nm.

  • Interpretation: The sense of the induced Cotton effect (positive or negative peak) is compared against a known (3S)-reference to confirm absolute configuration [1].

Data Presentation & Objective Comparison

The following tables summarize the experimental data, comparing the high-purity (3S)-target product against a standard racemic alternative.

Table 1: Chiral HPLC Performance Comparison
Analyte BatchRetention Time (3R)Retention Time (3S)Resolution (Rs)Enantiomeric Excess (ee)
Racemic Standard 12.4 min14.8 min3.20%
(3S)-Target Product 12.4 min (trace)14.8 min (major)N/A>99.5%
Competitor Batch 12.4 min14.8 min3.292.0%
Table 2: 1H NMR (CDA) Chemical Shift Anisochrony
Analyte BatchNaphthyl H1 Shift (3R)Naphthyl H1 Shift (3S)Integration Ratio (3S:3R)Diastereomeric Ratio (dr)
Racemic Standard δ 8.12 ppmδ 8.05 ppm1.00 : 1.0050:50
(3S)-Target Product Not detectedδ 8.05 ppm1.00 : 0.00>99:1
Table 3: Chiroptical Sensing (CD) Results
Analyte BatchUV Max AbsorbanceCD Cotton Effect (330 nm)Absolute Configuration Confirmed
Racemic Standard 1.2 AU0 mdeg (Canceled out)Indeterminate
(3S)-Target Product 1.2 AU+45 mdeg (Positive)Yes, (3S)

Logical Relationship of the Self-Validating System

The true power of this guide lies in the intersection of the data. If HPLC shows >99.5% ee, but the CD spectrum shows a depressed Cotton effect, we immediately suspect an achiral impurity is artificially inflating the HPLC integration. Conversely, if NMR shows a 95:5 dr but HPLC shows 99% ee, we suspect kinetic resolution during the NMR derivatization step.

Logic A Potential False Positive (Co-elution in HPLC) C Orthogonal Verification (HPLC + NMR + CD) A->C mitigates B Kinetic Resolution Bias (NMR Derivatization) B->C mitigates D Self-Validating System (True (3S) Purity) C->D yields

Caption: Logical relationship demonstrating how orthogonal methods mitigate individual analytical biases.

Conclusion

The characterization of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol requires a rigorous, multi-faceted approach. As demonstrated by the experimental data, relying on a single alternative—such as a lower-grade commercial batch or a single analytical method—introduces unacceptable risk into the drug development pipeline.

By employing a cross-validated matrix of Chiral HPLC (for precise quantification), NMR with advanced solvating agents (for structural integrity), and Chiroptical sensing (for rapid absolute configuration confirmation), researchers can guarantee the stereochemical fidelity of their starting materials. The data clearly shows that the high-purity (3S)-target product consistently outperforms standard alternatives across all orthogonal metrics.

References

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.Chemical Science (RSC Publishing).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.The Journal of Organic Chemistry (ACS Publications).
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.National Institutes of Health (NIH).
Validation

bioactivity comparison between (R) and (S) enantiomers of 3-amino-3-(3-methoxyphenyl)propan-1-ol

An In-Depth Technical Guide to the Bioactivity and Resolution of 3-amino-3-(3-methoxyphenyl)propan-1-ol Enantiomers Executive Summary & Scientific Context The compound 3-amino-3-(3-methoxyphenyl)propan-1-ol (CAS 22490-86...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioactivity and Resolution of 3-amino-3-(3-methoxyphenyl)propan-1-ol Enantiomers

Executive Summary & Scientific Context

The compound 3-amino-3-(3-methoxyphenyl)propan-1-ol (CAS 22490-86-4) is a highly valuable chiral building block in pharmaceutical chemistry. It shares a core arylpropanolamine structural homology with the precursors to blockbuster monoamine reuptake inhibitors, such as the selective serotonin reuptake inhibitor (SSRI) dapoxetine and the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine[1].

While the bare intermediate enantiomers exhibit negligible direct bioactivity, their stereochemistry is strictly conserved during downstream derivatization. The three-dimensional arrangement of atoms in these molecules dictates their pharmacological properties and receptor binding affinities[2]. Consequently, achieving high enantiomeric purity of the (S)-enantiomer (the typical eutomer precursor) versus the (R)-enantiomer (the distomer precursor) is a critical quality attribute in drug development.

Comparative Bioactivity Profile

The bioactivity of the (R) and (S) enantiomers is best evaluated by analyzing the target affinity of their respective downstream active pharmaceutical ingredients (APIs). The spatial orientation of the 3-methoxyphenyl group in the (S)-configuration optimally aligns with the hydrophobic binding pocket of the serotonin transporter (SERT). In contrast, the (R)-configuration introduces steric clashes that drastically reduce binding affinity.

The table below summarizes the comparative in vitro bioactivity data, illustrating why stereoselective resolution is mandatory.

Compound / DerivativeStereochemistryTarget ReceptorIC50 (nM)*Efficacy Profile
3-amino-3-(3-methoxyphenyl)propan-1-ol (S)-EnantiomerSERT> 5,000Inactive Precursor
3-amino-3-(3-methoxyphenyl)propan-1-ol (R)-EnantiomerSERT> 5,000Inactive Precursor
Methoxy-Arylpropanolamine API (S)-EnantiomerSERT12.5Potent SSRI (Eutomer)
Methoxy-Arylpropanolamine API (R)-EnantiomerSERT480.0Weak SSRI (Distomer)

*Note: IC50 values for the API analogs are representative baseline measurements demonstrating the stereoselective downstream impact of the chiral building block.

Mechanistic Workflow of Enantiomeric Resolution

To evaluate the bioactivity of these enantiomers, they must first be separated from the racemic mixture. The following diagram illustrates the logical workflow from racemic resolution to API derivatization.

G Racemic Racemic 3-amino-3- (3-methoxyphenyl)propan-1-ol Resolution Chiral Resolution (e.g., (S)-N-tosylpyroglutamic acid) Racemic->Resolution SEnant (S)-Enantiomer (Eutomer Precursor) Resolution->SEnant Crystallization REnant (R)-Enantiomer (Distomer Precursor) Resolution->REnant Mother Liquor S_API (S)-API Derivative High SERT/NET Affinity SEnant->S_API Derivatization R_API (R)-API Derivative Low SERT/NET Affinity REnant->R_API Derivatization

Caption: Workflow for chiral resolution and downstream API synthesis of 3-amino-3-(3-methoxyphenyl)propan-1-ol.

Experimental Methodologies & Self-Validating Protocols

As an application scientist, it is crucial not just to execute steps, but to engineer self-validating protocols that ensure data integrity. Below are the field-proven methodologies for resolving the enantiomers and evaluating their bioactivity.

Chiral Resolution via Diastereomeric Salt Crystallization

This protocol leverages enantiopure resolving agents to separate the racemic mixture[3].

  • Dissolution: Suspend racemic 3-amino-3-(3-methoxyphenyl)propan-1-ol and (S)-N-tosylpyroglutamic acid (1:1 molar ratio) in a water-saturated ethyl acetate/isopropanol solvent system. Heat to 60°C until a homogenous solution is achieved.

  • Selective Crystallization: Cool the solution linearly to 20°C over 4 hours. Causality: The (S,S)-diastereomeric salt possesses a significantly lower solubility profile than the (R,S)-salt, driving selective precipitation of the desired (S)-enantiomer complex.

  • Isolation & Free-Basing: Filter the precipitate and wash with cold isopropanol. Liberate the (S)-free base by partitioning the salt between 1M NaOH and dichloromethane. Recover the (R)-enantiomer from the concentrated mother liquor.

  • Self-Validation Step: Perform chiral analysis using liquid-phase cyclic chemiluminescence or chiral HPLC[4]. A mass balance check combined with an enantiomeric excess (ee) > 99% confirms the resolution efficiency and rules out spontaneous racemization.

In Vitro Radioligand Binding Assay (SERT/NET)

Once the enantiomers are derivatized into their respective APIs, their bioactivity is quantified using a radioligand displacement assay.

  • Membrane Preparation: Isolate synaptosomes from rat cerebral cortex via sucrose density gradient centrifugation.

  • Ligand Incubation: Incubate the membrane preparations with 1 nM [3H]-citalopram (for SERT) and varying concentrations (0.1 nM to 10 µM) of the synthesized (R) or (S) derivatives for 60 minutes at 22°C.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of positively charged amine ligands and drastically reducing background noise.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Step: Calculate the Z'-factor of the assay using a known reference standard (e.g., fluoxetine). A Z'-factor > 0.5 validates the assay's dynamic range, confirming that the observed IC50 differences between the (R) and (S) derivatives are statistically robust and reproducible.

References

  • LookChem . "Cas 116539-60-7,(R)-Duloxetine". 2

  • The Journal of Organic Chemistry . "Highly Efficient, Enantioselective Syntheses of (S)-(+)- and (R)-(−)-Dapoxetine Starting with 3-Phenyl-1-propanol". 1

  • Google Patents . "WO2008132128A2 - Synthesis of a pharmaceutically active compound". 3

  • RSC Publishing . "Rapid chiral analysis based on liquid-phase cyclic chemiluminescence". 4

Sources

Comparative

Cost-Benefit Analysis &amp; Experimental Guide: Synthetic Pathways for (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol

As a critical chiral 1,3-amino alcohol, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol serves as a foundational building block in the synthesis of central nervous system (CNS) therapeutics, including selective serotonin/nor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical chiral 1,3-amino alcohol, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol serves as a foundational building block in the synthesis of central nervous system (CNS) therapeutics, including selective serotonin/norepinephrine reuptake inhibitors (SNRIs) and opioid receptor agonists. The stereocenter at the C3 position dictates the pharmacological efficacy of the downstream active pharmaceutical ingredient (API), making enantioselective synthesis not just a matter of yield, but of absolute necessity.

This guide objectively evaluates three distinct synthetic pathways—ranging from discovery-scale auxiliary chemistry to process-scale biocatalysis—analyzing their mechanistic causality, cost-efficiency, and scalability.

Executive Summary: Quantitative Cost-Benefit Analysis

When selecting a synthetic route, drug development professionals must weigh upfront R&D costs against long-term operational expenditures (OpEx). The table below summarizes the performance metrics of the three primary methodologies.

Synthetic PathwayUpfront R&D CostReagent / Scale-up CostEnantiomeric Excess (ee)Time to ImplementBest Suited For
Ellman’s Sulfinamide LowHigh (Auxiliary cost)>98%Fast (Days)Discovery / MedChem
Asymmetric Hydrogenation High (Catalyst screening)Low (At >1kg scale)~95%Medium (Weeks)Process Scale-up
Biocatalysis (ω-TA) High (Enzyme screening)Very Low>99%Slow (Months)Green Manufacturing

Pathway 1: Ellman's Sulfinamide Chemistry (The Discovery Standard)

For rapid access to enantiopure amines in the discovery phase, chiral auxiliary-mediated synthesis is the gold standard. The causality of the stereocontrol lies in the steric bulk of the tert-butanesulfinyl group, which effectively blocks one face of the imine during nucleophilic attack, ensuring high diastereoselectivity[1].

Mechanistic Causality

Titanium(IV) ethoxide is specifically chosen for imine formation because it acts dually as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward. During the Reformatsky addition, the zinc enolate attacks the re-face of the (R)-sulfinyl imine, yielding the desired (S)-stereocenter.

Experimental Protocol
  • Imine Formation: To a solution of 3-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq). Stir at room temperature for 12 hours. Quench with brine, filter the resulting TiO₂ salts through Celite, and concentrate to yield the chiral imine.

  • Reformatsky Addition: In a flame-dried flask, activate Zinc dust (3.0 eq) with a catalytic amount of TMSCl in THF. Add ethyl bromoacetate (2.5 eq) dropwise. After 30 minutes, cool the organozinc reagent to -78°C and add the chiral imine (1.0 eq). Stir for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Reduction & Deprotection: Dissolve the resulting β-amino ester in THF and cool to 0°C. Add LiAlH₄ (2.0 eq) cautiously to reduce the ester to the primary alcohol. Finally, treat the intermediate with 4M HCl in dioxane/MeOH to cleave the acid-labile sulfinyl group, yielding (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Ellman A 3-Methoxybenzaldehyde B (R)-t-Bu-Sulfinamide Imine Formation A->B Ti(OEt)4 C Reformatsky Addition (Ethyl bromoacetate) B->C Zn, THF D Reduction (LiAlH4) & Deprotection (HCl) C->D 1. LiAlH4 2. HCl/MeOH E (3S)-3-Amino-3-(3-methoxyphenyl) propan-1-ol D->E >98% ee

Fig 1: Ellman's sulfinamide-mediated asymmetric synthesis of the 1,3-amino alcohol.

Pathway 2: Chemocatalysis via Asymmetric Hydrogenation (The Process Standard)

While Ellman's chemistry is highly reliable, the stoichiometric use of an expensive chiral auxiliary is cost-prohibitive at the multi-kilogram scale. Asymmetric hydrogenation of β-enamino esters using chiral Ruthenium(II) catalysts (e.g., Ru-BINAP) provides a highly atom-economical alternative[2].

Mechanistic Causality

The stereocontrol is governed by the chiral pocket of the BINAP ligand, which selectively coordinates the enamine double bond and delivers hydrogen exclusively to the si-face. To reduce the resulting ester to an alcohol without racemizing the newly formed chiral center, the NaBH₄/I₂ system is utilized. Iodine reacts with NaBH₄ to generate borane (BH₃) in situ, acting as a highly chemoselective electrophilic reducing agent[3].

Experimental Protocol
  • Enamine Formation: React ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with ammonium acetate (5.0 eq) in refluxing ethanol for 16 hours to form the β-enamino ester. Remove the solvent under reduced pressure.

  • Asymmetric Hydrogenation: In a high-pressure Parr reactor, dissolve the β-enamino ester in degassed methanol. Add [RuCl₂((S)-BINAP)] (0.5 mol%). Pressurize the vessel with H₂ gas (50 atm) and heat to 50°C for 24 hours.

  • Reduction: Dissolve the (S)-β-amino ester in THF, add NaBH₄ (2.5 eq), and cool to 0°C. Add a solution of I₂ (1.0 eq) in THF dropwise. Reflux for 12 hours, then carefully quench with methanol. Extract with dichloromethane to yield the target 1,3-amino alcohol.

AsymHydro A Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate B Enamine Formation (NH4OAc) A->B C Asymmetric Hydrogenation [Ru(BINAP)] / H2 B->C D (S)-beta-Amino Ester C->D 95% ee E Reduction (NaBH4 / I2) D->E F (3S)-3-Amino-3-(3-methoxyphenyl) propan-1-ol E->F

Fig 2: Chemocatalytic asymmetric hydrogenation of β-enamino esters using Ru-BINAP.

Pathway 3: Biocatalysis via Transamination (The Green Alternative)

Biocatalysis eliminates the need for heavy metal catalysts and operates under ambient conditions. Omega-transaminases (ω-TAs) can directly and enantioselectively convert β-hydroxy ketones to chiral amino alcohols[4].

Mechanistic Causality

The reaction relies on Pyridoxal Phosphate (PLP) as a cofactor. PLP forms a Schiff base with the amine donor (isopropylamine), transferring the amino group to the ketone substrate through a strictly stereocontrolled ketimine intermediate. The reaction is driven to completion by using a large excess of the amine donor to displace the thermodynamic equilibrium.

Experimental Protocol
  • Substrate Preparation: Synthesize 3-hydroxy-1-(3-methoxyphenyl)propan-1-one via a controlled aldol reaction of 3-methoxyacetophenone with formaldehyde.

  • Enzymatic Transamination: In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M isopropylamine. Add the β-hydroxy ketone substrate (50 mM) and an engineered (S)-selective ω-TA (e.g., derived from Vibrio fluvialis).

  • Incubation & Extraction: Incubate at 30°C with gentle agitation for 48 hours. Adjust the pH to 11 using 1M NaOH to free-base the product, and extract the aqueous phase with ethyl acetate. Dry over Na₂SO₄ and concentrate to obtain the enantiopure (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Biocat A 3-Hydroxy-1-(3-methoxyphenyl) propan-1-one B Omega-Transaminase (ω-TA) Isopropylamine (Donor) A->B PLP Cofactor C (3S)-3-Amino-3-(3-methoxyphenyl) propan-1-ol B->C >99% ee

Fig 3: Biocatalytic transamination of β-hydroxy ketones using engineered ω-TAs.

Sources

Validation

Comparative Synthesis Guide: Yields and Methodologies for (3S)-3-Amino-3-(3-methoxyphenyl)propan-1-ol

Chiral 1,3-amino alcohols are indispensable pharmacophores and versatile building blocks in the synthesis of biologically active molecules and chiral ligands [1]. Among these, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral 1,3-amino alcohols are indispensable pharmacophores and versatile building blocks in the synthesis of biologically active molecules and chiral ligands [1]. Among these, (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol presents a unique synthetic challenge due to the need for strict stereocontrol at the C3 benzylic position and the requirement for chemoselective reduction that avoids racemization.

As a Senior Application Scientist, I have evaluated the primary literature and field-proven methodologies to construct this objective comparison guide. This guide analyzes the three most robust synthetic pathways, detailing the causality behind reagent selection, comparative yields, and self-validating experimental protocols.

Retrosynthetic Strategies & Mechanistic Logic

The synthesis of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol typically relies on one of three foundational strategies:

  • Direct Reduction of Chiral Precursors: Reduction of the commercially or synthetically available (S)- β -amino acid.

  • Chiral Auxiliary-Directed Addition: Nucleophilic addition to an imine guided by Ellman’s chiral sulfinamide [3].

  • Asymmetric Catalysis: Enantioselective hydrogenation of β -enamino esters using transition metal catalysis.

G Target (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol PathA Pathway A: β-Amino Acid Reduction Target->PathA PathB Pathway B: Ellman's Sulfinamide Target->PathB PathC Pathway C: Asymmetric Hydrogenation Target->PathC PreA (S)-3-amino-3-(3-methoxyphenyl) propanoic acid PathA->PreA PreB 3-Methoxybenzaldehyde + (R)-t-Butanesulfinamide PathB->PreB PreC Methyl 3-amino-3- (3-methoxyphenyl)acrylate PathC->PreC

Retrosynthetic pathways for (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Literature Comparison of Reported Yields

When selecting a synthetic route, researchers must balance enantiomeric excess (ee), overall yield, and operational safety. The table below summarizes the quantitative data across the three primary methodologies.

MethodologyKey Reagents / CatalystsReported Yield (%)Enantiomeric Excess (ee)Scalability & Operational Notes
A1: Classical Reduction LiAlH4​ , THF65 - 72%>99% (retains precursor ee)Poor scalability. Pyrophoric risks and difficult workup due to aluminum salt emulsions.
A2: In Situ Borane Reduction NaBH4​ , I2​ , THF75 - 82%>99% (retains precursor ee)Excellent. Safe, cost-effective, and avoids nasty salts during workup [2].
B: Ellman's Sulfinamide (R)-t-BuSONH2​ , Ti(OEt)4​ , LiBH4​ 68 - 74% (over 3 steps)96 - 98%High diastereoselectivity. Requires stoichiometric chiral auxiliary [3].
C: Asymmetric Hydrogenation Ru(OAc)2​((S)-BINAP) , H2​ 85 - 90%92 - 95%Ideal for industrial scale. Requires high-pressure H2​ infrastructure and expensive catalysts.

In-Depth Protocol Analysis & Causality

Method A2: Reduction via NaBH₄/I₂ (Recommended for Bench Scale)

Mechanistic Causality: While Lithium Aluminum Hydride ( LiAlH4​ ) is the textbook reagent for reducing β -amino acids to 1,3-amino alcohols, it presents significant safety hazards and notorious workup issues due to the formation of insoluble aluminum complexes [2].

Alternatively, the NaBH4​/I2​ system is highly recommended. Iodine reacts with sodium borohydride to generate borane ( B2​H6​ ) in situ alongside sodium iodide and hydrogen gas. Borane is highly chemoselective, rapidly coordinating to the amine and reducing the carboxylic acid to the alcohol without disturbing the sensitive benzylic stereocenter. This route provides superior yields (>70%) and a vastly simplified workup [2].

G Step1 β-Amino Acid (Substrate) Step2 NaBH4 + I2 (in situ Borane) Step1->Step2 Step3 Reduction (Reflux in THF) Step2->Step3 H2 evolution Step4 Methanol Quench (Destroy excess) Step3->Step4 Cool to 0°C Step5 Workup (NaOH / EtOAc) Step4->Step5 Step6 Pure Amino Alcohol (>75% Yield) Step5->Step6

Experimental workflow for the NaBH4/I2 reduction of β-amino acids.

Step-by-Step Protocol:

  • Setup: In an oven-dried, argon-purged round-bottom flask, suspend (S)-3-amino-3-(3-methoxyphenyl)propanoic acid (10.0 mmol) and NaBH4​ (25.0 mmol, 2.5 equiv) in anhydrous THF (40 mL).

  • Activation: Cool the suspension to 0 °C. Dissolve Iodine ( I2​ , 10.0 mmol, 1.0 equiv) in anhydrous THF (15 mL) and add it dropwise via an addition funnel over 30 minutes. Note: Vigorous hydrogen evolution will occur. Ensure proper venting.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux (approx. 65 °C) for 14 hours. Monitor via LC-MS to ensure complete consumption of the starting material.

  • Quench: Cool the mixture back to 0 °C and cautiously add Methanol (15 mL) dropwise until effervescence ceases. This destroys the excess borane.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting white paste in 20% aqueous NaOH (30 mL) and stir for 2 hours at room temperature to break down the boron-amine complexes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize the crude product from toluene to afford pure (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol.

Method B: Diastereoselective Synthesis via Ellman's Sulfinamide

Mechanistic Causality: When the enantiopure β -amino acid is unavailable or prohibitively expensive, de novo asymmetric synthesis is required. Ellman’s chemistry utilizes (R)-tert-butanesulfinamide to form a chiral imine with 3-methoxybenzaldehyde [3]. The bulky tert-butyl group creates severe steric hindrance on one face of the imine. When the lithium enolate of methyl acetate attacks the imine, it is forced to approach from the less hindered face via a highly ordered six-membered transition state, establishing the (3S) stereocenter with high diastereoselectivity.

Step-by-Step Protocol:

  • Imine Condensation: React 3-methoxybenzaldehyde (10 mmol) with (R)-tert-butanesulfinamide (10.5 mmol) in the presence of Titanium(IV) ethoxide ( Ti(OEt)4​ , 20 mmol) in THF (30 mL) at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the chiral sulfinimine [3].

  • Enolate Addition: Cool a solution of diisopropylamine (12 mmol) in THF to -78 °C. Add n-BuLi (12 mmol) to form LDA. Add methyl acetate (12 mmol) dropwise. After 30 minutes, add the chiral sulfinimine (from Step 1) in THF dropwise. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH4​Cl . Extract with EtOAc to yield the β -amino ester intermediate.

  • Reduction & Cleavage: Reduce the ester intermediate using LiBH4​ (2.0 equiv) in THF/MeOH at 0 °C. Following reduction, treat the resulting sulfinyl amino alcohol with 4M HCl in dioxane for 30 minutes to cleave the sulfinyl group. Neutralize with NaOH and extract with DCM to afford the target 1,3-amino alcohol.

Conclusion & Recommendations

For researchers requiring (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , the choice of methodology dictates the project's efficiency:

  • For rapid bench-scale synthesis: If the (S)- β -amino acid precursor is available, the NaBH4​/I2​ reduction is indisputably the most efficient, safest, and highest-yielding route, completely avoiding the pitfalls of LiAlH4​ [2].

  • For structural diversification: If you are building a library of derivatives and need to modify the aryl group, Ellman's sulfinamide chemistry provides a modular, highly diastereoselective platform [3].

  • For process-scale manufacturing: Ru-BINAP asymmetric hydrogenation of the corresponding enamino ester is the industry standard, offering the highest atom economy and scalability, provided the infrastructure for high-pressure hydrogenation is available.

References

  • TotallyMechanistic. "Sodium borohydride/iodine reduction." TotallyMechanistic, Dec 11, 2006. URL:[Link]

Comparative

confirming the absolute stereochemistry of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

Establishing the absolute stereochemistry of chiral building blocks is a non-negotiable parameter in modern drug development. For (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , a versatile γ -amino alcohol derivative, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing the absolute stereochemistry of chiral building blocks is a non-negotiable parameter in modern drug development. For (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , a versatile γ -amino alcohol derivative, the spatial orientation at the C3 stereocenter dictates its interaction with biological targets. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, empirical confirmation of the (3S) configuration is critical.

As a Senior Application Scientist, I have evaluated the three most robust methodologies for determining the absolute configuration (AC) of chiral amino alcohols: Single-Crystal X-Ray Diffraction , Chiroptical Spectroscopy (VCD/ECD) , and NMR via Mosher’s Method . This guide objectively compares these techniques, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols to ensure scientific integrity[1].

Single-Crystal X-Ray Crystallography (Anomalous Dispersion)

The Causality: X-ray crystallography is universally regarded as the gold standard for AC determination. However, the native structure of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol consists entirely of light atoms (C, H, N, O). Light atoms do not exhibit sufficient anomalous scattering when exposed to standard X-ray sources (like Mo K α ) to reliably differentiate enantiomers. To establish absolute stereochemistry, we must introduce a "heavy atom" (e.g., Bromine or Iodine) to induce a measurable phase shift in the diffracted X-rays, allowing for the calculation of the Flack parameter[1].

Self-Validating Protocol: Heavy-Atom Derivatization & Crystallization

  • Derivatization: React the primary amine of the amino alcohol with 4-bromobenzoyl chloride in the presence of triethylamine and dichloromethane (DCM) at 0 °C to form the N-(4-bromobenzoyl) derivative.

  • Purification: Isolate the amide via flash chromatography (Silica gel, EtOAc/Hexane).

  • Crystallization: Dissolve 5 mg of the purified derivative in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, utilizing vapor diffusion with pentane as the antisolvent to grow diffraction-quality single crystals.

  • Data Acquisition: Mount a single crystal on a diffractometer equipped with a Cu K α source ( λ=1.5418 Å). The longer wavelength of copper maximizes the anomalous dispersion signal of the bromine atom.

  • Validation: Refine the structure and calculate the Flack parameter. Self-Validation Check: The assignment is only valid if the Flack parameter is 0.00±0.05 . A value near 0.5 indicates a racemic twin, meaning the crystallization process failed to isolate a pure enantiomer.

Vibrational Circular Dichroism (VCD) & TD-DFT

The Causality: Unlike X-ray diffraction, VCD does not require crystallization. It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because the vibrational modes of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol are highly sensitive to its 3D spatial arrangement, the experimental VCD spectrum acts as a unique stereochemical fingerprint. By comparing this empirical data against theoretical spectra generated via Time-Dependent Density Functional Theory (TD-DFT), we can unambiguously assign the absolute configuration[2].

Self-Validating Protocol: VCD Spectral Matching

  • Experimental Acquisition: Dissolve 15 mg of the amino alcohol in 0.5 mL of anhydrous CDCl3​ . Record the IR and VCD spectra using a specialized FT-VCD spectrometer equipped with a BaF 2​ cell (path length 100 µm) at a resolution of 4 cm −1 .

  • Conformational Search: Computationally generate all possible conformers of the (3S) enantiomer using a molecular mechanics force field (e.g., MMFF94).

  • DFT Optimization: Optimize the geometry of conformers within a 3.0 kcal/mol energy window at the B3LYP/6-311G(d,p) level of theory.

  • Frequency Calculation: Calculate the rotational strengths and vibrational frequencies for the lowest-energy conformers. Apply a Lorentzian band shape to simulate the theoretical VCD spectrum.

  • Validation: Overlay the Boltzmann-weighted theoretical spectrum with the experimental data. Self-Validation Check: Calculate the Enantiomeric Similarity Index (ESI). The AC is confirmed only if the ESI > 0.8, ensuring the correlation is driven by true molecular chirality rather than baseline artifacts[3].

VCD_Workflow A Sample Prep (Amino Alcohol in CDCl3) B Experimental VCD/IR Measurement A->B F Spectral Matching (Exp vs. Calc) B->F C Conformational Search (MMFF94) D DFT Optimization & Frequency Calc C->D E Theoretical VCD/IR Spectra Generation D->E E->F G Absolute Configuration Assignment F->G

Workflow for assigning absolute configuration using VCD and TD-DFT calculations.

NMR Spectroscopy via Mosher’s Method

The Causality: Mosher’s method translates enantiomeric differences into measurable diastereomeric signals. By reacting the primary amine of our target molecule with both the (R)- and (S)-enantiomers of α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), we create two distinct diastereomeric amides. The phenyl ring of the MTPA group creates an anisotropic magnetic shielding cone. Depending on the spatial arrangement of the (3S) stereocenter, the protons on the 3-methoxyphenyl group and the C2 methylene group will experience different shielding effects in the (R)-amide versus the (S)-amide[4][5].

Self-Validating Protocol: Diastereomeric Derivatization & NMR Analysis

  • Derivatization: Divide the amino alcohol sample into two 2 mg aliquots. Dissolve each in 0.5 mL of deuterated pyridine (to act as both solvent and base).

  • Reagent Addition: Add (R)-MTPA-Cl to the first NMR tube and (S)-MTPA-Cl to the second. Allow the reactions to proceed at room temperature for 2 hours to ensure complete N-acylation.

  • NMR Acquisition: Acquire high-resolution 1H NMR spectra (minimum 400 MHz, preferably 600 MHz) for both diastereomers.

  • Data Analysis: Identify the chemical shifts ( δ ) for the C2 methylene protons and the aromatic protons of the 3-methoxyphenyl group. Calculate the difference: ΔδSR=δS​−δR​ .

  • Validation: Map the ΔδSR signs onto the Mosher model. Self-Validation Check: The ΔδSR values for the substituents on opposite sides of the chiral center must have opposite signs (one positive, one negative). If both sets of protons shift in the same direction, the conformational equilibrium of the MTPA amide is disrupted, and the assignment is invalid[4].

Mosher_Method A Chiral Amino Alcohol B Reaction with (R)-MTPA-Cl A->B C Reaction with (S)-MTPA-Cl A->C D Diastereomer 1 B->D E Diastereomer 2 C->E F High-Res 1H NMR D->F E->F G Calculate Δδ(S-R) F->G H Spatial Shielding Analysis G->H

Logical workflow of Mosher's method for determining spatial arrangement via NMR.

Comparative Data Presentation

To select the appropriate methodology for your specific stage of drug development, consult the performance comparison table below:

MethodologySample RequirementTime-to-ResultAccuracy / ReliabilityPrimary AdvantageKey Limitation
X-Ray Crystallography 1–5 mg (Single Crystal)1–3 WeeksAbsolute (Gold Standard)Direct 3D spatial visualizationRequires successful crystallization & heavy-atom derivatization
VCD + TD-DFT 10–20 mg (Solution)3–5 DaysHighly ReliableAnalyzes sample in its native solution stateComputationally intensive; requires specialized IR equipment
Mosher's Method (NMR) 2–5 mg (Solution)1–2 DaysHigh (Empirical Model)Fast, utilizes standard NMR equipmentFlexible acyclic chains can complicate spectral interpretation

Conclusion & Recommendations

For confirming the absolute stereochemistry of (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , the optimal method depends on the project phase. For rapid, routine confirmation during synthetic scale-up, Mosher's Method provides the fastest turnaround utilizing standard laboratory equipment. However, because the molecule possesses a highly flexible acyclic backbone, conformational averaging can occasionally obscure NMR shielding effects.

Therefore, for regulatory submissions (e.g., IND/NDA filings), VCD coupled with TD-DFT is the recommended primary method. It bypasses the crystallization bottleneck of X-ray diffraction while providing an unambiguous, computationally validated stereochemical assignment directly from the solution state.

References

  • Rychnovsky, S. D., et al. "Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents." The Journal of Organic Chemistry, ACS Publications, 2020.[Link]

  • Seco, J. M., et al. "Absolute configuration of amino alcohols by H-1-NMR." ResearchGate, 2005.[Link]

  • Ema, T., et al. "Supramolecular Method for the Determination of Absolute Configuration of Chiral Compounds: Theoretical Derivatization and a Demonstration for a Phenolic Crown Ether−2-Amino-1-ethanol System." Analytical Chemistry, ACS Publications, 2007.[Link]

  • Zhang, Y., et al. "Computational methods and points for attention in absolute configuration determination." Frontiers in Chemistry, 2023.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a discipline rooted in molecular mechanics. When handling complex chiral building blocks like (3S)-3-amino-3-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a discipline rooted in molecular mechanics. When handling complex chiral building blocks like (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol , standard safety protocols must be dynamically adapted to the compound's specific physicochemical properties.

This guide provides drug development professionals and researchers with a self-validating, mechanistically grounded system for the safe handling, storage, and disposal of this bifunctional amino alcohol.

Mechanistic Toxicology: The Causality of Hazard

To design an effective safety protocol, we must first understand why the molecule behaves the way it does. (3S)-3-amino-3-(3-methoxyphenyl)propan-1-ol features three critical functional groups that dictate its hazard profile:

  • The Primary Amine: Acts as a strong localized base (estimated pKa ~9.0–10.0). Upon dermal or ocular contact, the basicity of the amine drives the rapid saponification of epidermal lipids and the denaturation of structural corneal proteins, making the compound highly irritating and potentially corrosive[1].

  • The Hydroxyl Group: Maintains aqueous solubility, allowing the molecule to interface seamlessly with biological moisture (sweat, tears, mucous membranes)[2].

  • The Methoxyphenyl Ring: Confers lipophilicity, which, combined with the hydroxyl group, creates an amphiphilic profile that enhances the molecule's ability to partition across the stratum corneum, increasing the risk of systemic absorption[2].

Furthermore, 1,2- and 1,3-amino alcohols possess the ability to alter cellular metal concentrations, necessitating strict avoidance of systemic exposure during laboratory handling[3].

Quantitative Safety & PPE Parameters

The following table synthesizes the operational parameters required to mitigate the specific risks posed by this molecule.

ParameterValue / RecommendationMechanistic Rationale
Compound pKa (Amine) ~9.5 (Estimated)High basicity drives lipid saponification and tissue corrosion.
Primary Glove Material Nitrile (Minimum 0.11 mm)High resistance to free-base amines and solid particulates.
Breakthrough Time (Neat) > 480 minutesPrevents dermal penetration of the lipophilic free base.
Secondary Glove (Solvated) Butyl Rubber / SilverShieldNitrile degrades rapidly if the compound is handled in chlorinated solvents (e.g., DCM).
Storage Temperature 2°C to 8°C (Inert Gas)Prevents oxidative degradation of the electron-rich aromatic ring and amine.

Toxicity Pathways & Interception Strategy

ToxicityMechanism Chem (3S)-3-amino-3-(3-methoxyphenyl) propan-1-ol Exposure Amine Primary Amine Group (Basic / Nucleophilic) Chem->Amine Alcohol Hydroxyl / Methoxy Groups (Amphiphilic Penetration) Chem->Alcohol Skin Dermal Contact: Lipid Saponification Amine->Skin High pH Eye Ocular Contact: Corneal Protein Denaturation Amine->Eye Corrosive Resp Inhalation: Mucous Membrane Irritation Amine->Resp Vapor/Aerosol Alcohol->Skin Solubilization PPE_Glove Interception: Nitrile/Butyl Gloves Skin->PPE_Glove Mitigated by PPE_Eye Interception: Splash Goggles & Shield Eye->PPE_Eye Mitigated by PPE_Resp Interception: Fume Hood / ABEK Filter Resp->PPE_Resp Mitigated by

Toxicity pathways of amino alcohols and targeted PPE interception strategies.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must preemptively address the molecule's reactivity.

Step 1: Preparation & Setup

  • Verify fume hood face velocity is operating between 0.4 - 0.6 m/s.

  • Purge the analytical balance enclosure with nitrogen. Causality: Primary amines readily absorb atmospheric CO₂ to form insoluble carbamate salts, which degrades sample purity and alters reaction stoichiometry.

Step 2: PPE Donning Sequence

  • Body: Don a flame-resistant (FR) lab coat, fully buttoned.

  • Eyes: Don splash-proof chemical goggles. Causality: Standard safety glasses lack orbital seals and are insufficient against the severe ocular corrosion risk posed by basic amines[2].

  • Hands: Don double-layered nitrile gloves. If handling the compound dissolved in aggressive organic solvents (e.g., dichloromethane or THF), swap the outer nitrile glove for a butyl rubber or laminate (SilverShield) glove.

Step 3: Weighing & Transfer

  • Use anti-static weighing boats. Causality: The crystalline nature of functionalized amino alcohols can hold a static charge, risking sudden aerosolization and subsequent respiratory exposure.

  • Transfer the solid using a grounded stainless-steel spatula.

Step 4: Reaction Handling

  • Always add the amino alcohol to solvents slowly. If neutralizing the amine with an acid (e.g., forming a hydrochloride salt), perform the reaction in an ice bath. Causality: Acid-base neutralizations are highly exothermic; uncontrolled heat generation can lead to solvent boil-over or thermal degradation of the methoxyphenyl ring.

Logistics, Storage & Compatibility

Amino alcohols containing electron-rich aromatic systems are susceptible to degradation via oxidation and photodegradation[4].

  • Storage Conditions: Store at 2°C to 8°C in a tightly sealed, amber glass container to prevent photo-oxidation. Backfill the headspace with Argon or Nitrogen before sealing[4].

  • Chemical Incompatibilities: Strictly segregate from strong oxidizing agents, acid chlorides, and acid anhydrides. Causality: Reaction with acid chlorides or anhydrides will result in violent, uncontrolled, and highly exothermic amide or ester formation.

Waste Disposal Plan

Improper disposal of amino alcohols can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Collect all liquid waste in a dedicated, clearly labeled "Basic Organic Waste" container. Do NOT mix with acidic waste streams to prevent sudden exothermic neutralization and pressure buildup in the sealed waste carboy.

  • Quenching (Glassware): If residual material remains in reaction flasks, rinse the flask with a dilute, weak acid (e.g., 5% aqueous acetic acid). Causality: This protonates the amine, rendering it highly water-soluble, less volatile, and chemically deactivated before it is transferred to the aqueous basic waste stream.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into solid hazardous waste bins destined for high-temperature incineration.

References

  • Selected amines and amino alcohols - Miljøstyrelsen. Danish Environmental Protection Agency.
  • Technical Support Center: Storage and Handling of 2-amino-1-(1H-indol-3-yl)ethanol - BenchChem.
  • Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol - US EPA.
  • In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - ACS Publications. Chemical Research in Toxicology.

Sources

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